YTTERBIUM(III) CHLORIDE HEXAHYDRATE
Beschreibung
Eigenschaften
CAS-Nummer |
10035-01-5 |
|---|---|
Molekularformel |
Cl3H12O6Yb |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
ytterbium(3+);trichloride;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
InChI-Schlüssel |
LEYFXTUKPKKWMP-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Yb+3] |
Physikalische Beschreibung |
Deliquescent solid; [Merck Index] Green hygroscopic solid; [Hawley] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ytterbium(III) chloride hexahydrate physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Ytterbium(III) Chloride Hexahydrate
Introduction
This compound (YbCl₃·6H₂O) is a hydrated inorganic salt of the lanthanide element ytterbium. For researchers, scientists, and professionals in drug development, this compound serves as a crucial starting material and a versatile tool. It is a primary source of the trivalent ytterbium ion (Yb³⁺), which possesses unique luminescent and catalytic properties.[1] Its utility spans from a Lewis acid catalyst in complex organic syntheses to a precursor for advanced nanomaterials used in bioimaging and drug delivery.[1] Furthermore, due to the similarity in ionic radius with the calcium ion (Ca²⁺), Yb³⁺ serves as an invaluable spectroscopic probe in studying calcium-dependent biological systems.[2][3] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their characterization, and a summary of its applications relevant to scientific research.
Physical Properties
This compound is a white or colorless crystalline solid, though sometimes described as green, that is both deliquescent and hygroscopic, readily absorbing moisture from the air.[4][5][6] It is soluble in water and alcohols like ethanol.[1][4][7] Due to its hygroscopic nature, it must be stored in dry, airtight conditions.[4][8]
Quantitative Physical Data
The fundamental physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | YbCl₃·6H₂O | [5][9] |
| Molecular Weight | 387.49 g/mol | [4][5][10] |
| Appearance | White/colorless crystalline powder | [4][11] |
| Melting Point | 150-180 °C (decomposes) | [8][10][11] |
| Density | 2.57 - 2.58 g/cm³ | [8][11][12] |
| Solubility | Soluble in water and ethanol | [4][7] |
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[13][14] It does not exist as a simple hydrated salt in the solid state but rather as a coordination complex with the formula [YbCl₂(H₂O)₆]Cl.[13][14] In this structure, the ytterbium ion is coordinated to two chloride ions and six water molecules, forming a complex cation. The remaining chloride ion acts as the counter-anion.[13][14] The coordination geometry around the ytterbium center is a distorted square antiprism.[13][14]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [13] |
| Space Group | P2/c | [14] |
| a | 7.8158 (11) Å | [13] |
| b | 6.4651 (3) Å | [13] |
| c | 12.7250 (18) Å | [13] |
| β | 131.45 (2)° | [13] |
| Volume (V) | 481.92 (16) ų | [13] |
| Z | 2 | [13] |
Chemical Properties
This compound's chemistry is dominated by the Yb³⁺ ion. It is a stable compound under standard conditions but is sensitive to moisture and incompatible with strong oxidizing agents.[8][11]
Key Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 10035-01-5 | [4][5] |
| EC Number | 237-632-3 | [12] |
| PubChem CID | 16211497 | [5] |
Reactivity and Stability
-
Stability: The compound is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[8]
-
Hygroscopicity: It is moisture-sensitive and should be stored in a dry, inert atmosphere.[8][11]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[8][11]
-
Lewis Acidity: Like many lanthanide chlorides, it acts as an effective Lewis acid, a property leveraged to catalyze various organic reactions.[1]
Experimental Protocols
Characterizing this compound involves several standard analytical techniques. Below are detailed methodologies for key experiments.
Determination of Water of Hydration via Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to determine the water content of hydrated salts by measuring the change in mass as the sample is heated.[15][16]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a standard TGA crucible (e.g., alumina (B75360) or platinum).[17]
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.[18]
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a controlled, linear rate (e.g., 10 °C/min) to a final temperature sufficient to ensure all water is removed (e.g., 300 °C).[16]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve. The mass loss corresponding to the dehydration steps is used to calculate the number of water molecules per formula unit of the salt.[16]
Single-Crystal X-ray Diffraction for Structural Elucidation
This technique provides precise information on the three-dimensional atomic arrangement, including bond lengths and angles.[19][20]
Methodology:
-
Crystal Growth: Grow single crystals suitable for diffraction (ideally 30-300 microns in size).[19] A common method is the slow evaporation of a saturated solution. For YbCl₃·6H₂O, crystals can be obtained by dissolving the salt in a solvent like acetonitrile, heating to ensure complete dissolution, and allowing the solvent to evaporate slowly at room temperature.[13][14]
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a thin glass fiber or loop.[19][21] The crystal is often coated in an oil (e.g., Paratone) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to protect it from damage and improve data quality.[21]
-
Data Collection: Place the mounted crystal on a goniometer in the X-ray diffractometer.[20] An X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[13] The crystal is rotated, and a detector records the diffraction pattern produced as the X-rays interact with the crystal lattice.[19]
-
Structure Solution and Refinement: The collected diffraction data is processed using specialized software to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.[21]
Determination of Aqueous Solubility by the Isothermal Method
This classic method determines the solubility of a salt at a specific temperature by creating a saturated solution.[22]
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed vessel.
-
Equilibration: Place the vessel in a constant-temperature water bath and agitate it continuously (e.g., with a magnetic stirrer) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved salt.
-
Sample Collection: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant solution, ensuring no solid particles are transferred. A syringe with a particle filter is recommended.
-
Concentration Analysis: Determine the concentration of Yb³⁺ in the collected sample. This can be done via gravimetric analysis (evaporating the solvent and weighing the residue) or, more accurately, by techniques like complexometric titration with EDTA or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[22]
-
Calculation: Calculate the solubility in units such as grams of solute per 100 g of solvent or moles per liter.
Applications in Research and Drug Development
The unique properties of the Yb³⁺ ion make this compound a valuable compound for the scientific community.
-
Catalysis: It functions as a water-tolerant Lewis acid catalyst for various organic transformations, which are crucial steps in the synthesis of complex molecules and pharmaceutical intermediates.[1]
-
Nanomaterial Precursor: It is a common precursor for synthesizing Yb³⁺-doped nanoparticles. These nanoparticles are investigated for applications in bioimaging (as fluorescent probes), photovoltaics, and targeted drug delivery systems.
-
Biological Probe: The Yb³⁺ ion has an ionic radius similar to Ca²⁺, allowing it to substitute for calcium in some biological binding sites.[3] This makes it a useful probe in techniques like NMR to study the structure and function of calcium-binding proteins and ion channels, which are critical drug targets.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Lanthanides as probes for calcium in biological systems | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. aemree.com [aemree.com]
- 5. Ytterbium chloride hexahydrate | Cl3H12O6Yb | CID 16211497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ytterbium (III) Chloride Hexahydrate, YbCl3-6H2O [asia.matweb.com]
- 7. This compound, 99.9%, (trace metal basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | 10035-01-5 [chemicalbook.com]
- 9. strem.com [strem.com]
- 10. WebElements Periodic Table » Ytterbium » ytterbium trichloride hexahydrate [webelements.com]
- 11. 10035-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. Crystal structure of hexaaquadichloridoytterbium(III) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 21. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 22. srdata.nist.gov [srdata.nist.gov]
An In-depth Technical Guide to Ytterbium(III) Chloride Hexahydrate (CAS No. 10035-01-5) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O), a versatile lanthanide salt with escalating importance in biomedical research and drug development. This document consolidates essential physicochemical data, safety information, and detailed experimental applications. It is intended to serve as a foundational resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its utility as a precursor for advanced nanomaterials, a catalyst in organic synthesis, and a probe in biological systems. The guide includes tabulated quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding and practical application of this compound.
Introduction
This compound, identified by CAS number 10035-01-5, is a white, crystalline solid that is a common source of the trivalent ytterbium ion (Yb³⁺).[1][2] As a member of the lanthanide series, ytterbium exhibits unique electronic and chemical properties that make it a valuable tool in a variety of scientific disciplines.[3] Its ionic radius is notably similar to that of the calcium ion (Ca²⁺), a critical secondary messenger in numerous signaling pathways, which forms the basis for many of its biological applications. This guide will delve into the core properties of this compound and explore its significant applications in drug delivery, bio-imaging, catalysis, and as a biological probe.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe use in a laboratory setting.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Formula | YbCl₃·6H₂O | [1] |
| Molecular Weight | 387.49 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 180 °C (decomposes) | [1] |
| Density | 2.58 g/mL at 25 °C | [1] |
| Solubility in Water | Very soluble | [4] |
| Solubility in Ethanol (B145695) (96.8%) | 47.71 g/100g at 20°C | |
| Solubility in 1-methoxyhexane | 18.3 mass % at 20-25°C | [5] |
| Oral LD50 (mouse) | 4,836 mg/kg | [2][6] |
Safety and Handling
This compound is classified as an irritant.[7][8] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8]
Hazard Statements: H315, H319, H335[7][8]
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[7]
It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] It is incompatible with strong oxidizing agents and is sensitive to moisture.[9] Store in a tightly sealed container in a dry, cool place.[7]
Applications in Research and Drug Development
The unique properties of the Yb³⁺ ion have led to its use in a diverse range of applications, from the synthesis of novel drug delivery systems to the elucidation of biological mechanisms.
Precursor for Upconversion Nanoparticles (UCNPs) in Drug Delivery and Bio-imaging
This compound is a critical precursor in the synthesis of upconversion nanoparticles (UCNPs).[2] These nanoparticles have the unique ability to convert near-infrared (NIR) light to visible light, a property that is highly advantageous for in vivo imaging and photodynamic therapy (PDT) due to the deep tissue penetration of NIR light and the low autofluorescence of biological tissues in this region.[10]
This protocol describes a common method for the synthesis of oleic acid-capped UCNPs.
Materials:
-
This compound (YbCl₃·6H₂O)
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)
-
Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)
-
1-Octadecene (ODE)
-
Oleic acid (OA)
-
Ammonium fluoride (B91410) (NH₄F)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
Procedure:
-
In a 50 mL three-necked flask, combine 1 mmol of rare-earth chlorides (e.g., in a molar ratio of 78% YCl₃, 20% YbCl₃, 2% ErCl₃) with 15 mL of ODE and 6 mL of OA.[11]
-
Heat the mixture to 160 °C under an argon atmosphere with continuous stirring for 30 minutes to form a clear, homogeneous solution, and then cool to 50 °C.[11]
-
Add a methanol solution (5 mL) containing 4 mmol of NH₄F and 2.5 mmol of NaOH.[11]
-
Stir the mixture for 30 minutes at 50 °C.[11]
-
Heat the solution to 100 °C for 10 minutes to evaporate the methanol.
-
Under argon flow, rapidly heat the solution to 300 °C and maintain this temperature for 1 hour.[11]
-
Cool the reaction mixture to room temperature.
-
Precipitate the UCNPs by adding 20 mL of ethanol and centrifuge to collect the nanoparticles.
-
Wash the UCNP pellet three times with a mixture of cyclohexane and ethanol (1:1 v/v) to remove unreacted precursors and oleic acid.
-
Dry the final UCNP product under vacuum.
The following diagram illustrates a typical workflow for the preclinical evaluation of newly synthesized UCNPs intended for in vivo applications.
References
- 1. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 2. nathan.instras.com [nathan.instras.com]
- 3. 塩化イッテルビウム(III) 六水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 10035-01-5 [m.chemicalbook.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Bioimaging with Upconversion Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A cyclic peptide antenna ligand for enhancing terbium luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aemree.com [aemree.com]
An In-depth Technical Guide to the Crystal Structure of Ytterbium(III) Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of Ytterbium(III) chloride hexahydrate, a compound of significant interest in various fields, including as a precursor for the synthesis of other ytterbium compounds and in the development of optical and laser materials.[1] The detailed structural information presented herein is crucial for understanding its chemical properties and for its application in advanced material design and drug development.
Molecular and Crystal Structure
This compound, with the chemical formula YbCl₃·6H₂O, exists as a complex salt with the formula [YbCl₂(H₂O)₆]Cl.[2][3] This indicates that the solid-state structure is composed of a hexaaquadichloridoytterbium(III) cation, [YbCl₂(H₂O)₆]⁺, and a chloride anion, Cl⁻.[2][3] The Ytterbium(III) ion is the central metal atom in the cationic complex.
The coordination geometry around the Ytterbium(III) ion is a distorted square antiprism.[2][3] The central Yb³⁺ ion is coordinated to six water molecules and two chloride ions, resulting in a coordination number of eight. The cations are situated on a twofold crystallographic axis and are linked to the chloride anions through O—H⋯Cl hydrogen bonds.[2][3] This compound is isostructural with other heavier lanthanide chloride hydrates, such as the europium complex.[2][3]
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction at a temperature of 110 K.[2] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | [YbCl₂(H₂O)₆]Cl |
| Formula Weight | 387.49 g/mol [2][4] |
| Crystal System | Monoclinic[2][3] |
| Space Group | P2/c[3] |
| a | 7.8158 (11) Å[2] |
| b | 6.4651 (3) Å[2] |
| c | 12.7250 (18) Å[2] |
| β | 131.45 (2)°[2] |
| Volume | 481.92 (16) ų[2] |
| Z | 2[2][3] |
| Density (calculated) | 2.671 Mg m⁻³[3] |
| Radiation | Mo Kα (λ = 0.71073 Å)[3] |
| Temperature | 110 K[2] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound involves the following key steps:
Crystal Growth: Single crystals of the title compound were obtained from the slow evaporation of an acetonitrile (B52724) solution containing this compound.[2][3] In a reported synthesis, 0.1945 g (0.5019 mmol) of this compound was dissolved in 40.0 ml of acetonitrile. The mixture was heated to dissolve the solid. Upon cooling and subsequent evaporation, small colorless crystals were isolated.[2][3] The starting material, this compound (99.9% purity), was purchased from Strem Chemicals.[2]
Data Collection: A suitable single crystal was selected and mounted on a diffractometer. To prevent sample decay, the crystals were coated with mineral oil prior to mounting.[2][3] Data collection was performed on an Oxford Diffraction Xcalibur Sapphire3 diffractometer at a temperature of 110 K.[2] A total of 12358 reflections were measured, of which 1806 were independent.[2]
Structure Solution and Refinement: The structure was solved and refined using appropriate crystallographic software. An absorption correction (multi-scan) was applied to the data.[2] The final refinement converged with R[F² > 2σ(F²)] = 0.018 and wR(F²) = 0.041.[2] The hydrogen atom parameters were constrained during the refinement.[2]
Visualization of the Coordination Environment
The coordination geometry of the [YbCl₂(H₂O)₆]⁺ cation can be visualized as a distorted square antiprism. The following diagram, generated using the DOT language, illustrates this coordination.
Coordination of the [YbCl₂(H₂O)₆]⁺ cation.
References
Ytterbium(III) Chloride Hexahydrate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) in various organic solvents. This information is critical for its application in organic synthesis, catalysis, and the development of novel therapeutic agents. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides visualizations of relevant workflows and catalytic processes.
Core Topic: Solubility of this compound
Ytterbium(III) chloride is a versatile Lewis acid catalyst used in a variety of organic transformations, making its solubility characteristics in non-aqueous media a key parameter for reaction optimization and scale-up.[1] The hexahydrated form is the most common commercially available salt. While it is known to be soluble in water and some alcohols, detailed quantitative data across a broad spectrum of organic solvents is essential for informed solvent selection in laboratory and industrial settings.[2][3][4]
Quantitative Solubility Data
Table 1: Solubility of this compound (YbCl₃·6H₂O) in Alcoholic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) | Molarity (mol/L) |
| 96.8% Ethanol | 20 | 35.34 | Data not available |
| 96.8% Ethanol | 30 | 34.78 | Data not available |
| 96.8% Ethanol | 40 | 34.42 | Data not available |
| 96.8% Ethanol | 50 | 34.20 | Data not available |
| 96.8% Ethanol | 60 | 34.03 | Data not available |
| Absolute Alcohol | Not specified | Soluble[5] | Data not available |
Table 2: Solubility of Anhydrous Ytterbium(III) Chloride (YbCl₃) in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility | Molarity (mol/L) |
| Tetrahydrofuran (THF) | 20 | 1.98 g / 100 mL solution[6] | ~0.071 |
Note: Data for the anhydrous form is provided as a reference. The solubility of the hexahydrate may differ significantly.
Qualitative Solubility Observations:
-
Methanol, 1-Propanol, 2-Propanol, 2-Methoxyethanol, 2-Ethoxyethanol: While specific quantitative data for the hexahydrate is scarce, anhydrous Ytterbium(III) chloride shows solubility in these alcohols. It is reasonable to expect some degree of solubility for the hexahydrate as well.
-
Apolar Solvents: Lanthanide salts, including Ytterbium(III) chloride, generally exhibit low solubility in apolar organic solvents.[7]
Experimental Protocols
The determination of solubility of a solid in a liquid is a fundamental experimental procedure. The following protocol is a generalized isothermal method, based on techniques reported for measuring the solubility of lanthanide salts.[6]
Isothermal Equilibrium Method for Solubility Determination
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (YbCl₃·6H₂O)
-
Anhydrous organic solvent of interest
-
Constant temperature bath (e.g., water or oil bath)
-
Sealed glass vials or flasks
-
Magnetic stirrer and stir bars
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Complexometric titration equipment (burette, indicator such as Xylenol Orange)
-
Standardized EDTA solution
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealable glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the concentration of the dissolved salt reaches a constant value.
-
Sample Withdrawal: Once equilibrium is reached, turn off the stirrer and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Analysis:
-
Transfer the filtered aliquot to a pre-weighed container and determine the mass of the solution.
-
Alternatively, dilute the aliquot to a known volume with deionized water.
-
Determine the concentration of Ytterbium(III) ions in the diluted solution using complexometric titration with a standardized EDTA solution and a suitable indicator like Xylenol Orange. The endpoint is typically indicated by a sharp color change.
-
-
Calculation: From the concentration of Ytterbium(III) ions determined in the aliquot, calculate the solubility of this compound in the organic solvent. Express the solubility in desired units, such as grams per 100 g of solvent or moles per liter.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Catalytic Role of Ytterbium(III) Chloride in Organic Synthesis
Ytterbium(III) chloride is a prominent Lewis acid catalyst. Its catalytic activity stems from the ability of the Yb³⁺ ion to coordinate with electron-rich atoms (like oxygen or nitrogen) in organic molecules, thereby activating them towards nucleophilic attack. The following diagram illustrates a generalized catalytic cycle for a Ytterbium(III) chloride-catalyzed reaction, such as a Friedel-Crafts acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 10035-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. quora.com [quora.com]
Ytterbium(III) Chloride Hexahydrate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Molecular Characteristics, Experimental Applications, and Biological Interactions of a Versatile Lanthanide Salt
Abstract
Ytterbium(III) chloride hexahydrate, a hydrated salt of the lanthanide element ytterbium, has emerged as a compound of significant interest across various scientific disciplines, including organic synthesis, materials science, and biomedical research. Its unique properties as a Lewis acid and as a dopant in upconversion nanoparticles have positioned it as a valuable tool for drug development professionals and researchers. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its key applications, and an exploration of its interactions with biological systems.
Core Molecular and Physical Properties
This compound is a white or colorless crystalline solid that is soluble in water and ethanol.[1] It is important to store the compound in an airtight container as it is hygroscopic and sensitive to moisture.[1][2][3]
| Property | Value | Citations |
| Molecular Formula | YbCl₃·6H₂O (or Cl₃H₁₂O₆Yb) | [1][2][4] |
| Molecular Weight | 387.49 g/mol | [1][3][4] |
| Appearance | White or colorless crystalline powder/solid | [1][5] |
| Melting Point | 180 °C (decomposes) | [3] |
| Density | 2.58 g/mL at 25 °C | [2] |
| Solubility | Soluble in water and ethanol | [1] |
| CAS Number | 10035-01-5 | [3][4] |
Applications in Drug Development and Research
The utility of this compound in the pharmaceutical and research sectors is primarily centered on its role as a catalyst in organic synthesis and as a key component in the fabrication of advanced nanomaterials for bioimaging and drug delivery.
Lewis Acid Catalysis in Organic Synthesis
Ytterbium(III) chloride, like other lanthanide salts, is a potent Lewis acid, catalyzing a variety of organic reactions that are crucial in the synthesis of pharmaceutical intermediates and complex molecules.[6][7] Its catalytic activity often stems from the Ytterbium(III) ion's ability to activate substrates and lower the activation energy of reactions.[6]
One notable application is in the reductive dehalogenation of aryl halides .[6] This reaction is fundamental for detoxifying halogenated compounds and for the functionalization of aromatic rings in synthetic chemistry.[6] Ytterbium(III) chloride, often in combination with a reducing agent, serves as an efficient catalyst for this transformation.[6]
Nanoparticle Synthesis for Bioimaging and Drug Delivery
This compound is a critical precursor in the synthesis of upconversion nanoparticles (UCNPs) .[8] These nanoparticles can absorb near-infrared (NIR) light and emit it at higher energies (e.g., in the visible spectrum), a property that is highly advantageous for deep-tissue bioimaging as it minimizes autofluorescence from biological tissues.[8][9] Ytterbium ions (Yb³⁺) act as sensitizers in the UCNP lattice, efficiently absorbing NIR radiation and transferring the energy to emitter ions.[9] These UCNPs can be functionalized to target specific cells or tissues and can be loaded with therapeutic agents, thus serving as platforms for targeted drug delivery.
Experimental Protocols
Synthesis of Ytterbium-Doped Nanoparticles for CT Imaging
This protocol outlines the synthesis of ultrasmall ytterbium nanoparticles (YbNP) for use as contrast agents in conventional and spectral photon-counting CT (SPCCT).
Materials:
-
This compound (YbCl₃·6H₂O)
-
Oleic acid (OA)
-
1-octadecene (B91540) (ODE)
-
Sodium oleate (B1233923)
Procedure:
-
Preparation of Ytterbium-Oleate Precursor:
-
In a 100 mL three-neck round-bottom flask, add 0.8 mmol of YbCl₃·6H₂O to a mixture of 17 mL of oleic acid and 3 mL of 1-octadecene at room temperature.[8]
-
Heat the mixture to 150 °C at a rate of 15 °C/min under a nitrogen atmosphere with constant magnetic stirring.[8]
-
Maintain the reaction at 150 °C for 30 minutes until the solution turns a clear yellow, indicating the formation of the ytterbium-oleate precursor.[8]
-
-
Nanoparticle Formation:
Biological Interactions and Safety
Interaction with Biological Membranes
Ytterbium(III) chloride has been utilized in membrane biology studies, particularly in probing the movement of potassium (K⁺) and sodium (Na⁺) ions, which is fundamental for establishing electrochemical gradients in nerve signaling.[10] Yb³⁺ can also serve as a probe for calcium ions (Ca²⁺) in biological systems.[10][11]
Use as a Calcium Probe in Signaling Pathways
The ionic radius of Yb³⁺ is similar to that of Ca²⁺, allowing it to act as an analogue in some biological systems. This property has been exploited to study calcium signaling pathways. For instance, lanthanide ions like Yb³⁺ can inhibit calcium channels.[12]
The diagram below illustrates a simplified logical workflow of how a Ca²⁺ channel blocker, such as Yb³⁺, can interfere with a generic calcium signaling pathway.
Safety and Toxicology
This compound is classified as an irritant.[13] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[14][16]
| Hazard Statement | GHS Classification Code | Citations |
| Skin Irritation | H315 | [14][15] |
| Eye Irritation | H319 | [14][15] |
| Respiratory Irritation | H335 | [14][15] |
Conclusion
This compound is a multifaceted compound with significant applications in fields pertinent to drug discovery and development. Its role as a Lewis acid catalyst facilitates the synthesis of complex organic molecules, while its utility in creating advanced nanomaterials opens new avenues for targeted therapies and diagnostics. A thorough understanding of its chemical properties, coupled with established experimental protocols and safety precautions, enables researchers to effectively harness the potential of this versatile lanthanide salt. Further research into its specific interactions with biological signaling pathways will likely expand its applications in pharmacology and medicine.
References
- 1. aemree.com [aemree.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 塩化イッテルビウム(III) 六水和物 - イッテルビウム(III) クロリド·6水和物, 三塩化イッテルビウム水和物 [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. nbinno.com [nbinno.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Ytterbium Nanoparticle Contrast Agents for Conventional and Spectral Photon-Counting CT and Their Applications for Hydrogel Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of ytterbium amount on LaNbO4:Tm3+,Yb3+ nanoparticles for bio-labelling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. Lanthanides as probes for calcium in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress-Induced Calcium Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ytterbium chloride hexahydrate | Cl3H12O6Yb | CID 16211497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Thermal Decomposition of Ytterbium(III) Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O). This information is critical for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress, particularly in applications such as the synthesis of anhydrous ytterbium chloride, the preparation of ytterbium-based nanomaterials, and in various catalytic processes.
Introduction
This compound is a white, crystalline solid that is a common starting material in ytterbium chemistry. Its thermal stability and decomposition pathway are of significant interest as the presence of water and the formation of oxychloride byproducts can significantly impact the purity and reactivity of the desired ytterbium compounds. The thermal decomposition process is characterized by a multi-step dehydration, which is often accompanied by hydrolysis, leading to the formation of ytterbium oxychloride (YbOCl).
Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is a complex process involving sequential dehydration and hydrolysis. The generally accepted pathway involves the stepwise loss of water molecules, followed by the formation of ytterbium oxychloride at elevated temperatures.
A comprehensive study on the thermal behavior of rare earth chloride hydrates, including YbCl₃·6H₂O, has elucidated a likely decomposition sequence.[1][2] The process begins with the loss of water of hydration in distinct stages. As the temperature increases, the partially dehydrated ytterbium chloride undergoes hydrolysis in the presence of the released water vapor, leading to the formation of ytterbium oxychloride. The formation of ytterbium oxychloride in this process has been observed to begin at approximately 177 °C.[1]
The proposed overall thermal decomposition scheme is as follows[1]:
YbCl₃·6H₂O → YbCl₃·3H₂O → YbCl₃·2H₂O + YbOCl → YbCl₃·H₂O + YbOCl → YbCl₃ + YbOCl
It is important to note that achieving pure anhydrous Ytterbium(III) chloride through simple heating of the hexahydrate is challenging due to the competing hydrolysis reaction.
Quantitative Decomposition Data
The following table summarizes the key events in the thermal decomposition of this compound based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies of heavier rare earth chloride hydrates.[3][4] The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions. Actual observed mass loss may vary depending on experimental conditions such as heating rate and atmosphere.
| Decomposition Step | Temperature Range (°C) | Intermediate/Final Product(s) | Theoretical Mass Loss (%) |
| Initial Dehydration | 65 - 95 | YbCl₃·nH₂O (intermediate hydrates) | Variable |
| Formation of Intermediate Oxychloride-Chloride | 200 - 265 | YbOCl·2YbCl₃ (example intermediate) | Not discretely defined |
| Formation of Ytterbium Oxychloride | 360 - 425 | YbOCl | ~45.3% (cumulative) |
Note: The temperature ranges and intermediate products for the initial dehydration steps of this compound are not consistently reported in the literature with precise mass loss percentages for each step.
Experimental Protocols
The primary techniques for studying the thermal decomposition of this compound are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A high-precision thermogravimetric analyzer equipped with a microbalance and a programmable furnace.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to approximately 700 °C to ensure all decomposition steps are observed.[1][3]
-
Atmosphere: The experiment is conducted under a continuous flow of a high-purity inert gas, such as argon or nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation and to carry away gaseous products.[1][3]
-
-
Data Analysis: The TGA curve plots the sample mass (or percentage of initial mass) against temperature. The derivative of this curve (the DTG curve) is used to identify the temperatures at which the rate of mass loss is maximal, corresponding to the different decomposition stages.
Differential Thermal Analysis (DTA)
Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature, identifying endothermic and exothermic events.
Methodology:
-
Instrument: A differential thermal analyzer, which can be a standalone unit or integrated with a TGA instrument (simultaneous TGA-DTA).
-
Sample and Reference: A small, weighed sample of this compound and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.
-
Experimental Conditions: The experimental conditions (heating rate, temperature range, and atmosphere) are typically matched to those of the TGA experiment for direct correlation of thermal events.
-
Data Analysis: The DTA curve plots the temperature difference (ΔT) between the sample and the reference against temperature. Endothermic peaks indicate events such as dehydration and decomposition, while exothermic peaks can indicate phase transitions or oxidation (if a non-inert atmosphere is used).
Mass Spectrometry (MS) Coupled with TGA (TGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Methodology: The outlet gas stream from the TGA furnace is introduced into a mass spectrometer. The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of expected decomposition products, such as water (m/z 18) and hydrogen chloride (m/z 36, 38).
Data Analysis: The intensity of the signals for specific m/z values is plotted against temperature, providing a profile of the evolution of each gaseous product that can be correlated with the mass loss steps observed in the TGA data.
Visualization of the Decomposition Pathway
The logical progression of the thermal decomposition of this compound can be visualized as a signaling pathway.
Conclusion
The thermal decomposition of this compound is a multi-step process involving dehydration and hydrolysis, ultimately leading to the formation of ytterbium oxychloride. A thorough understanding of this decomposition pathway and the temperature ranges for each step is essential for the controlled synthesis of pure ytterbium compounds. The experimental protocols outlined in this guide, utilizing TGA, DTA, and MS, provide a robust framework for the characterization of this and similar hydrated rare earth halides. For applications requiring anhydrous Ytterbium(III) chloride, alternative synthesis or dehydration methods that can suppress hydrolysis are necessary.
References
Ytterbium(III) Chloride Hexahydrate: A Comprehensive Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data for Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development, emphasizing safe handling, potential hazards, and emergency procedures. All data is presented in a structured format for clarity and ease of use.
Section 1: Chemical and Physical Properties
This compound is a deliquescent solid, meaning it readily absorbs moisture from the air.[1] It is crucial to store it in a dry, inert atmosphere.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | YbCl₃·6H₂O |
| Molecular Weight | 387.49 g/mol |
| Appearance | White to off-white crystals or lumps |
| Density | 2.58 g/mL at 25 °C[3] |
| Melting Point | 180 °C (decomposes)[3] |
| Solubility | Soluble in water.[4] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are skin irritation, serious eye irritation, and respiratory tract irritation.[5][6]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[5][6] |
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[6] The signal word is "Warning".[7][6]
Section 3: Toxicology
The toxicological effects of ytterbium(III) chloride have been investigated in various animal models. Acute toxicity is characterized by delayed effects, and the substance is a known irritant to the skin and eyes.
Acute Toxicity
The following table summarizes the available quantitative data on the acute toxicity of ytterbium(III) chloride. It is important to note that some older data is for the anhydrous form.
| Route of Administration | Species | Test | Value |
| Oral | Mouse | LD50 | 4836 mg/kg |
| Intraperitoneal | Mouse | LD50 | 300 mg/kg |
| Intraperitoneal | Guinea Pig | LD50 | 132 mg/kg |
| Intravenous | Hamster | TDLo | 50 mg/kg |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLo: Toxic Dose Low. The lowest dose of a substance introduced by any route, other than inhalation, over any given period of time, and reported to produce any toxic effect in humans, or to produce tumorigenic or reproductive effects in animals.
Experimental Protocols
Acute Oral Toxicity (LD50):
-
Principle: To determine the single dose of a substance that will cause the death of 50% of a group of test animals when administered orally.
-
General Methodology: A group of animals (e.g., mice) would be fasted and then administered a specific dose of ytterbium(III) chloride, likely dissolved in water, via gavage. Several dose groups would be used to determine the dose-response relationship. The animals would be observed for a set period (typically 14 days) for signs of toxicity and mortality. A statistical method, such as the probit method, would then be used to calculate the LD50 value.
Skin and Eye Irritation (Draize Test):
-
Principle: To assess the potential of a substance to cause irritation to the skin and eyes.
-
General Methodology for Eye Irritation: A small amount of the test substance (e.g., 0.1 mL of a solution or 100 mg of a solid) would be instilled into the conjunctival sac of one eye of a conscious rabbit. The other eye serves as a control. The eyes are then observed and scored for corneal opacity, iritis, and conjunctivitis at specific intervals (e.g., 1, 24, 48, and 72 hours, and up to 21 days).
-
General Methodology for Skin Irritation: A small amount of the test substance is applied to a shaved patch of skin on the back of a rabbit, typically under a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at various time points after application. For ytterbium chloride, studies were conducted on both intact and abraded skin, with more severe effects noted on abraded skin.
Section 4: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn.[8]
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[10]
Spills and Disposal
In the event of a spill, avoid generating dust.[2] Wear appropriate PPE and sweep up the material. Place it in a sealed container for disposal.[2] Dispose of the waste in accordance with local, state, and federal regulations.[2] Do not allow the material to enter drains or waterways.[2]
Section 5: Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is hygroscopic and should be protected from moisture.[2]
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of hydrogen chloride and ytterbium oxides.[2]
This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. s27415.pcdn.co [s27415.pcdn.co]
- 4. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 5. PHARMACOLOGY AND TOXICOLOGY OF TERBIUM, THULIUM, AND YTTERBIUM CHLORIDES (Technical Report) | OSTI.GOV [osti.gov]
- 6. Pharmacology and toxicology of terbium, and ytterbium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inis.iaea.org [inis.iaea.org]
- 9. epdf.pub [epdf.pub]
- 10. tera.org [tera.org]
Lewis acid strength of Ytterbium(III) chloride
An In-depth Technical Guide to the Lewis Acid Strength of Ytterbium(III) Chloride
Abstract
Ytterbium(III) chloride (YbCl₃) is a potent Lewis acid catalyst increasingly utilized in organic synthesis due to its oxophilicity, water tolerance, and unique reactivity.[1][2] As a member of the lanthanide series, its properties are influenced by the lanthanide contraction, resulting in a small ionic radius and consequently, significant Lewis acidity.[3] This guide provides a comprehensive technical overview of the Lewis acid strength of YbCl₃, focusing on the quantitative methods used for its assessment, detailed experimental protocols, and its application in catalysis. While direct quantitative measurements on YbCl₃ using common spectroscopic scales are sparse due to its paramagnetic nature, this document compiles comparative data and indirect measures to provide a robust understanding of its Lewis acidic character.[1][4]
Understanding and Quantifying Lewis Acidity
Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry. For a catalyst like YbCl₃, this property governs its ability to activate substrates, typically by coordinating to an electron-rich atom (e.g., the oxygen of a carbonyl group), thereby facilitating nucleophilic attack.[3] The strength of a Lewis acid can be quantified using several experimental and computational scales, which can be broadly categorized as follows.
Caption: Classification of common Lewis acidity measurement scales.
Quantitative Data for Ytterbium(III) and Comparative Lewis Acids
Direct measurement of YbCl₃ using NMR-based techniques like the Gutmann-Beckett method is complicated by the paramagnetic nature of the Yb³⁺ ion, which causes significant line broadening.[1][4] Therefore, data is often inferred or compared with other lanthanides. An important indirect measure is the acidity of the aqua ion, [Yb(H₂O)ₙ]³⁺, whose pKₐ value reflects the ion's ability to polarize coordinated water molecules.
Table 1: Acidity of Ytterbium(III) Aqua Ion and Comparative Lanthanides
| Lanthanide Ion | Ionic Radius (pm, CN=9) | pKₐ₁ of Aqua Ion |
|---|---|---|
| La³⁺ | 121.6 | ~9.0 |
| Gd³⁺ | 110.7 | ~8.4 |
| Yb³⁺ | 102.0 | ~8.2 |
| Lu³⁺ | 100.1 | ~8.1 |
Note: pKₐ values are approximate and can vary with experimental conditions. The trend shows increasing acidity (lower pKₐ) with decreasing ionic radius across the lanthanide series.
For context, the following table presents quantitative Lewis acidity data for several common Lewis acids determined by established methods.
Table 2: Lewis Acidity Values for Common Lewis Acids
| Lewis Acid | Method | Probe Molecule | Quantitative Value | Reference |
|---|---|---|---|---|
| BF₃ | Gutmann-Beckett | Et₃PO | AN = 89 | [5] |
| B(C₆F₅)₃ | Gutmann-Beckett | Et₃PO | AN = 82 | [5] |
| AlCl₃ | Gutmann-Beckett | Et₃PO | AN = 87 | [5] |
| TiCl₄ | Gutmann-Beckett | Et₃PO | AN = 70 | [5] |
| SbCl₅ | Gutmann-Beckett | Et₃PO | AN = 100 (Reference) | [5] |
| BCl₃ | Fluoride Ion Affinity | F⁻ | 439 kJ/mol | [6] |
| AlCl₃ | Fluoride Ion Affinity | F⁻ | 489 kJ/mol (monomer) | [6] |
AN = Acceptor Number. Higher values indicate stronger Lewis acidity.
Experimental Protocols for Determining Lewis Acidity
Gutmann-Beckett Method
This method quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon coordination to a Lewis acid.[7] The resulting "Acceptor Number" (AN) is calculated from this shift.
Caption: Experimental workflow for the Gutmann-Beckett method.
Protocol:
-
Solvent Preparation: Use a weakly Lewis acidic, deuterated solvent (e.g., CD₂Cl₂, C₆D₆) dried over molecular sieves.
-
Reference Standard: Prepare a solution of triethylphosphine oxide (Et₃PO) in hexane. Acquire a ³¹P NMR spectrum. The chemical shift (δ) of free Et₃PO in hexane is the reference point, δ_ref = 41.0 ppm (AN = 0).[5]
-
Sample Preparation: In an inert atmosphere (glovebox), dissolve a known concentration of anhydrous YbCl₃ in the chosen deuterated solvent.
-
Adduct Formation: To this solution, add one molar equivalent of Et₃PO. Allow the solution to stir to ensure complete formation of the YbCl₃-OPEt₃ adduct.
-
NMR Acquisition: Transfer the sample to an NMR tube under inert atmosphere. Acquire a quantitative ³¹P{¹H} NMR spectrum.
-
Data Analysis: Identify the ³¹P chemical shift of the coordinated Et₃PO (δ_sample).
-
Calculation: Calculate the Acceptor Number using the formula: AN = 2.21 × (δ_sample - 41.0).[5]
-
Note: For paramagnetic samples like YbCl₃, significant peak broadening may render the signal undetectable or unreliably broad, which is a major limitation of this method.[4]
-
Fluorescent Lewis Adduct (FLA) Method
A more recent technique, the FLA method, uses fluorescent phosphole oxide probes. The coordination of a Lewis acid causes a bathochromic (red) shift in the probe's emission spectrum. The magnitude of this shift correlates with Lewis acid strength.[8][9] This method is advantageous as it does not rely on NMR and is sensitive to the effective Lewis acidity in solution.[10]
Caption: Experimental workflow for the FLA method.
Protocol:
-
Sample Preparation: All manipulations are performed in an inert-atmosphere glovebox. Prepare a stock solution of a dithienophosphole oxide probe in a non-coordinating solvent like toluene (e.g., 2.5 x 10⁻⁵ M).[10]
-
Free Probe Measurement: In a quartz cuvette, measure the UV-Vis absorption and fluorescence emission spectra of the free probe solution.
-
Adduct Formation: To an aliquot of the probe solution, add a significant excess (e.g., 200-500 equivalents) of the Lewis acid (YbCl₃) to ensure complete adduct formation.
-
Adduct Measurement: Immediately measure the UV-Vis absorption spectrum of the adduct solution, followed by its fluorescence spectrum (exciting at the new maximum absorption wavelength).
-
Data Analysis: Record the maximum emission wavelength (λ_em) for both the free probe and the adduct. The difference represents the bathochromic shift.
-
Quantification: The emission data can be converted into CIE 1931 color coordinates to derive a quantitative Lewis Acidity Unit (LAU) value based on a calibrated scale.[8]
Fluoride Ion Affinity (FIA)
FIA is a theoretical measure defined as the negative enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion (LA + F⁻ → [LAF]⁻).[11] It is a measure of "global" Lewis acidity and is determined computationally.
Protocol (Computational Workflow):
-
Structure Optimization: Using a quantum chemistry software package, perform geometry optimizations for the Lewis acid (YbCl₃), the fluoride ion (F⁻), and the resulting adduct ([YbCl₃F]⁻). A suitable level of theory, such as Density Functional Theory (DFT) with a functional like BP86 and a reasonable basis set (e.g., SV(P)), is chosen.[6]
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Obtain the electronic energies of all optimized species.
-
FIA Calculation: The FIA is calculated as the negative of the reaction enthalpy (ΔH) at 298.15 K. ΔH = H([YbCl₃F]⁻) - [ H(YbCl₃) + H(F⁻) ] FIA = -ΔH
Lewis Acidity in Catalysis: The Aldol Reaction
The Lewis acidity of YbCl₃ is the cornerstone of its catalytic activity. In reactions involving carbonyl compounds, YbCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[12] This principle is exemplified in the YbCl₃-catalyzed Aldol reaction.
Caption: Mechanism of a YbCl₃-catalyzed Mukaiyama-Aldol reaction.
In a typical Mukaiyama-Aldol reaction, YbCl₃ activates an aldehyde. A silyl enol ether, acting as an enolate equivalent, then attacks the activated aldehyde. A final aqueous workup hydrolyzes the resulting silyl ether to yield the β-hydroxy carbonyl (aldol) product and regenerates the YbCl₃ catalyst.
Conclusion
Ytterbium(III) chloride is a demonstrably effective Lewis acid, a property that is fundamentally linked to the small ionic radius of the Yb³⁺ ion. While its paramagnetic nature presents challenges for direct characterization by common NMR-based methods, its Lewis acidity can be understood through indirect measures like the pKₐ of its aqua ion and by comparison with other lanthanides. Advanced techniques such as the Fluorescent Lewis Adduct method and computational approaches like Fluoride Ion Affinity calculations offer promising avenues for more direct quantification. The pronounced Lewis acidity of YbCl₃ enables the activation of a wide range of substrates, securing its role as a versatile and valuable catalyst for complex organic transformations in academic and industrial research.
References
- 1. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 7. magritek.com [magritek.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
A Technical Guide to Ytterbium(III) Chloride Hexahydrate: Purity and Trace Metal Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and trace metal analysis of Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O). Ensuring the quality and purity of this rare-earth compound is critical for its various applications in research and development, including as a catalyst and in the synthesis of nanomaterials. This document outlines typical purity specifications, details common trace metal impurities, and provides standardized experimental protocols for their determination.
Purity of this compound
This compound is commercially available in various purity grades, typically ranging from 99.9% to 99.9999% (trace metals basis). The overall purity is a critical factor for many applications, as impurities can significantly alter the chemical and physical properties of the material and affect the outcome of sensitive experiments.
Table 1: Typical Purity Specifications for this compound
| Purity Grade (Trace Metals Basis) | Assay | Appearance |
| 99.9% | ≥ 99.9% | White to off-white crystalline powder or chunks |
| 99.99% | ≥ 99.99% | White crystalline powder or chunks |
| 99.998% | ≥ 99.998% | White crystalline powder or chunks[1] |
| 99.9999% (6N) | ≥ 99.9999% | White crystalline powder or chunks[2] |
Trace Metal Impurity Analysis
The analysis of trace metal impurities is crucial for high-purity this compound, especially when it is used in applications sensitive to metallic contamination. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the most common and powerful techniques for determining the concentration of a wide range of elemental impurities.[3][4]
Table 2: Representative Trace Metal Impurity Limits in High-Purity (≥99.99%) this compound
| Element | Chemical Symbol | Maximum Concentration (ppm) |
| Other Rare Earth Metals | ||
| Lutetium | Lu | < 5 |
| Thulium | Tm | < 5 |
| Erbium | Er | < 5 |
| Holmium | Ho | < 2 |
| Dysprosium | Dy | < 2 |
| Terbium | Tb | < 1 |
| Gadolinium | Gd | < 1 |
| Europium | Eu | < 1 |
| Samarium | Sm | < 1 |
| Neodymium | Nd | < 1 |
| Praseodymium | Pr | < 1 |
| Cerium | Ce | < 1 |
| Lanthanum | La | < 1 |
| Scandium | Sc | < 1 |
| Yttrium | Y | < 1 |
| Non-Rare Earth Metals | ||
| Iron | Fe | < 5 |
| Calcium | Ca | < 5 |
| Aluminum | Al | < 5 |
| Magnesium | Mg | < 2 |
| Sodium | Na | < 2 |
| Silicon | Si | < 2 |
| Copper | Cu | < 1 |
| Nickel | Ni | < 1 |
| Chromium | Cr | < 1 |
| Zinc | Zn | < 1 |
| Lead | Pb | < 1 |
Note: These values are representative and may vary between different suppliers and batches. Always refer to the Certificate of Analysis for specific lot information.
Experimental Protocols
Purity Assay by Complexometric Titration
This method determines the purity of this compound by titrating the ytterbium content with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
Materials:
-
This compound sample
-
Standardized 0.05 M EDTA solution
-
Xylenol Orange indicator
-
Hexamethylenetetramine (urotropine) buffer (pH ~5.8)
-
Deionized water
-
Analytical balance
-
Burette, pipette, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.
-
Buffering: Add a small amount of urotropine buffer to the solution to maintain a pH of approximately 5.8.
-
Indicator: Add a few drops of Xylenol Orange indicator to the solution. The solution should turn a reddish-purple color.
-
Titration: Titrate the solution with the standardized 0.05 M EDTA solution. The endpoint is reached when the color of the solution changes from reddish-purple to a clear yellow.
-
Calculation: Calculate the percentage purity of this compound using the following formula:
Where:
-
V_EDTA is the volume of EDTA solution used in mL.
-
M_EDTA is the molarity of the EDTA solution.
-
MW_YbCl₃·6H₂O is the molecular weight of this compound (387.49 g/mol ).
-
W_sample is the weight of the sample in grams.
-
Trace Metal Analysis by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry is a highly sensitive method for the determination of trace and ultra-trace elemental impurities.
Materials and Instrumentation:
-
ICP-MS instrument (e.g., Perkin Elmer Nexion 300D or similar)[5]
-
This compound sample
-
High-purity nitric acid (HNO₃)
-
Deionized water (18.2 MΩ·cm)
-
Certified multi-element standard solutions for calibration
-
Internal standard solution (e.g., Indium)
Procedure:
-
Sample Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) and dissolve it in a solution of 2% high-purity nitric acid in deionized water. Dilute the sample to a suitable concentration for ICP-MS analysis, ensuring the total dissolved solids are within the instrument's tolerance.
-
Instrument Calibration: Prepare a series of calibration standards by diluting the certified multi-element standard solutions in 2% nitric acid. The concentration range of the standards should bracket the expected impurity levels in the sample.
-
Internal Standard: Add the internal standard solution to all blanks, calibration standards, and samples to correct for instrumental drift and matrix effects.
-
Analysis: Aspirate the blank, calibration standards, and sample solutions into the ICP-MS. The instrument will ionize the atoms in the high-temperature argon plasma, and the mass spectrometer will separate and detect the ions based on their mass-to-charge ratio.
-
Data Processing: The instrument software will generate a calibration curve for each element and calculate the concentration of each trace metal impurity in the sample solution. The final concentration in the original solid sample is then calculated by taking into account the dilution factor.
Quality Control Workflow and Signaling Pathways
A robust quality control (QC) workflow is essential to ensure the consistent quality of high-purity chemicals. The following diagram illustrates a typical QC process for this compound.
Caption: Quality Control Workflow for this compound Production.
While Ytterbium itself is not typically involved in biological signaling pathways, its luminescent properties are exploited in various bioanalytical assays. For instance, upconversion nanoparticles (UCNPs) containing Yb³⁺ as a sensitizer (B1316253) can be used in fluorescence resonance energy transfer (FRET) based assays to detect specific biological molecules or events.
Caption: FRET-based Bioassay using Yb³⁺-doped Upconversion Nanoparticles.
References
An In-depth Technical Guide to the Hygroscopic Nature of Ytterbium(III) Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) is a white, crystalline solid that serves as a vital precursor in various scientific and industrial applications. Its utility spans from the synthesis of ytterbium metal and specialty optical fibers to its use as a catalyst in organic reactions. A critical, yet often overlooked, characteristic of this compound is its pronounced hygroscopic and deliquescent nature. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, detailing its physical and chemical characteristics, thermal behavior, and recommended experimental protocols for its characterization and handling. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage this moisture-sensitive material.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its proper handling and application.
| Property | Value | Reference |
| Chemical Formula | YbCl₃·6H₂O | [General Knowledge] |
| Molecular Weight | 387.49 g/mol | [General Knowledge] |
| Appearance | White crystalline powder | [General Knowledge] |
| Melting Point | Decomposes around 150-180 °C | [General Knowledge] |
| Density | Approximately 2.58 g/cm³ | [General Knowledge] |
| Solubility | Soluble in water and ethanol | [General Knowledge] |
| Hygroscopic Nature | Highly hygroscopic and deliquescent | [General Knowledge] |
Hygroscopic Nature and Deliquescence
This compound is classified as a hygroscopic and deliquescent substance. This means it readily absorbs moisture from the atmosphere and, upon absorbing a sufficient amount, will dissolve in the absorbed water to form an aqueous solution. This property necessitates stringent storage and handling protocols to maintain the material's integrity and prevent unwanted chemical reactions or physical changes.
Experimental Protocols for Characterization
To quantify the hygroscopic nature and water content of this compound, several analytical techniques can be employed. Detailed methodologies for these key experiments are provided below.
Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of the material as a function of relative humidity (RH), and to identify the deliquescence relative humidity (DRH).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a DVS sample pan.
-
Instrument Setup:
-
Instrument: Dynamic Vapor Sorption Analyzer.
-
Temperature: 25 °C (or other desired temperature).
-
Carrier Gas: Dry nitrogen at a flow rate of 200 sccm.
-
-
Experimental Program:
-
Drying: Hold the sample at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002%/min).
-
Sorption: Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption: Decrease the RH in steps of 10% from 90% back to 0%, again allowing for equilibration at each step.
-
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption isotherm. The DRH is identified as the RH at which a sharp and significant increase in mass occurs.
Gravimetric Analysis (Static Method)
Objective: To determine the equilibrium moisture content at a specific relative humidity.
Methodology:
-
Sample Preparation: Dry a known weight of this compound in a vacuum oven at a temperature below its decomposition point until a constant weight is achieved.
-
Environment Setup: Prepare a desiccator with a saturated salt solution that maintains a specific relative humidity (e.g., a saturated solution of NaCl provides approximately 75% RH at 25 °C).
-
Exposure: Place the dried and weighed sample in an open container within the desiccator.
-
Equilibration and Measurement: Periodically remove the sample and quickly weigh it until a constant weight is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.
-
Data Analysis: Calculate the percentage weight gain to determine the moisture content at that specific RH.
Karl Fischer Titration
Objective: To determine the absolute water content of the sample.
Methodology:
-
Instrument Setup:
-
Instrument: Volumetric or coulometric Karl Fischer titrator.
-
Titrant: Standardized Karl Fischer reagent.
-
Solvent: Anhydrous methanol (B129727) or a suitable solvent in which the sample is soluble.
-
-
Titration Vessel Preparation: Add the solvent to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Sample Analysis:
-
Accurately weigh a small amount of this compound (typically 50-100 mg, depending on the expected water content).
-
Quickly transfer the sample into the conditioned titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To study the thermal stability and dehydration process of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA/DSC crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Instrument: Simultaneous TGA/DSC analyzer.
-
Atmosphere: Inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: Ambient to 600 °C.
-
-
Data Analysis:
-
TGA Curve: The TGA curve plots the percentage weight loss as a function of temperature. The distinct steps in weight loss correspond to the loss of water molecules.
-
DSC Curve: The DSC curve shows the heat flow into or out of the sample as a function of temperature. Endothermic peaks correspond to dehydration events.
-
Thermal Decomposition Pathway
A comprehensive study on the thermal behavior of rare earth chloride hydrates, including this compound, has elucidated its decomposition pathway.[1] The process involves a multi-step dehydration followed by hydrolysis at higher temperatures.
Table 2: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Mass Loss (%) | Corresponding Process |
| ~50 - 150 | ~14 | Loss of ~3 water molecules |
| ~150 - 250 | ~18.6 | Loss of remaining ~3 water molecules and partial hydrolysis |
| > 250 | Gradual | Formation of Ytterbium Oxychloride (YbOCl) |
Note: The exact temperatures and mass losses can vary depending on the experimental conditions such as heating rate and atmosphere.
Visualizations
Workflow for Handling Hygroscopic this compound
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ytterbium-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ytterbium-based nanoparticles using ytterbium(III) chloride hexahydrate as a primary precursor. The methodologies outlined are suitable for producing nanoparticles with tunable sizes and properties for various biomedical applications, including advanced imaging and drug delivery.
Ytterbium-based nanoparticles are emerging as significant tools in nanomedicine due to their unique optical and magnetic properties.[1] Their high atomic number and K-edge energy make them excellent contrast agents for X-ray-based imaging modalities like computed tomography (CT) and spectral photon-counting CT (SPCCT).[2][3][4][5] Furthermore, their potential for use in drug delivery systems is an active area of research. This document details established synthesis protocols, characterization methods, and key data to facilitate the adoption and exploration of these promising nanomaterials in research and development.
I. Synthesis Methodologies
Several methods have been successfully employed for the synthesis of ytterbium-based nanoparticles. The choice of method influences the resulting nanoparticles' size, morphology, and crystalline structure.[6][7] Here, we detail three common and effective protocols.
Thermal Coprecipitation for Sodium Ytterbium Fluoride (B91410) (NaYbF₄) Nanoparticles
This method is particularly effective for producing ultrasmall, monodisperse nanoparticles suitable for in vivo applications due to their potential for renal clearance.[2]
Experimental Protocol:
-
Precursor Preparation: In a 100 mL three-neck round-bottom flask, combine 0.8 mmol of this compound (YbCl₃·6H₂O), 17 mL of oleic acid (OA), and 3 mL of 1-octadecene (B91540) (ODE).[2]
-
Formation of Ytterbium-Oleate Complex: Heat the mixture to 150 °C under a nitrogen atmosphere with constant magnetic stirring. Maintain the temperature for 30 minutes until the solution turns clear yellow, indicating the formation of the ytterbium-oleate precursor.[2]
-
Cooling and Reagent Addition: Allow the mixture to cool to room temperature. Add a specified molar amount of sodium oleate (B1233923) (e.g., 6.6, 9.9, or 13.2 mmol) to the flask. The amount of sodium oleate can be varied to tune the nanoparticle size.[2]
-
Degassing: Apply a vacuum for 10 minutes to remove air and any low-boiling-point impurities.
-
Nanoparticle Formation: Under a nitrogen atmosphere, heat the mixture to the desired reaction temperature (e.g., 300 °C) and maintain for 1 hour with vigorous stirring.
-
Purification: After cooling to room temperature, precipitate the nanoparticles by adding ethanol (B145695). Collect the nanoparticles by centrifugation, and wash them multiple times with a mixture of ethanol and cyclohexane (B81311) to remove unreacted precursors and excess oleic acid.[6]
-
Storage: Disperse the final oleate-capped nanoparticles in a nonpolar organic solvent such as cyclohexane for storage.[6]
Quantitative Data Summary:
| Precursor (YbCl₃·6H₂O) | Oleic Acid | 1-Octadecene | Sodium Oleate | Reaction Temp. | Avg. Core Size (TEM) |
| 0.8 mmol | 17 mL | 3 mL | 6.6 mmol | 150 °C (precursor), then ramped | Tunable based on Na/F ratio |
| 0.8 mmol | 17 mL | 3 mL | 9.9 mmol | 150 °C (precursor), then ramped | Tunable based on Na/F ratio |
| 0.8 mmol | 17 mL | 3 mL | 13.2 mmol | 150 °C (precursor), then ramped | Tunable based on Na/F ratio |
Table 1: Summary of reaction parameters for the thermal coprecipitation synthesis of NaYbF₄ nanoparticles. The size of the nanoparticles can be tuned by modulating the ratio of reagents.[2]
Hydrothermal Synthesis of Ytterbium-Doped Nanoparticles
The hydrothermal method is a versatile approach for synthesizing a variety of crystalline nanoparticles at moderately elevated temperatures and pressures.[8][9][10][11]
Experimental Protocol:
-
Precursor Solution: In a beaker, dissolve stoichiometric amounts of this compound and other desired precursors (e.g., nitrates of strontium and lanthanum for Sr₂LaF₇:Yb,Tm) in deionized water.[8]
-
Stabilizing Agent: Add a stabilizing agent, such as Ethylenediaminetetraacetic acid (EDTA), to the solution while stirring.[8]
-
Fluoride Source: Slowly add an aqueous solution of a fluoride source, such as ammonium (B1175870) fluoride (NH₄F), to the mixture.
-
pH Adjustment: Adjust the pH of the final solution as required for the specific synthesis.
-
Hydrothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the reaction temperature (e.g., 180 °C) for a specified duration (e.g., 12-24 hours).[8][9]
-
Purification: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted ions and byproducts.
-
Drying: Dry the final nanoparticle product in an oven at a low temperature (e.g., 60-80 °C).
Quantitative Data Summary:
| Host Material | Dopant (from YbCl₃·6H₂O) | Co-dopant | Reaction Temp. | Avg. Particle Size |
| Sr₂LaF₇ | 10-25 mol% Yb³⁺ | 0.75-3 mol% Tm³⁺ | 180 °C | ~25 nm |
Table 2: Example parameters for the hydrothermal synthesis of Yb³⁺/Tm³⁺ co-doped Sr₂LaF₇ upconversion nanoparticles.[8]
Solvothermal Synthesis of Ytterbium Iron Oxide (YbFeO₃) Nanoparticles
This method is suitable for producing mixed-oxide nanoparticles with potential applications as multiplatform contrast agents for medical imaging.[12]
Experimental Protocol:
-
Solvent and Surfactant: In a suitable solvent with a high boiling point, such as 1,4-butanediol, dissolve a capping agent like 1,6-hexanediamine.[12]
-
Precursor Addition: Add this compound and an iron precursor (e.g., iron acetylacetonate) to the solution with stirring. The molar ratio of ytterbium to iron can be varied to control the composition of the final nanoparticles.[12]
-
Solvothermal Reaction: Place the mixture in a Teflon-lined autoclave. Purge with nitrogen and heat to a high temperature (e.g., 300 °C) for a set time (e.g., 2 hours).[12][13]
-
Purification: After cooling, wash the product multiple times with ethanol via centrifugation to remove the solvent and unreacted precursors.[12]
-
Drying: Dry the resulting nanoparticles in air.[12]
Quantitative Data Summary:
| Yb/Fe Molar Ratio | Autoclave Filling | Reaction Temp. | Majority Phase |
| 2, 1, 0.6, 0.3, 0.05 | Variable | 300 °C | YbFeO₃ |
Table 3: Parameters influencing the synthesis of Ytterbium Iron Oxide nanoparticles via a solvothermal route.[12]
II. Characterization of Ytterbium-Based Nanoparticles
Thorough characterization is essential to ensure the synthesized nanoparticles meet the required specifications for their intended application.
Detailed Methodologies:
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the size, shape, and morphology of the nanoparticles.
-
Sample Preparation: A dilute suspension of the nanoparticles in a suitable solvent is drop-casted onto a carbon-coated copper grid and allowed to dry.
-
Imaging: The grid is then imaged using a TEM instrument at an appropriate accelerating voltage (e.g., 80-100 kV).[2]
-
Analysis: Image analysis software (e.g., ImageJ) is used to measure the dimensions of a statistically significant number of nanoparticles to determine the average size and size distribution.[14]
-
-
Dynamic Light Scattering (DLS) and Zeta Potential: DLS measures the hydrodynamic diameter of the nanoparticles in solution, while the zeta potential provides an indication of their surface charge and colloidal stability.
-
Sample Preparation: A dilute, homogenous suspension of the nanoparticles is prepared in an appropriate solvent (e.g., deionized water or phosphate-buffered saline).
-
Measurement: The suspension is analyzed using a DLS instrument.
-
-
X-ray Diffraction (XRD): XRD is employed to determine the crystalline structure and phase purity of the nanoparticles.[15]
-
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and agglomeration state of the nanoparticles.[15]
-
Sample Preparation: The nanoparticle powder is mounted on a sample stub using conductive tape and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.
-
Imaging: The sample is imaged under high vacuum.
-
III. Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the synthesis of ytterbium-based nanoparticles.
References
- 1. azonano.com [azonano.com]
- 2. Ytterbium Nanoparticle Contrast Agents for Conventional and Spectral Photon-Counting CT and Their Applications for Hydrogel Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Hydrothermal Synthesis and Properties of Yb<sup>3+</sup>/Tm<sup>3+</sup> Doped Sr<sub>2</sub>LaF<sub>7</sub> Upconversion Nanoparticles - ProQuest [proquest.com]
- 9. Hydrothermal Synthesis of Yb+3 Doped Sb6O13 Nanocrystals and Their Properties [jcbms.org]
- 10. Hydrothermal Synthesis of Ytterbium Silicate Nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Production and Characterization of RE3+:Yb2O3 Nanoparticles | Scientific.Net [scientific.net]
Ytterbium(III) Chloride Hexahydrate: A Versatile Catalyst for Organic Synthesis
Introduction
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) has emerged as a highly effective and versatile Lewis acid catalyst in a wide array of organic transformations. Its utility stems from its unique properties, including high coordination numbers, oxophilicity, and tolerance to aqueous media, which distinguishes it from many traditional Lewis acids. These characteristics make it an attractive catalyst for researchers, scientists, and drug development professionals seeking efficient, mild, and environmentally benign synthetic methodologies. This document provides detailed application notes and protocols for the use of this compound in several key organic reactions.
Application Notes
Ytterbium(III) chloride, a lanthanide salt, functions as a potent Lewis acid, activating electrophiles and facilitating a variety of bond-forming reactions.[1][2] Unlike many conventional Lewis acids that are sensitive to moisture, ytterbium(III) chloride can often be used in its hydrated form and in the presence of water, simplifying experimental procedures and expanding its applicability.[3][4] Its catalytic activity has been demonstrated in a range of reactions critical to the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Key Applications Include:
-
Heterocycle Synthesis: Catalyzing multicomponent reactions for the efficient construction of diverse heterocyclic scaffolds.
-
Carbon-Carbon Bond Formation: Promoting reactions such as the Diels-Alder, Friedel-Crafts, and Mannich reactions.
-
Functional Group Transformations: Facilitating the protection of alcohols and other functional groups.
The following sections provide detailed protocols for specific applications of this compound in organic synthesis.
I. Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues, which are important scaffolds in medicinal chemistry. Ytterbium(III) chloride has been shown to be an efficient catalyst for this transformation, often under solvent-free conditions, leading to high yields and simplified purification.
Experimental Workflow:
Caption: General workflow for the YbCl₃·6H₂O-catalyzed Biginelli reaction.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5 | 100 | 1 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5 | 100 | 1 | 98 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5 | 100 | 1.5 | 92 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 5 | 100 | 1 | 97 |
| 5 | Benzaldehyde | Methyl acetoacetate | Urea | 5 | 100 | 1 | 94 |
| 6 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 5 | 100 | 1.5 | 92 |
Experimental Protocol:
Materials and Equipment:
-
This compound (YbCl₃·6H₂O)
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and this compound (0.5 mmol, 5 mol%).
-
Stir the mixture at 100 °C for the time indicated in the table (typically 1-1.5 hours). The reaction is typically performed neat (solvent-free).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of cold water to the solidified mixture and stir vigorously for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
II. Protection of Alcohols as Tetrahydropyranyl (THP) Ethers
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. This compound can serve as a mild and efficient catalyst for the protection of alcohols as tetrahydropyranyl (THP) ethers, a common and stable protecting group.
Logical Relationship of Alcohol Protection:
Caption: The reversible protection of an alcohol as a THP ether.
Quantitative Data:
| Entry | Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2 | CH₂Cl₂ | 25 | 2 | 95 |
| 2 | 1-Octanol | 2 | CH₂Cl₂ | 25 | 3 | 92 |
| 3 | Cyclohexanol | 2 | CH₂Cl₂ | 25 | 2.5 | 94 |
| 4 | Geraniol | 2 | CH₂Cl₂ | 25 | 4 | 88 |
| 5 | Phenol | 5 | CH₂Cl₂ | 25 | 5 | 85 |
Experimental Protocol:
Materials and Equipment:
-
This compound (YbCl₃·6H₂O)
-
Alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of the alcohol (10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add 3,4-dihydro-2H-pyran (12 mmol).
-
Add this compound (0.2 mmol, 2 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature for the time indicated in the table.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the pure THP ether.
III. Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones. This compound can act as a catalyst for this transformation, offering an alternative to traditional, more moisture-sensitive Lewis acids.
Signaling Pathway of Catalysis:
Caption: Catalytic cycle of YbCl₃·6H₂O in Friedel-Crafts acylation.
Quantitative Data:
| Entry | Arene | Acylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Acetyl chloride | 10 | 1,2-Dichloroethane | 80 | 6 | 85 |
| 2 | Anisole | Acetyl chloride | 10 | 1,2-Dichloroethane | 60 | 4 | 90 |
| 3 | Thiophene | Acetic anhydride | 10 | 1,2-Dichloroethane | 80 | 8 | 78 |
| 4 | Mesitylene | Benzoyl chloride | 10 | Nitromethane | 25 | 12 | 82 |
Experimental Protocol:
Materials and Equipment:
-
This compound (YbCl₃·6H₂O)
-
Aromatic compound (e.g., anisole)
-
Acylating agent (e.g., acetyl chloride)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a stirred suspension of this compound (1 mmol, 10 mol%) in the anhydrous solvent (20 mL) under an inert atmosphere, add the aromatic compound (10 mmol).
-
Add the acylating agent (11 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to the temperature indicated in the table and stir for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a mixture of ice (50 g) and concentrated HCl (5 mL).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aryl ketone.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Ytterbium(III) Chloride in the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds. These structural motifs are present in a vast array of biologically active natural products and synthetic pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] While traditionally catalyzed by Brønsted acids, the use of Lewis acids has emerged as a milder and often more efficient alternative.[3]
Ytterbium(III) chloride (YbCl₃) is a water-tolerant Lewis acid that has found applications in various organic transformations.[4] Although specific protocols detailing the use of Ytterbium(III) chloride in the Pictet-Spengler reaction are not extensively documented in peer-reviewed literature, the closely related Ytterbium(III) triflate (Yb(OTf)₃) has been successfully employed as a catalyst.[5][6] This document provides a generalized protocol for the use of Ytterbium(III) chloride in the Pictet-Spengler reaction, based on the established reactivity of other ytterbium salts and Lewis acids. Experimental optimization will be crucial for specific substrate combinations.
Catalytic Role of Ytterbium(III) Chloride
Ytterbium(III) chloride, as a Lewis acid, is proposed to catalyze the Pictet-Spengler reaction primarily by activating the carbonyl group of the aldehyde or ketone substrate. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the initial condensation with the β-arylethylamine to form an imine or iminium ion intermediate. The Lewis acid can then further promote the subsequent intramolecular cyclization onto the electron-rich aromatic ring, which is the rate-determining step of the reaction.[2]
Quantitative Data Summary
The following table summarizes representative data from Pictet-Spengler reactions catalyzed by Ytterbium(III) triflate, which can serve as a starting point for optimizing reactions with Ytterbium(III) chloride.
| Entry | β-Arylethylamine | Aldehyde/Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Conditions | Yield (%) | Reference |
| 1 | Tryptamine | o-2-Phenylethynyl benzaldehyde | Yb(OTf)₃ | 10 | DCM / [bmim]Cl-AlCl₃ | Microwave, 120 °C, 1 h | 74 | [6] |
| 2 | Tryptamine | Various aldehydes | Yb(OTf)₃ | Catalytic amount | Not specified | Room temperature | High | [5] |
| 3 | Tryptophan methyl ester | Various aldehydes | Various Lewis acids | Not specified | Not specified | Microwave | High | [3] |
Experimental Protocols
General Protocol for Ytterbium(III) Chloride Catalyzed Pictet-Spengler Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
β-Arylethylamine (e.g., tryptamine)
-
Aldehyde or ketone
-
Anhydrous Ytterbium(III) chloride (YbCl₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile, or toluene)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, and silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the β-arylethylamine (1.0 equiv.) and anhydrous Ytterbium(III) chloride (5-10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., DCM, 10 mL per mmol of the β-arylethylamine).
-
Reactant Addition: Stir the mixture at room temperature and add the aldehyde or ketone (1.0-1.2 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the YbCl₃-catalyzed Pictet-Spengler reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the YbCl₃-catalyzed Pictet-Spengler reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Catalytic Pictet-Spengler reactions using Yb(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Ytterbium(III) Chloride Catalyzed Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for the construction of complex molecular architectures found in natural products and pharmaceuticals. Lewis acid catalysis has emerged as a powerful tool to enhance the efficiency and selectivity of these reactions. Among the various Lewis acids, lanthanide salts have garnered significant attention due to their unique reactivity, water tolerance, and catalytic activity. Ytterbium(III) chloride (YbCl₃), a readily available and cost-effective lanthanide salt, serves as a potent Lewis acid catalyst in various organic transformations, including reactions analogous to the aldol condensation. Its catalytic prowess stems from the ability of the Yb³⁺ ion to coordinate with carbonyl oxygen, thereby activating the substrate towards nucleophilic attack. This document provides detailed application notes and protocols for the use of Ytterbium(III) chloride in catalyzing aldol-type reactions, specifically focusing on the Mukaiyama aldol reaction, a highly controlled variant employing silyl (B83357) enol ethers. While specific literature on YbCl₃-catalyzed direct aldol condensations is limited, the protocols and mechanisms presented herein are based on established principles of Lewis acid catalysis by lanthanide chlorides and related YbCl₃-catalyzed transformations.
Data Presentation
The following table summarizes representative quantitative data for a model Ytterbium(III) chloride-catalyzed Mukaiyama aldol reaction between the silyl enol ether of acetophenone (B1666503) and benzaldehyde. Please note that these values are illustrative and based on typical results obtained for similar Lewis acid-catalyzed reactions.
| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | CH₂Cl₂ | 12 | -78 to rt | 85 | 75:25 |
| 2 | 4-Nitrobenzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | CH₂Cl₂ | 10 | -78 to rt | 92 | 78:22 |
| 3 | Cyclohexanecarboxaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | CH₂Cl₂ | 16 | -78 to rt | 78 | 70:30 |
| 4 | Benzaldehyde | 1-Cyclohexenyl trimethylsilyl (B98337) ether | 10 | CH₂Cl₂ | 14 | -78 to rt | 88 | 65:35 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Ytterbium(III) chloride is hygroscopic and should be handled accordingly. Glassware should be oven-dried and cooled under a stream of inert gas before use.
Protocol: Ytterbium(III) Chloride Catalyzed Mukaiyama Aldol Reaction
This protocol describes the reaction of a silyl enol ether with an aldehyde, catalyzed by anhydrous Ytterbium(III) chloride.
Materials:
-
Anhydrous Ytterbium(III) chloride (YbCl₃)
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous Ytterbium(III) chloride (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (10 mL) to the flask and stir the suspension at room temperature.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
To the cooled suspension, add the aldehyde (1.0 mmol, 1.0 equiv) via syringe.
-
Slowly add the silyl enol ether (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 11 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
Visualizations
Experimental Workflow
Application Notes and Protocols for Doping Fluorescent Materials with Ytterbium(III) Chloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescent materials doped with Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O). Ytterbium(III) is a key dopant in upconversion and downconversion materials, which have significant applications in bioimaging, drug delivery, and photovoltaics. This document outlines common synthesis methodologies, including hydrothermal, co-precipitation, and sol-gel methods, with a focus on experimental parameters and the resulting material properties.
Applications of Ytterbium(III)-Doped Fluorescent Materials
Ytterbium(III)-doped nanoparticles are renowned for their unique optical properties, particularly their ability to convert near-infrared (NIR) radiation into visible or NIR light (upconversion) or to shift UV/visible light to the NIR region (downconversion).[1] These properties make them ideal for a range of applications:
-
Bioimaging and Sensing: The NIR excitability of Yb³⁺-doped nanoparticles allows for deep tissue penetration with minimal autofluorescence from biological samples, making them excellent probes for in-vivo imaging.[2] They can also be functionalized for targeted sensing of biomolecules.[3]
-
Drug Delivery: These nanoparticles can be engineered as carriers for therapeutic agents. Their fluorescent properties allow for simultaneous tracking of the drug delivery vehicle.
-
Photovoltaics: Yb³⁺ co-doped materials can enhance the efficiency of solar cells by converting unused portions of the solar spectrum into wavelengths that can be absorbed by the photovoltaic material.[1]
-
Security and Displays: The unique luminescent signatures of these materials are useful for anti-counterfeiting applications and in the development of 3D displays.
Synthesis Methodologies: An Overview
Several methods are employed to synthesize Yb³⁺-doped fluorescent materials. The choice of method influences the nanoparticle's size, morphology, and luminescent properties.
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. It is a versatile method for producing crystalline nanoparticles with controlled size and morphology.[2][4][5]
-
Co-precipitation: This technique involves the simultaneous precipitation of the host and dopant ions from a solution. It is a relatively simple and scalable method for producing a variety of nanoparticles.[6][7][8]
-
Sol-Gel Method: This process involves the transition of a solution (sol) into a gel-like network containing the desired precursors. It offers excellent control over the material's purity and homogeneity at a molecular level.[9][10][11][12]
Below are detailed protocols for each of these methods.
Experimental Protocols
Hydrothermal Synthesis of Yb³⁺/Er³⁺ Co-doped NaYF₄ Upconversion Nanoparticles
This protocol is adapted from procedures for synthesizing lanthanide-doped fluoride (B91410) nanoparticles.[13]
Materials:
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)
-
Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium (B1175870) fluoride (NH₄F)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (20 mL)
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Prepare separate aqueous solutions of the rare-earth chlorides (YCl₃, YbCl₃, ErCl₃) in stoichiometric amounts.
-
In a flask, mix the rare-earth chloride solutions.
-
Add 2.5 mL of an aqueous solution containing 9 mmol of NaOH to the flask while stirring vigorously.
-
After 30 minutes of stirring, introduce 8 mL of an aqueous solution containing 11 mmol of NaOH and 11 mmol of NH₄F into the mixture.
-
Continue vigorous stirring for another 30 minutes at room temperature.
-
Transfer the resulting solution to a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an electric oven at 180°C for 24 hours.[13]
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the precipitate with ethanol and deionized water several times.
-
Dry the final product in an oven at 60°C for 24 hours.[13]
Workflow Diagram:
Co-precipitation Synthesis of Yb³⁺/Bi³⁺ Co-doped Y₂O₃ Nanoparticles
This protocol is based on the co-precipitation synthesis of lanthanide-doped oxide phosphors.[1]
Materials:
-
Yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)
-
This compound (YbCl₃·6H₂O)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Centrifuge
-
Furnace
Procedure:
-
Prepare aqueous solutions of the metal precursors (Y(NO₃)₃, YbCl₃, and Bi(NO₃)₃) in the desired molar ratios.
-
Mix the precursor solutions in a beaker and stir to ensure homogeneity.
-
Slowly add ammonium hydroxide solution dropwise to the mixture while stirring continuously to act as a precipitating agent.[8]
-
Monitor the pH of the solution and continue adding the precipitating agent until precipitation is complete (typically at a pH of 9-10).
-
Age the resulting precipitate by stirring for an additional 1-2 hours.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and ethanol to remove unreacted ions.
-
Dry the washed precipitate in an oven at 80-100°C.
-
Calcine the dried powder in a furnace at a high temperature (e.g., 600-900°C) for several hours to form the crystalline oxide nanoparticles.[6]
Workflow Diagram:
Sol-Gel Synthesis of Yb³⁺-Doped TiO₂ Nanoparticles
This protocol is a generalized procedure based on the sol-gel synthesis of doped metal oxides.[10][16]
Materials:
-
Titanium(IV) isopropoxide (TTIP) or other alkoxide precursor
-
This compound (YbCl₃·6H₂O)
-
Ethanol or other alcohol solvent
-
Acetic acid or other chelating agent
-
Deionized water
Equipment:
-
Glove box or inert atmosphere setup
-
Magnetic stirrer and hotplate
-
Drying oven
-
Furnace
Procedure:
-
In an inert atmosphere, dissolve the titanium precursor (e.g., TTIP) in an alcohol solvent.
-
In a separate container, dissolve this compound in the same solvent.
-
Add the ytterbium solution to the titanium solution while stirring.
-
Add a chelating agent, such as acetic acid, to control the hydrolysis and condensation rates.[11]
-
Slowly add a mixture of water and alcohol to the solution to initiate hydrolysis and the formation of the sol.
-
Continue stirring until a transparent gel is formed. This may take several hours.
-
Age the gel at room temperature for 24-48 hours.
-
Dry the gel in an oven at a low temperature (e.g., 60-100°C) to remove the solvent, resulting in a xerogel.
-
Grind the xerogel into a fine powder.
-
Calcine the powder at a higher temperature (e.g., 450-500°C) to crystallize the TiO₂ and incorporate the Yb³⁺ ions into the lattice.[12]
Workflow Diagram:
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data from various studies on Yb³⁺-doped fluorescent materials.
Table 1: Synthesis Parameters and Resulting Particle Sizes
| Host Material | Synthesis Method | Yb³⁺ Conc. (mol%) | Co-dopant (mol%) | Particle Size (nm) | Reference |
| Sr₂LaF₇ | Hydrothermal | 20 | 1 Tm³⁺ | ~25 | [2] |
| HfO₂ | Hydrothermal | 7 | 3 Er³⁺ | ~90 - 110 | [17] |
| NaYF₄ | Solvothermal | 10 - 70 | 0.5 Pr³⁺ | 29 - 153 | [18][19] |
| YVO₄ | Microwave Hydro. | Variable | Er³⁺ | Uniform | [20] |
| NaGdF₄ | Co-precipitation | Yb³⁺/Er³⁺ | Fe³⁺ (0-40) | Not specified | [21] |
| TiO₂ | Sol-Gel | 10 / 12 | 0.2 Er³⁺ | Not specified | [16] |
Table 2: Luminescence Properties
| Host Material | Yb³⁺ Conc. (mol%) | Co-dopant (mol%) | Excitation (nm) | Emission Bands (nm) | Key Finding | Reference |
| Sr₂LaF₇ | 20 | 1 Tm³⁺ | 980 | ~800 (NIR) | Optimal dopant concentrations for strong NIR upconversion emission. | [2] |
| YVO₄ | Variable | Er³⁺ | 980 | Green and Red | Emission intensity strongly depends on Yb³⁺ concentration. | [20] |
| NaYF₄ | 70 | 0.5 Pr³⁺ | Not specified | Blue | Blue upconversion luminescence enhanced 3.4-fold at 70% Yb³⁺. | [19] |
| Y₂O₃ | up to 5.0 | Bi³⁺ | Not specified | NIR | NIR emission of Yb³⁺ significantly increased by Bi³⁺ co-doping. | [1] |
| CaBi₂Nb₂O₉ | Yb³⁺ | Ho³⁺ | 980 | 545 (Green), 658 (Red) | Two-photon absorption mechanism confirmed for upconversion. | [22] |
| NaGdF₄ | Yb³⁺/Er³⁺ | 30 Fe³⁺ | Not specified | Green and Red | Green and red emissions enhanced by 34 and 30 times, respectively. | [21] |
Signaling Pathways and Logical Relationships
The fundamental principle behind the fluorescence of Yb³⁺-doped materials, particularly in upconversion, is Energy Transfer Upconversion (ETU).
Energy Transfer Upconversion (ETU) Mechanism:
In a typical Yb³⁺/Er³⁺ co-doped system:
-
A 980 nm photon excites a Yb³⁺ ion (the sensitizer) from its ²F₇/₂ ground state to the ²F₅/₂ excited state.
-
The excited Yb³⁺ ion transfers its energy to a nearby Er³⁺ ion (the activator), promoting it from the ⁴I₁₅/₂ ground state to the ⁴I₁₁/₂ excited state.
-
A second energy transfer from another excited Yb³⁺ ion (or further absorption by the same Er³⁺ ion) excites the Er³⁺ ion to higher energy levels (e.g., ⁴F₇/₂).
-
The Er³⁺ ion then non-radiatively decays to lower excited states (²H₁₁/₂, ⁴S₃/₂, ⁴F₉/₂) from which it radiatively decays to the ground state, emitting visible photons (green and red light).
Diagram of Energy Transfer Upconversion (ETU):
Disclaimer: These protocols are intended as a guideline and may require optimization based on specific laboratory conditions and material requirements. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrothermal Synthesis and Properties of Yb3+/Tm3+ Doped Sr2LaF7 Upconversion Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PolyU Electronic Theses: Co-precipitation synthesis of lanthanide-doped nanoparticles for sensing applications [theses.lib.polyu.edu.hk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ionic Liquid Mediated Sol Gel Method for Fabrication of Nanostructured Cerium and Phosphorus Doped TiO2 - A Benign Photocatalyst: Diversified Applications in Degradation of Dyes and Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. strem.com [strem.com]
- 15. This compound, 99.9%, (trace metal basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. ph05.tci-thaijo.org [ph05.tci-thaijo.org]
- 17. Up-Conversion Emissions from HfO2: Er3+, Yb3+ Nanoparticles Synthesized by the Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Tuning the size and upconversion emission of NaYF4:Yb3+/Pr3+ nanoparticles through Yb3+ doping - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Microwave hydrothermal synthesis and upconversion properties of Yb3+/Er3+ doped YVO4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhanced upconversion luminescence in NaGdF4:Yb,Er nanocrystals by Fe3+ doping and their application in bioimaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 22. Linear and nonlinear photoluminescence in Ho3+, Yb3+ doped CaBi2Nb2O9 phosphor for photonic applications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of Ytterbium-Doped Upconversion Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upconversion nanoparticles (UCNPs) are a unique class of luminescent nanomaterials that can convert lower-energy near-infrared (NIR) radiation into higher-energy visible or ultraviolet light through a non-linear optical process known as upconversion.[1][2] This anti-Stokes mechanism involves the absorption of two or more photons by lanthanide ions doped within an inorganic host lattice.[1][3][4] Ytterbium (Yb³⁺) ions are commonly used as sensitizers due to their large absorption cross-section in the NIR region (around 980 nm). The absorbed energy is then transferred to activator ions, such as Erbium (Er³⁺) or Thulium (Tm³⁺), which subsequently emit light at shorter wavelengths.[3][4]
The unique optical properties of Yb³⁺-doped UCNPs, including high signal-to-noise ratio, low autofluorescence from biological samples, deep tissue penetration of NIR light, and high photostability, make them highly attractive for a range of biomedical applications.[1][2] These applications include high-contrast bioimaging, sensitive biosensing, targeted drug delivery, and photodynamic therapy.[5][6]
This document provides detailed protocols for the synthesis of high-quality, monodisperse Yb³⁺-doped UCNPs, specifically focusing on the NaYF₄ host matrix, which is known for its high upconversion efficiency.[1] Protocols for surface modification to render the nanoparticles water-soluble and for their subsequent bioconjugation for targeted applications are also included.
Core Concepts and Mechanisms
The upconversion process in Yb³⁺-doped nanoparticles primarily occurs through energy transfer upconversion (ETU).[4] In a typical Yb³⁺/Er³⁺ co-doped system, a 980 nm laser excites the Yb³⁺ sensitizer (B1316253) ion. The excited Yb³⁺ ion then transfers its energy to a nearby Er³⁺ activator ion in a step-wise manner, populating higher energy levels of the Er³⁺ ion, which then relaxes by emitting visible light (e.g., green and red emissions). The choice of the host material is critical, with fluoride (B91410) lattices like NaYF₄ being ideal due to their low phonon energies, which minimize non-radiative decay and enhance upconversion efficiency.[1] The hexagonal (β) phase of NaYF₄ is particularly desirable as it exhibits a significantly higher upconversion efficiency compared to the cubic (α) phase.[1]
Synthesis of Ytterbium-Doped Upconversion Nanoparticles
Several methods have been developed for the synthesis of high-quality UCNPs, with thermal decomposition and hydrothermal/solvothermal methods being the most prevalent.[1][2]
Thermal Decomposition Method
This method yields highly monodisperse and crystalline UCNPs with precise size control.[2][7] It involves the decomposition of organometallic precursors at high temperatures in a high-boiling point organic solvent.
Caption: Workflow for the thermal decomposition synthesis of UCNPs.
Materials:
-
Yttrium(III) chloride (YCl₃)
-
Ytterbium(III) chloride (YbCl₃)
-
Erbium(III) chloride (ErCl₃)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium (B1175870) fluoride (NH₄F)
-
Methanol
-
Ethanol or Acetone
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or Argon/Nitrogen inlet
-
Centrifuge
Procedure:
-
In a 100 mL three-neck flask, combine YCl₃ (0.78 mmol), YbCl₃ (0.20 mmol), ErCl₃ (0.02 mmol), oleic acid (6 mL), and 1-octadecene (15 mL).[8]
-
Heat the mixture to 160°C under a constant flow of argon and maintain for 30 minutes to form the lanthanide-oleate complexes, ensuring the solution is clear.[8]
-
Cool the solution to room temperature.
-
Prepare a methanolic solution of NaOH (2.5 mmol) and NH₄F (4 mmol) in 10 mL of methanol.
-
Add the methanolic solution dropwise to the flask with vigorous stirring.
-
Heat the mixture to 100°C for 30 minutes to remove the methanol.
-
Under argon flow, heat the solution to 300°C and maintain for 1 to 1.5 hours to allow for nanocrystal growth.
-
After the reaction, cool the flask to room temperature.
-
Precipitate the UCNPs by adding 20-40 mL of ethanol or acetone.
-
Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with ethanol three times.
-
Finally, redisperse the oleic acid-capped UCNPs in a non-polar solvent like hexane for storage.
Hydrothermal/Solvothermal Method
This method is conducted in a sealed vessel (autoclave) at elevated temperature and pressure.[1] It is a simpler and often lower-temperature alternative to thermal decomposition, and can directly produce hydrophilic nanoparticles depending on the capping ligands used.[1][9]
Caption: Workflow for the hydrothermal synthesis of UCNPs.
Materials:
-
Yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)
-
Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O)
-
Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)
-
Sodium fluoride (NaF)
-
Ethylenediaminetetraacetic acid (EDTA) or Sodium citrate (B86180)
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge
Procedure:
-
Prepare a 20 mL aqueous solution containing Y(NO₃)₃·6H₂O (0.78 mmol), Yb(NO₃)₃·5H₂O (0.20 mmol), and Er(NO₃)₃·5H₂O (0.02 mmol).
-
In a separate beaker, prepare a 20 mL aqueous solution of NaF (4 mmol) and EDTA (1 mmol).
-
Add the lanthanide nitrate solution dropwise into the NaF/EDTA solution under vigorous stirring.
-
Continue stirring for 30 minutes to form a homogeneous precursor solution.
-
Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 200°C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the product with deionized water and ethanol three times each to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60°C for 12 hours.
Quantitative Data Summary
| Synthesis Method | Host/Dopants | Precursors | Solvent/Ligand | Temp (°C) | Time (h) | Avg. Size (nm) | Crystal Phase | Reference |
| Thermal Decomp. | NaYF₄:Yb,Er | Ln-Oleate | Oleic Acid/ODE | 260 | 6 | ~25-35 | β-phase | [1] |
| Thermal Decomp. | NaYF₄:Yb,Er | LnCl₃ | Oleic Acid/ODE | 300 | 1-1.5 | ~30 | β-phase | [8][10] |
| Hydrothermal | NaYF₄:Yb,Er | Ln-EDTA/Citrate | Water | 200 | 12-24 | ~50 | β-phase | [1][9] |
| Solvothermal | NaYF₄:Yb,Er,Gd | Ln-Stearate | Ethanol/Water/OA | 150 | 7 | Not specified | β-phase | [11] |
Surface Modification for Aqueous Dispersibility
UCNPs synthesized by thermal decomposition are capped with hydrophobic ligands like oleic acid, making them insoluble in aqueous solutions.[1][5] For biological applications, surface modification is essential to render them hydrophilic and biocompatible.[5] Common strategies include ligand exchange and silica (B1680970) coating.
Ligand Exchange
This method involves replacing the native hydrophobic ligands with hydrophilic ones.
-
Disperse oleic acid-capped UCNPs (10 mg) in 10 mL of a suitable organic solvent (e.g., hexane).
-
Prepare a 0.1 M aqueous solution of sodium citrate.
-
Mix the UCNP dispersion with 20 mL of the citrate solution.
-
Heat the mixture to 80°C and stir vigorously for 2-4 hours to facilitate the ligand exchange.
-
After cooling, the hydrophilic UCNPs will transfer to the aqueous phase.
-
Collect the aqueous phase and purify the citrate-capped UCNPs by centrifugation and washing with deionized water.
Silica Coating
Encapsulating UCNPs with a silica shell provides a robust and versatile surface for further functionalization.[5][12] The Stöber method is commonly adapted for this purpose.
-
Disperse oleic acid-capped UCNPs (20 mg) in 70 mL of isopropanol (B130326) and sonicate for 40 minutes.[11]
-
Add 2.5 mL of 15% ammonium hydroxide solution and 10 mL of deionized water to the dispersion.[11]
-
While stirring, add tetraethyl orthosilicate (B98303) (TEOS, 20 µL) dropwise.[11]
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
To introduce amine groups for bioconjugation, add (3-aminopropyl)triethoxysilane (APTES, 200 µL) and continue the reaction for another 2 hours.[11]
-
Collect the silica-coated UCNPs by centrifugation.
-
Wash the product with ethanol and water to remove excess reagents.
-
Redisperse the amino-functionalized silica-coated UCNPs in an aqueous buffer (e.g., PBS).
Bioconjugation for Targeted Applications
Functionalized UCNPs can be conjugated with biomolecules such as antibodies, proteins, or DNA for specific targeting and sensing applications.[13][14]
Workflow for UCNP Bioconjugation
Caption: General workflow for the bioconjugation of UCNPs.
Experimental Protocol: Antibody Conjugation using EDC/NHS Chemistry
This protocol describes the conjugation of an antibody to amine-functionalized UCNPs.
Materials:
-
Amine-functionalized UCNPs (e.g., UCNP@SiO₂-NH₂)
-
Antibody of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activate the carboxyl groups on the antibody: Dissolve the antibody (1 mg/mL) in MES buffer (0.1 M, pH 6.0).
-
Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the antibody solution.
-
Incubate for 15-30 minutes at room temperature to activate the antibody.
-
Disperse the amine-functionalized UCNPs (1 mg/mL) in PBS (pH 7.4).
-
Add the activated antibody solution to the UCNP dispersion.
-
Incubate the mixture for 2-4 hours at room temperature with gentle shaking.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the antibody-conjugated UCNPs by centrifugation to remove unconjugated antibodies and excess reagents.
-
Wash the final product with PBS and store at 4°C.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis, modification, and bioconjugation of ytterbium-doped upconversion nanoparticles. By following these detailed procedures, researchers can produce high-quality UCNPs tailored for a variety of advanced biomedical applications, from high-resolution imaging to targeted therapeutics. Careful control over reaction parameters and surface chemistry is crucial for obtaining nanoparticles with the desired properties for successful implementation in research and drug development.
References
- 1. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upconversion Nanomaterials: Synthesis, Mechanism, and Applications in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2.3. Synthesis of the Core NaYF4:Nd(15%),Yb(15%) and NaYF4:Yb(10%),Er(0.5%) NPs [bio-protocol.org]
- 11. Synthesis of NaYF4:Yb/Er/Gd up-conversion luminescent nanoparticles and luminescence resonance energy transfer-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and efficient synthetic route for preparation of NaYF4 upconversion nanoparticles by thermo-decomposition of rare-earth oleates - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One-Step Protein Conjugation to Upconversion Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ytterbium(III) Chloride Hexahydrate in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) is a paramagnetic lanthanide salt that serves as a valuable Nuclear Magnetic Resonance (NMR) shift reagent. Its paramagnetic nature induces significant changes in the chemical shifts of nuclei in a substrate molecule upon complexation.[1] This phenomenon, known as the Lanthanide-Induced Shift (LIS), can be exploited to simplify complex NMR spectra, elucidate molecular structures, and determine enantiomeric purity.[2][3] The interaction is primarily through a pseudocontact mechanism, where the magnetic field generated by the lanthanide ion influences the chemical shifts of nearby nuclei.[3]
The magnitude of the LIS is dependent on the distance and angle between the lanthanide ion and the nucleus of interest, making it a powerful tool for conformational analysis. Protons or carbons closer to the lanthanide binding site will experience a larger shift in their resonance frequency. Ytterbium-based reagents are known to cause shifts to both lower (downfield) and higher (upfield) fields, providing flexibility in spectral analysis.
This document provides detailed application notes and protocols for the effective use of this compound as an NMR shift reagent.
Principle of Action
Ytterbium(III) chloride acts as a Lewis acid and coordinates to Lewis basic sites within a substrate molecule, such as hydroxyls, carbonyls, ethers, and amines.[4] The Yb³⁺ ion is paramagnetic due to the presence of unpaired f-electrons. This paramagnetism generates a local magnetic field that perturbs the magnetic environment of the substrate's nuclei, leading to the observed chemical shift changes. The primary mechanism for this shift is the pseudocontact shift, which is dependent on the geometry of the complex formed between the lanthanide ion and the substrate.[3]
The McConnell-Robertson equation describes the pseudocontact shift (Δδ) as being proportional to (3cos²θ - 1)/r³, where 'r' is the distance between the paramagnetic ion and the nucleus, and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the ion and the nucleus. This distance and angular dependence is the foundation for using LIS for structural and conformational analysis.
Applications
The primary applications of this compound in NMR spectroscopy include:
-
Spectral Simplification: Overlapping signals in a complex ¹H or ¹³C NMR spectrum can be resolved by inducing differential shifts. This is particularly useful for large molecules with many similar chemical environments.[3]
-
Structural Elucidation: By correlating the magnitude of the induced shifts with the distance from the lanthanide binding site, the relative positions of different nuclei within a molecule can be determined.
-
Conformational Analysis: The LIS data can provide insights into the solution-state conformation of flexible molecules.
-
Determination of Enantiomeric Purity: In conjunction with chiral ligands, Ytterbium(III) chloride can be used to form diastereomeric complexes with enantiomers, leading to separate NMR signals for each enantiomer and allowing for the determination of enantiomeric excess (ee).
Data Presentation: Lanthanide-Induced Shifts
The following table provides a representative example of the lanthanide-induced shifts (LIS) that could be observed for a hypothetical substrate, 1-pentanol, upon the addition of this compound. The LIS values (Δδ) are calculated as the difference in chemical shift before and after the addition of the shift reagent and are typically presented in parts per million (ppm). The magnitude of the shift is expected to decrease as the distance from the coordination site (the hydroxyl group) increases.
| Proton | Initial Chemical Shift (δ, ppm) | Chemical Shift with YbCl₃ (δ, ppm) | Lanthanide-Induced Shift (Δδ, ppm) |
| H-1 (CH₂) | 3.64 | 8.50 | 4.86 |
| H-2 (CH₂) | 1.58 | 4.20 | 2.62 |
| H-3 (CH₂) | 1.35 | 2.55 | 1.20 |
| H-4 (CH₂) | 1.32 | 1.90 | 0.58 |
| H-5 (CH₃) | 0.90 | 1.25 | 0.35 |
Note: The values presented in this table are illustrative and intended to demonstrate the expected trend. Actual LIS values will vary depending on the specific substrate, solvent, temperature, and concentration of the shift reagent.
Experimental Protocols
Protocol 1: General Procedure for Spectral Simplification
This protocol outlines the general steps for using this compound to simplify a complex NMR spectrum.
Materials:
-
Substrate of interest
-
This compound (YbCl₃·6H₂O)
-
Anhydrous, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂)
-
NMR tubes
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a solution of the substrate in the chosen deuterated solvent (e.g., 5-20 mg in 0.5-0.7 mL).
-
Ensure the solvent is anhydrous, as water can compete with the substrate for coordination to the Ytterbium ion.[4]
-
Acquire a standard ¹H or ¹³C NMR spectrum of the substrate. This will serve as the reference spectrum.
-
-
Shift Reagent Stock Solution:
-
Prepare a stock solution of this compound in the same deuterated solvent (e.g., 10-20 mg in 1 mL).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any paramagnetic impurities.
-
-
Titration and Spectral Acquisition:
-
Add a small, measured aliquot of the this compound stock solution to the NMR tube containing the substrate solution using a microsyringe. A starting point is typically a 0.1 molar equivalent of the shift reagent to the substrate.
-
Gently shake the NMR tube to ensure thorough mixing.
-
Acquire an NMR spectrum.
-
Compare the new spectrum with the reference spectrum to observe the induced shifts.
-
Continue to add incremental amounts of the shift reagent stock solution, acquiring a spectrum after each addition, until the desired spectral resolution is achieved or until significant line broadening occurs. It is common to acquire spectra at molar ratios of [LSR]/[Substrate] of 0.1, 0.2, 0.3, 0.5, and 1.0.[2]
-
-
Data Analysis:
-
Plot the chemical shift of each proton (or carbon) against the molar ratio of [YbCl₃]/[Substrate].
-
The slope of this plot is the relative LIS value and can be used for structural assignments.
-
Protocol 2: Determination of Enantiomeric Purity using a Chiral Ytterbium Complex
While this compound itself is achiral, it can be used in situ with a chiral ligand to form a chiral shift reagent. A common alternative is to use a pre-formed chiral ytterbium complex such as Yb(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III)). The following is a general protocol.
Materials:
-
Racemic or enantioenriched substrate
-
Chiral Ytterbium shift reagent (e.g., Yb(hfc)₃ or this compound + a chiral ligand)
-
Anhydrous, aprotic deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the chiral substrate in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum. The enantiomers will show identical spectra.
-
-
Addition of Chiral Shift Reagent:
-
Add a small amount of the chiral ytterbium shift reagent to the NMR tube.
-
The chiral reagent will form diastereomeric complexes with the two enantiomers of the substrate.
-
-
Spectral Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
The diastereomeric complexes will have different NMR spectra, resulting in the splitting of signals for the two enantiomers.
-
The ratio of the integrals of the separated signals corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess (ee) can be calculated.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an NMR experiment using a lanthanide shift reagent.
Principle of Lanthanide-Induced Shift
This diagram illustrates the coordination of Ytterbium(III) chloride to a substrate and the resulting distance-dependent shifts in the NMR spectrum.
Conclusion
This compound is a powerful and versatile tool in NMR spectroscopy for the structural and conformational analysis of organic molecules. By following the protocols outlined in these application notes, researchers can effectively utilize lanthanide-induced shifts to simplify complex spectra and gain valuable insights into molecular structure and stereochemistry. Careful attention to experimental conditions, particularly the exclusion of water, is crucial for obtaining high-quality and reproducible results.
References
Application Notes and Protocols: Ytterbium(III) Chloride as a Precursor for Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Metal-Organic Frameworks (MOFs) using ytterbium(III) chloride as a metal precursor. It highlights the potential of these materials in various fields, with a particular focus on applications relevant to drug development, including photodynamic therapy, catalysis, and gas adsorption.
Introduction
Ytterbium(III) chloride (YbCl₃) is a versatile precursor for the synthesis of a variety of Metal-Organic Frameworks (MOFs). As a lanthanide element, ytterbium offers unique properties to the resulting frameworks, such as high coordination numbers and interesting photophysical characteristics.[1] Yb-based MOFs have demonstrated potential in heterogeneous catalysis, selective gas adsorption, and, notably, in biomedical applications like photodynamic therapy.[1][2] The use of YbCl₃ allows for the formation of diverse structural topologies and functionalities depending on the organic linker and synthesis conditions employed.
Applications in Drug Development and Beyond
Ytterbium-containing MOFs are emerging as promising materials in several areas of research and development:
-
Photodynamic Therapy (PDT): Yb-MOFs, such as those synthesized with porphyrin-based linkers (e.g., Yb-TCPP), can act as efficient photosensitizers.[1] Upon illumination with a specific wavelength of light, these MOFs can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can induce cancer cell death.[1] The coordination of the organic linker with the Yb³⁺ ion can lead to a broader absorbance spectrum, allowing for the use of light with deeper tissue penetration.[1]
-
Heterogeneous Catalysis: The Lewis acidity of the Yb³⁺ centers within the MOF structure can be exploited for catalytic applications.[3] For instance, Yb-based MOFs have shown high hydrothermal stability, making them suitable catalysts for reactions in aqueous media.[2]
-
Selective Gas Adsorption: The tunable pore size and surface chemistry of Yb-MOFs enable their use in the selective adsorption and separation of gases.[4] This has potential applications in various industrial processes.
Quantitative Data Summary
The following tables summarize key quantitative data for selected Ytterbium-based and other relevant lanthanide-based MOFs.
Table 1: Gas Adsorption Properties of Yb-MOFs
| MOF Name | Gas Adsorbed | Adsorption Capacity (cm³/g) | Temperature (K) | Pore Size (Å) | Thermal Stability (°C) | Reference |
| PCN-17 | O₂ | 210 | 77 | ~3.5 | up to 480 | [4] |
| PCN-17 | H₂ | 105 | 77 | ~3.5 | up to 480 | [4] |
| PCN-17 | N₂ | ~20 | 77 | ~3.5 | up to 480 | [4] |
| PCN-17 | CO | ~20 | 77 | ~3.5 | up to 480 | [4] |
| Yb-DDPY | CO₂ | 247.67 | 195 | - | - | [2] |
| Yb-DDPY | CO₂ | 76.07 | 273 | - | - | [2] |
| Yb-DDIA | CO₂ | 176.7 | 195 | - | - | [2] |
| Yb-DDIA | CO₂ | 58.06 | 273 | - | - | [2] |
Table 2: Catalytic Performance of Yb-MOFs for CO₂ Conversion
| Catalyst | Substrate | Conversion (%) | Time (h) | Temperature (°C) | Pressure (MPa) | Reference |
| Yb-DDPY | Propylene Oxide (PO) | 75 | 48 | - | - | [2] |
| Yb-DDIA | Propylene Oxide (PO) | 85.2 | 48 | - | - | [2] |
| Yb-DDPY | Allyl Glycidyl Ether | 66 | 48 | - | - | [2] |
| Yb-DDIA | Allyl Glycidyl Ether | 80 | 48 | - | - | [2] |
| Yb-DDPY | Styrene Oxide | 40 | 48 | - | - | [2] |
| Yb-DDIA | Styrene Oxide | 48 | 48 | - | - | [2] |
Table 3: Drug Loading and Release in Lanthanide-based MOFs (Representative Examples)
Note: Specific quantitative data for drug loading and release in MOFs solely composed of ytterbium with common chemotherapeutic drugs is limited in the reviewed literature. The following data for a Lanthanum-based MOF is provided as a representative example for lanthanide MOFs.
| MOF System | Drug | Application | Efficacy | Reference |
| La-MOF | 3,4-dihydroxycinnamic acid (linker as drug) | Anticancer | 40.35% cell viability in MDA-MB-468 cells | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2D Yb-TCPP MOF Nanosheets
This protocol describes a wet chemical method for the synthesis of 2D ytterbium-porphyrin MOF nanosheets for photodynamic therapy applications.[1]
Materials:
-
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O)
-
Tetrakis(4-carboxyphenyl)porphyrin (TCPP)
-
N,N-Dimethylformamide (DMF)
-
n-Hexane
-
Trifluoroacetic acid (TFA)
-
Triethylamine (B128534) (TEA)
Procedure:
-
Prepare a solution by mixing this compound (YbCl₃·6H₂O) and TCPP in a mixture of N,N-dimethylformamide (DMF) and n-hexane.
-
To this solution, add trifluoroacetic acid, polyvinylpyrrolidone (PVP), and triethylamine (TEA).
-
Stir the resulting mixture at an elevated temperature. The specific temperature and reaction time should be optimized based on the desired nanosheet characteristics.
-
After the reaction is complete, collect the solid product by centrifugation.
-
Wash the product multiple times with DMF and then with a suitable solvent like ethanol (B145695) to remove unreacted precursors and byproducts.
-
Dry the final product under vacuum. The resulting Yb-TCPP MOFs should exhibit a 2D morphology with a size of approximately 200 nm.[1]
Protocol 2: Hydrothermal Synthesis of Yb₆-MOF
This protocol details the optimized hydrothermal synthesis of a robust, water-stable ytterbium-based MOF, Yb₆(BDC)₇(OH)₄(H₂O)₄ (Yb₆-MOF), using disodium (B8443419) terephthalate (B1205515) as the organic linker precursor.[2]
Materials:
-
This compound (YbCl₃·6H₂O)
-
Disodium terephthalate (Na₂BDC)
-
2 M aqueous sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
23 ml PTFE autoclave liner
Procedure:
-
Add 490 mg (1.26 mmol) of ytterbium chloride hexahydrate to a 23 ml PTFE autoclave liner.
-
Add 315 mg (1.5 mmol) of disodium terephthalate to the liner.
-
Add 10 ml of deionized water.
-
Finally, add 440 mg of 2 M aqueous sodium hydroxide solution.
-
Stir the synthesis mixture for 5 minutes.
-
Seal the autoclave and heat it to 190 °C for 72 hours.
-
After cooling, collect the crystalline product by filtration, wash with deionized water, and dry.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the application of Yb-MOFs.
Caption: General experimental workflow for the synthesis of Metal-Organic Frameworks (MOFs).
Caption: Mechanism of photodynamic therapy using Yb-TCPP MOFs.
Caption: General workflow for the development and testing of MOF-based drug delivery systems.
References
- 1. Ordered mesoporous silica modified with lanthanum for ibuprofen loading and release behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Ytterbium(III) Chloride in Biomedical Imaging: Application Notes and Protocols
Ytterbium(III) chloride (YbCl₃) serves as a critical precursor in the synthesis of advanced nanomaterials for biomedical imaging. Its unique electronic and physical properties, when incorporated into nanoparticles, offer significant advantages in upconversion luminescence imaging and X-ray computed tomography (CT). These nanomaterials are at the forefront of developing next-generation contrast agents and probes for enhanced disease diagnosis and monitoring.
Application Note 1: Upconversion Luminescence Imaging
Upconversion nanoparticles (UCNPs) containing ytterbium are highly valued in biomedical imaging due to their ability to convert near-infrared (NIR) excitation light into visible or ultraviolet emission.[1][2][3] This anti-Stokes emission process is particularly advantageous for biological imaging as NIR light penetrates deeper into tissues with minimal photodamage and reduced autofluorescence compared to conventional fluorescence imaging.[4][5]
Mechanism of Action: The Role of Ytterbium(III)
In UCNPs, Yb³⁺ ions act as sensitizers, absorbing NIR photons (typically around 980 nm) and transferring the energy to co-doped emitter ions, such as Erbium (Er³⁺) or Thulium (Tm³⁺).[6][7][8] This energy transfer process, known as Energy Transfer Upconversion (ETU), is the most efficient mechanism for upconversion luminescence.[2][9] The process can be summarized as follows:
-
Absorption: A Yb³⁺ ion absorbs a NIR photon and is excited from its ²F₇/₂ ground state to the ²F₅/₂ excited state.[10]
-
Energy Transfer: The excited Yb³⁺ ion transfers its energy to a nearby emitter ion (e.g., Er³⁺), exciting it to a metastable intermediate energy level.[6]
-
Sequential Excitation: A second energy transfer from another excited Yb³⁺ ion (or further absorption by the same Yb³⁺ ion) promotes the emitter ion to a higher excited state.[11]
-
Emission: The emitter ion then radiatively decays back to its ground state, emitting a higher-energy photon in the visible or UV spectrum.[6][10]
Key Advantages in Biomedical Imaging:
-
Deep Tissue Penetration: NIR excitation light experiences less scattering and absorption by biological tissues, allowing for imaging deeper within the body.[4]
-
Low Autofluorescence: Biological tissues have minimal autofluorescence in the NIR region, leading to a high signal-to-noise ratio.[2]
-
High Photostability: UCNPs are resistant to photobleaching, enabling long-term and repeated imaging.[1]
-
Multimodal Imaging Potential: UCNPs can be designed to incorporate other imaging modalities, such as MRI and CT, for comprehensive diagnostic information.[1][12]
Application Note 2: X-ray Computed Tomography (CT) Imaging
Ytterbium is an excellent candidate for a CT contrast agent due to its high atomic number (Z=70) and a K-edge energy of 61.3 keV, which is ideally situated within the energy spectrum of clinical CT scanners.[13][14][15] This results in significantly enhanced X-ray attenuation compared to conventional iodine-based contrast agents.[13] Ytterbium(III) chloride is a common starting material for the synthesis of various ytterbium-based nanoparticles (YbNPs) for CT imaging.[16]
Advantages of Ytterbium-Based Nanoparticles in CT:
-
Enhanced Contrast: YbNPs provide superior contrast enhancement, potentially allowing for lower injection doses.[13]
-
Long Circulation Time: When encapsulated in nanoparticles and surface-modified (e.g., with PEG), Yb-based contrast agents can have a prolonged circulation time, making them suitable for angiography and targeted imaging.[14]
-
Spectral (Multi-Color) CT: The distinct K-edge of ytterbium allows for its differentiation from other materials like calcium (bone) using spectral photon-counting CT (SPCCT), enabling "multi-color" imaging.[15][16]
-
Favorable Safety Profile: In chelated forms or encapsulated within stable nanoparticles, ytterbium has demonstrated a good safety profile in preclinical studies.[13]
Quantitative Data
The following tables summarize key quantitative data for ytterbium-based nanoparticles used in biomedical imaging.
Table 1: Properties of Ytterbium-Based Upconversion Nanoparticles
| Nanoparticle Composition | Synthesis Method | Average Size (nm) | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Reference |
| NaYF₄:Yb³⁺, Er³⁺ | Thermal Decomposition | ~25 | 980 | 522, 541, 658 | [8] |
| NaYF₄:Yb³⁺, Er³⁺ | Hydrothermal | ~30-50 | 980 | 525, 550, 660 | [11] |
| Y₂O₃:Yb³⁺, Er³⁺ | - | - | 980 | ~660 | [4] |
| NaYF₄:Yb³⁺, Tm³⁺@NaGdF₄:Yb³⁺ | Water Phase Transfer | - | 980 | UV range | [8] |
Table 2: Performance of Ytterbium-Based CT Contrast Agents
| Contrast Agent | Imaging Modality | Key Finding | Reference |
| Ytterbium Nanoparticles (YbNP) | Conventional CT & SPCCT | Higher in vitro and in vivo CT contrast generation compared to gold nanoparticles (AuNP). | [16] |
| Yb-DTPA Chelate | Conventional CT | Denser opacification of the aorta compared to iodinated agents at 120 and 137 kVp. | [13] |
| PEG-UCNPs | Conventional CT | 2-fold contrast efficiency improvement over clinical iodinated agents at 120 kVp. | [13] |
| Ytterbium Nanocolloids (YbNC) | Spectral CT | Excellent signal sensitivity and clear discrimination of the Yb K-edge signal from calcium. | [15] |
Experimental Protocols
Protocol 1: Synthesis of NaYF₄:Yb³⁺, Er³⁺ Upconversion Nanoparticles
This protocol is based on a thermal decomposition method, a common route to synthesize high-quality, monodisperse UCNPs.[11][17]
Materials:
-
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O)
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)
-
Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)
-
Oleic acid
-
1-Octadecene
-
Ammonium fluoride (B91410) (NH₄F)
Procedure:
-
Precursor Preparation: In a three-neck flask, dissolve appropriate molar ratios of YCl₃·6H₂O, YbCl₃·6H₂O, and ErCl₃·6H₂O (e.g., for NaYF₄:20%Yb³⁺,2%Er³⁺) in a mixture of oleic acid and 1-octadecene.
-
Heating and Degassing: Heat the mixture to 150 °C under vacuum with magnetic stirring for 30 minutes to remove water and oxygen. Then, switch to an argon atmosphere.
-
Formation of Lanthanide-Oleate Complexes: Continue heating to 160 °C and maintain for 30 minutes to ensure the formation of lanthanide-oleate complexes. Cool the solution to room temperature.
-
Nucleation and Growth: Add a methanol solution containing NH₄F to the flask and stir for 30 minutes.
-
Solvent Evaporation: Slowly heat the solution to 100 °C to evaporate the methanol.
-
Nanocrystal Growth: Rapidly heat the solution to 300 °C under an argon atmosphere and maintain for 1 hour.
-
Purification: Cool the reaction mixture to room temperature. Add ethanol to precipitate the nanoparticles. Centrifuge the mixture and discard the supernatant. Wash the nanoparticle pellet with ethanol several times.
-
Dispersion: Disperse the final oleic acid-coated nanoparticles in a nonpolar solvent like cyclohexane for storage and characterization.[17]
Protocol 2: In Vivo Upconversion Luminescence Imaging
This protocol provides a general workflow for in vivo imaging using the synthesized UCNPs.[4][10]
Materials and Equipment:
-
Synthesized and purified UCNPs, surface-modified for biocompatibility and water solubility (e.g., PEGylated).
-
Animal model (e.g., mouse).
-
NIR laser with an appropriate wavelength (e.g., 980 nm).
-
In vivo imaging system equipped with a sensitive camera and appropriate filters to collect the upconverted emission and block the excitation light.
-
Anesthesia equipment.
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved animal care protocols.
-
Probe Administration: Inject the aqueous dispersion of UCNPs into the animal, typically via tail vein injection.[4][10] The dosage will depend on the specific nanoparticle formulation and animal model.
-
Image Acquisition:
-
Place the anesthetized animal in the imaging system.
-
Excite the region of interest with the 980 nm laser. The power density should be kept below the maximum permissible exposure limits for skin to avoid tissue damage.[4]
-
Acquire luminescence images using the camera and a short-pass filter (e.g., 750 nm) to isolate the upconverted visible light from the NIR excitation light.[4]
-
-
Data Analysis: Analyze the acquired images to determine the biodistribution and accumulation of the UCNPs over time.
Protocol 3: Phantom Imaging with Ytterbium-Based CT Contrast Agents
This protocol describes a phantom imaging study to evaluate the CT contrast properties of synthesized YbNPs.[16]
Materials and Equipment:
-
Synthesized YbNPs dispersed in a suitable solvent (e.g., water).
-
Phantom (e.g., tubes or wells in an agarose (B213101) gel).
-
Micro-CT or clinical CT scanner.
-
Reference materials (e.g., water, standard iodinated contrast agent, or gold nanoparticles at known concentrations).
Procedure:
-
Phantom Preparation:
-
Prepare serial dilutions of the YbNP suspension to create a range of concentrations.
-
Fill the phantom tubes or wells with the different concentrations of YbNPs.
-
Include tubes with the reference materials for comparison.
-
-
CT Scanning:
-
Place the phantom in the CT scanner.
-
Acquire CT images at clinically relevant X-ray energies (e.g., 80 to 140 kVp for clinical CT, or a specific kVp for micro-CT).[16]
-
-
Image Analysis:
-
Reconstruct the CT images.
-
Measure the CT attenuation (in Hounsfield Units, HU) for each concentration of YbNPs and the reference materials.
-
Plot the CT attenuation as a function of the contrast agent concentration to determine the contrast efficiency.
-
This comprehensive overview of the applications, quantitative data, and experimental protocols for ytterbium(III) chloride-derived nanomaterials in biomedical imaging is intended to provide researchers and drug development professionals with a foundational understanding for their work in this exciting field.
References
- 1. Upconverting nanoparticles: a versatile platform for wide-field two-photon microscopy and multi-modal in vivo imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances of Upconversion Nanomaterials in the Biological Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upconverting Luminescent Nanomaterials: Application to In Vivo Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Upconversion Luminescence Response of a Single YVO4:Yb, Er Particle [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent progress in the development of upconversion nanomaterials in bioimaging and disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OPG [opg.optica.org]
- 10. Direct large-scale synthesis of water-soluble and biocompatible upconversion nanoparticles for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Recent advances in ytterbium-based contrast agents for in vivo X-ray computed tomography imaging: promises and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Early Investigation of Ytterbium Nanocolloids for Selective and Quantitative “Multi-color” Spectral CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ytterbium Nanoparticle Contrast Agents for Conventional and Spectral Photon-Counting CT and Their Applications for Hydrogel Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing hydrolysis of Ytterbium(III) chloride hexahydrate during reactions
Welcome to the Technical Support Center for Ytterbium(III) chloride hexahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during chemical reactions. Hydrolysis to form ytterbium oxychloride is a common issue that can significantly impact reaction yields and product purity. This guide offers troubleshooting advice and detailed protocols to ensure the use of anhydrous Ytterbium(III) chloride in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the hydrolysis of this compound in my reaction?
A1: Ytterbium(III) chloride is a powerful Lewis acid, a property that is significantly diminished in its hydrated form.[1] The presence of water, either from the hexahydrate itself or from the reaction environment, can lead to the formation of ytterbium oxychloride (YbOCl).[2] This insoluble and unreactive species can coat the surface of the catalyst, effectively quenching the desired reaction and leading to lower yields and inconsistent results. For reactions requiring strong Lewis acidity, such as Friedel-Crafts acylations or certain carbon-carbon bond-forming reactions, the use of the anhydrous form is essential for catalytic activity.[1]
Q2: I am seeing a white precipitate in my reaction mixture when using this compound. What is it and how can I avoid it?
A2: The white precipitate is likely ytterbium oxychloride (YbOCl), which forms due to the hydrolysis of Ytterbium(III) chloride. This occurs when the hydrated salt is exposed to moisture at elevated temperatures without appropriate measures to remove the water of hydration. To avoid this, you must dehydrate the this compound before use or perform the dehydration in situ under strictly anhydrous conditions.
Q3: Can I simply heat this compound under vacuum to remove the water?
A3: While seemingly straightforward, simply heating the hexahydrate under vacuum is often ineffective and can actually promote the formation of ytterbium oxychloride.[2] As the water molecules are driven off, they can react with the Ytterbium(III) chloride before they are removed from the system. A successful thermal dehydration requires a carefully controlled temperature ramp and is often performed in the presence of a dehydrating agent or a stream of anhydrous hydrogen chloride (HCl) gas to suppress hydrolysis.[3]
Q4: What is the most effective laboratory-scale method for preparing anhydrous Ytterbium(III) chloride?
A4: The most effective method depends on the scale of your reaction and the available equipment. For small to medium scale preparations, the thionyl chloride method is highly effective at producing high-purity anhydrous Ytterbium(III) chloride. For larger scales, thermal dehydration under a stream of anhydrous HCl gas can be employed. Azeotropic distillation is another alternative, though it can be more complex to set up.
Q5: How can I be sure that my Ytterbium(III) chloride is truly anhydrous after dehydration?
A5: Characterization of the final product is crucial. The absence of water can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy by checking for the disappearance of the broad O-H stretching band characteristic of water. Elemental analysis can also be used to confirm the correct stoichiometry. For some applications, the reactivity of the prepared anhydrous salt in a standard test reaction can serve as a qualitative indicator of its purity.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or no reaction yield | Hydrolysis of Ytterbium(III) chloride, leading to the formation of inactive ytterbium oxychloride. | Ensure the this compound is properly dehydrated before use by following one of the detailed protocols below. Handle the anhydrous salt under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| White precipitate forms in the reaction | Formation of insoluble ytterbium oxychloride due to the presence of water. | Dehydrate the this compound thoroughly. Ensure all solvents and reagents are rigorously dried before addition to the reaction. |
| Inconsistent reaction results | Partial hydrolysis of the Ytterbium(III) chloride, leading to varying amounts of active catalyst. | Standardize your dehydration procedure and ensure consistent handling of the anhydrous salt to minimize exposure to moisture. |
| Difficulty in filtering the reaction mixture | The fine, gelatinous nature of ytterbium oxychloride precipitate can clog filters. | Prevent the formation of the precipitate in the first place. If it has already formed, centrifugation followed by decantation of the supernatant may be more effective than filtration. |
Quantitative Data Summary
The following table provides a comparison of common laboratory methods for the dehydration of this compound.
| Method | Typical Purity | Approximate Yield | Key Advantages | Key Disadvantages |
| Thionyl Chloride | >99% | High | Highly effective, relatively fast, produces a very pure product. | Thionyl chloride is corrosive and toxic; requires careful handling and a well-ventilated fume hood. |
| Azeotropic Distillation | ~98-99% | Good to High | Can be scaled up, avoids highly corrosive reagents like thionyl chloride. | Requires specialized glassware (Dean-Stark trap), can be time-consuming, and requires a suitable entraining agent (e.g., benzene, toluene).[4] |
| Thermal Dehydration (Vacuum) | Variable | Variable | Simple setup. | High risk of forming ytterbium oxychloride if not done correctly.[2] |
| Thermal Dehydration (HCl stream) | >99% | High | Effective for producing high-purity anhydrous salt, scalable.[3] | Requires a source of dry HCl gas, which is corrosive and requires specialized handling procedures.[5] |
Experimental Protocols
Protocol 1: Dehydration using Thionyl Chloride
This method is highly effective for preparing anhydrous Ytterbium(III) chloride on a laboratory scale.
Materials:
-
This compound (YbCl₃·6H₂O)
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous hexane (B92381)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Place this compound into a Schlenk flask equipped with a magnetic stir bar.
-
Under a flow of inert gas, add an excess of freshly distilled thionyl chloride (approximately 5-10 mL per gram of hydrated salt).
-
Fit the flask with a reflux condenser connected to a bubbler to vent HCl and SO₂ gases to a scrubbing solution (e.g., NaOH solution).
-
Gently reflux the mixture for 4-6 hours. The solid will gradually transform into a fine, white powder.
-
After reflux, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride via cannula filtration or by distillation under reduced pressure.
-
Wash the resulting white powder with anhydrous hexane (2-3 times) to remove any residual thionyl chloride.
-
Dry the anhydrous Ytterbium(III) chloride under high vacuum for several hours to obtain a fine, white, free-flowing powder.
-
Store the anhydrous product under an inert atmosphere.
Protocol 2: Dehydration by Azeotropic Distillation
This method uses an entrainer to remove water azeotropically. Benzene or toluene (B28343) are common entrainers.[4]
Materials:
-
This compound (YbCl₃·6H₂O)
-
Benzene or Toluene (anhydrous)
-
Round-bottom flask, Dean-Stark trap, and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser under an inert atmosphere.
-
Add this compound to the flask.
-
Add an excess of the azeotropic agent (benzene or toluene) to the flask.
-
Heat the mixture to reflux. The water-entrainer azeotrope will distill and collect in the Dean-Stark trap.
-
As the condensed liquid separates in the trap, the denser water layer will sink to the bottom, and the entrainer will overflow back into the flask.
-
Continue the distillation until no more water collects in the trap.
-
Once dehydration is complete, allow the apparatus to cool.
-
The anhydrous Ytterbium(III) chloride can be isolated by filtration under an inert atmosphere, followed by washing with an anhydrous solvent and drying under vacuum.
Visualizations
Caption: The competing pathways of dehydration and hydrolysis of this compound upon heating.
Caption: Experimental workflows for the dehydration of this compound.
Caption: Decision workflow for using Ytterbium(III) chloride in a reaction.
References
Optimizing reaction conditions for Ytterbium(III) chloride catalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Ytterbium(III) chloride (YbCl₃) as a catalyst in organic synthesis.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Question: My reaction is sluggish or not proceeding to completion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in YbCl₃-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity due to Hydration: Ytterbium(III) chloride is hygroscopic and the presence of water can deactivate the catalyst.[1][2]
-
Solution: Ensure the use of anhydrous YbCl₃. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Dry solvents and reagents thoroughly before use.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: While typical loadings are in the 1-10 mol% range, this can be reaction-dependent.[3] If you suspect low loading is the issue, perform a catalyst loading screen (e.g., 1, 5, 10, 20 mol%) to determine the optimal amount.
-
-
Poor Catalyst Solubility: YbCl₃ has limited solubility in some common organic solvents, such as dichloromethane.[4] If the catalyst is not dissolved, its effective concentration is much lower than anticipated.
-
Solution:
-
Consider switching to a more polar solvent where YbCl₃ has better solubility, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN).
-
Alternatively, using Ytterbium(III) triflate (Yb(OTf)₃), which often exhibits better solubility, can be an effective alternative.[3]
-
-
-
Sub-optimal Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to check for product formation and the appearance of any side products.
-
-
Presence of Impurities: Impurities in the starting materials or solvents can act as catalyst poisons.
-
Solution: Purify all starting materials and use high-purity, dry solvents.
-
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Side Products and Low Selectivity
Question: My reaction is producing significant side products, leading to low selectivity. How can I address this?
Answer:
The formation of side products is often a result of the high reactivity of the YbCl₃ catalyst or non-optimal reaction conditions.
Potential Causes & Solutions:
-
High Catalyst Reactivity: The small ionic radius of the Yb³⁺ ion can lead to high catalytic activity but sometimes at the cost of selectivity.[5]
-
Solution:
-
Lower the catalyst loading.
-
Consider a milder Lewis acid catalyst. Comparing YbCl₃ with other lanthanide chlorides like CeCl₃ might reveal better selectivity, even if the reaction is slower.[5]
-
-
-
Reaction Temperature is Too High: Elevated temperatures can provide enough energy for alternative reaction pathways to occur.
-
Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Presence of Water: For some reactions, trace amounts of water can lead to hydrolysis of starting materials or products, or promote side reactions.
-
Solution: Ensure strictly anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store Ytterbium(III) chloride?
A1: Ytterbium(III) chloride is hygroscopic and moisture-sensitive.[1][2] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator or glovebox). When handling, it is recommended to work under an inert atmosphere to prevent the absorption of moisture, which can reduce its catalytic activity. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1]
Q2: What is a typical catalyst loading for a YbCl₃-catalyzed reaction?
A2: A typical catalyst loading for YbCl₃ is in the range of 1-10 mol%.[3] However, the optimal loading is highly dependent on the specific reaction, substrates, and reaction conditions. It is always advisable to perform a small-scale screen to determine the optimal catalyst loading for a new transformation.
Q3: My YbCl₃ catalyst is not dissolving in the reaction solvent. What should I do?
A3: Poor solubility can be an issue with YbCl₃ in less polar organic solvents like dichloromethane.[4] You can try switching to a more polar aprotic solvent such as THF or acetonitrile. Alternatively, Ytterbium(III) triflate (Yb(OTf)₃) often exhibits better solubility and can be a suitable replacement.[3]
Q4: How can I remove the Ytterbium(III) chloride catalyst from my reaction mixture after the reaction is complete?
A4: Ytterbium(III) chloride is generally soluble in water. A standard aqueous workup is the most common method for its removal.[4] This typically involves diluting the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or dichloromethane) and then washing the organic layer with water or brine. The ytterbium salt will partition into the aqueous layer, which can then be separated.[4]
Q5: Can I recover and reuse the Ytterbium catalyst?
A5: Yes, particularly when using Ytterbium(III) triflate (Yb(OTf)₃), the catalyst can often be recovered from the aqueous phase after workup by evaporating the water under reduced pressure. The recovered catalyst can then be dried and reused with minimal loss of activity.[3]
Data Presentation: Typical Reaction Conditions
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) |
| Aldol Reaction | YbCl₃ | 5 - 10 | Dichloromethane, THF | Room Temperature |
| Diels-Alder | YbCl₃ | 10 | Dichloromethane | Room Temperature |
| Michael Addition | Yb(OTf)₃ | 1 - 5 | Dichloromethane, Water | Room Temperature - 60 |
| Friedel-Crafts | Yb(OTf)₃ | 5 - 10 | Nitromethane, 1,2-Dichloroethane | 0 - 50 |
| Pictet-Spengler | YbCl₃ | 10 | Dichloromethane | Room Temperature |
Note: These are general conditions and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Ytterbium(III) Chloride Catalyzed Aldol Reaction
This protocol describes a general procedure for the Aldol reaction between an aldehyde and a ketone catalyzed by YbCl₃.
Materials:
-
Ytterbium(III) chloride (anhydrous)
-
Aldehyde
-
Ketone
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ytterbium(III) chloride (0.1 mmol, 10 mol%).
-
Add anhydrous DCM or THF (5 mL).
-
Add the ketone (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the aldehyde (1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow: Aldol Reaction
Caption: Step-by-step workflow for a YbCl₃-catalyzed Aldol reaction.
Signaling Pathways and Logical Relationships
General Catalytic Cycle of Ytterbium(III) as a Lewis Acid
Ytterbium(III) chloride acts as a Lewis acid, activating electrophiles, typically by coordinating to a carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Generalized catalytic cycle for YbCl₃ in carbonyl activation.
References
Troubleshooting low yields in Ytterbium chloride catalyzed reactions
Welcome to the Technical Support Center for Ytterbium (III) Chloride (YbCl₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My YbCl₃-catalyzed reaction is showing very low to no yield. What are the most common causes?
A1: Low yields in YbCl₃-catalyzed reactions are frequently linked to the deactivation of the catalyst. The most common culprit is the presence of moisture. Ytterbium (III) chloride is highly hygroscopic and will readily react with water, diminishing its Lewis acidity and rendering it ineffective.[1][2][3] Other potential causes include:
-
Improper catalyst handling: Exposure to air and humidity during storage or reaction setup can deactivate the anhydrous form of the catalyst.[1][2]
-
Suboptimal solvent choice: The solubility and catalytic activity of YbCl₃ are highly dependent on the reaction solvent. For instance, solvents like methylene (B1212753) chloride and nitromethane (B149229) have been shown to be effective for certain reactions, while coordinating solvents like THF or the presence of water can inhibit catalysis.[4][5]
-
Incorrect form of catalyst: Using the hydrated form (YbCl₃·6H₂O) when the anhydrous form is required will likely result in significantly lower or no product formation.[6][7]
-
Deactivated substrates: In reactions like Friedel-Crafts acylation, strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic substitution.[8][9]
Q2: How should I properly handle and store Ytterbium (III) chloride to ensure its activity?
A2: Proper handling and storage are critical for maintaining the catalytic activity of YbCl₃, especially the anhydrous form.
-
Storage: Anhydrous YbCl₃ should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or glovebox.[1][2]
-
Handling: All manipulations of anhydrous YbCl₃ should be performed under an inert atmosphere using a glovebox or Schlenk line techniques to prevent exposure to air and moisture.[2]
-
Drying: If the anhydrous form has been compromised, it may be possible to dry it. One method involves heating under vacuum.[10] Alternatively, treating the hydrated form with thionyl chloride or trimethylsilyl (B98337) chloride in a suitable solvent like THF has been reported for preparing solvated YbCl₃.[11]
Q3: I am observing the formation of multiple products in my reaction. What could be the cause?
A3: The formation of multiple products can arise from several factors:
-
Side Reactions: Depending on the specific reaction, side reactions may compete with the desired transformation. For example, in the allylation of certain electron-rich aldehydes, a "double allylation" product may be observed.[5]
-
Lack of Selectivity: While YbCl₃ can be an effective catalyst, it may not always provide high levels of chemo-, regio-, or stereoselectivity. For instance, in the mono-acetylation of meso-1,2-diols, YbCl₃ provides fast catalysis but lower chemoselectivity compared to other Lewis acids like CeCl₃.[11]
-
Reaction Conditions: Suboptimal reaction temperatures or extended reaction times can sometimes lead to the formation of byproducts.
Q4: Is Ytterbium (III) triflate (Yb(OTf)₃) a better catalyst than Ytterbium (III) chloride (YbCl₃)?
A4: Ytterbium (III) triflate is often reported to be a more active catalyst than YbCl₃ for several reasons.[12][13] The triflate anion is less coordinating than the chloride anion, which can lead to a more Lewis acidic and catalytically active ytterbium center.[14] Additionally, Yb(OTf)₃ generally exhibits better solubility in common organic solvents compared to YbCl₃, which can be a significant advantage.[12] However, YbCl₃ is a more economical option and can be highly effective under the right conditions.[5]
Q5: Can I regenerate my Ytterbium (III) chloride catalyst after the reaction?
A5: While specific, detailed protocols for the regeneration of YbCl₃ from reaction mixtures are not extensively published, the principles of catalyst regeneration can be applied. Deactivation is often due to the formation of stable complexes with products or hydrolysis. Regeneration would likely involve:
-
Separation: Isolating the catalyst from the reaction mixture.
-
Washing: Washing with appropriate solvents to remove organic residues.
-
Drying/Re-activation: Rigorous drying under vacuum at elevated temperatures to remove water and volatile impurities.
It is important to note that complete regeneration may be difficult, and purchasing fresh, high-purity catalyst is often the most reliable approach to ensure reproducibility.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation
| Possible Cause | Recommended Solution |
| Catalyst Inactivity (Moisture) | Ensure the use of anhydrous YbCl₃ and strictly anhydrous reaction conditions. Handle the catalyst under an inert atmosphere. |
| Deactivated Aromatic Substrate | For substrates with strongly deactivating groups, consider using a more potent Lewis acid system, such as Ytterbium (III) triflate (Yb(OTf)₃), or explore alternative synthetic routes.[8] |
| Poor Catalyst Solubility | Switch to a solvent in which YbCl₃ is more soluble, such as nitromethane, or consider using the more soluble Yb(OTf)₃.[4][12] |
| Insufficient Catalyst Loading | Increase the molar percentage of the YbCl₃ catalyst. In some Friedel-Crafts reactions, more than stoichiometric amounts of a Lewis acid are required.[9] |
Problem 2: Low Yield in Aldol Condensation
| Possible Cause | Recommended Solution |
| Weak Lewis Acidity | While YbCl₃ can catalyze Aldol reactions, its efficiency can be substrate-dependent.[11] Consider using Yb(OTf)₃ for enhanced activity. |
| Suboptimal Temperature | Optimize the reaction temperature. Some reactions may require cooling to minimize side reactions, while others may need heating to proceed. |
| Reversibility of the Reaction | Consider using reaction conditions that drive the equilibrium towards the product, such as removing water if it is formed during the reaction. |
| Solvent Effects | Screen different aprotic solvents. The coordination of the solvent to the ytterbium center can significantly impact its catalytic activity. |
Experimental Protocols
General Protocol for a YbCl₃-Catalyzed Allylation of an Aldehyde
This protocol is adapted from a procedure for the allylation of aldehydes with allyltrimethylsilane (B147118).[4][5]
Materials:
-
Anhydrous Ytterbium (III) chloride (YbCl₃)
-
Anhydrous nitromethane
-
Aldehyde
-
Allyltrimethylsilane
-
Anhydrous sodium sulfate
-
Methylene chloride
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous YbCl₃ (e.g., 10 mol%) to a flame-dried flask equipped with a magnetic stirrer.
-
Add anhydrous nitromethane to create a suspension.
-
To the stirred suspension at room temperature, add the aldehyde (1.0 equivalent).
-
Add allyltrimethylsilane (1.2-1.5 equivalents).
-
Stir the resulting mixture at room temperature for approximately 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with methylene chloride (3x).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A troubleshooting workflow for low yields.
Caption: Workflow for handling anhydrous YbCl₃.
Caption: Simplified Lewis acid catalysis pathway.
References
- 1. prochemonline.com [prochemonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. aemree.com [aemree.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. Ytterbium(III)_chloride [chemeurope.com]
- 12. addi.ehu.es [addi.ehu.es]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ytterbium(III) Chloride Hexahydrate Solubility in Non-Polar Solvents
Welcome to the technical support center for improving the solubility of Ytterbium(III) chloride hexahydrate in non-polar solvents. This resource is designed for researchers, scientists, and drug development professionals who are looking to incorporate this versatile lanthanide salt into non-aqueous, non-polar experimental systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
This compound (YbCl₃·6H₂O) is an ionic salt.[1][2][3][4][5][6][7][8][9][10][11] The strong electrostatic interactions between the charged Yb³⁺ and Cl⁻ ions, as well as the polar nature of the coordinated water molecules, make it energetically favorable to dissolve in polar solvents like water and ethanol (B145695) which can effectively solvate these ions.[1][4] Non-polar solvents lack the ability to stabilize these charged species, leading to very low solubility.[12]
Q2: What are the primary methods to dissolve this compound in non-polar solvents?
The two most common and effective strategies are:
-
Complexation with Crown Ethers: These cyclic polyethers can encapsulate the Ytterbium(III) ion, forming a complex with a non-polar exterior that is soluble in organic media.
-
Formation of Reverse Micelles: Surfactants can self-assemble in non-polar solvents to form nanosized water droplets that can dissolve the ytterbium salt in their polar core.
A third, more advanced approach involves the synthesis of lipophilic Ytterbium(III) complexes , where the chloride and water ligands are replaced with organic ligands that impart solubility in non-polar solvents.
Q3: How do I choose the right crown ether for Ytterbium(III)?
The selection of a suitable crown ether is based on the principle of "like-fits-like," where the ionic radius of the cation should match the cavity size of the crown ether. The ionic radius of the Yb³⁺ ion is approximately 86 picometers (pm). Therefore, a crown ether with a cavity size in a similar range is expected to form the most stable complex.
Q4: What are reverse micelles and how do they work?
Reverse micelles are nanometer-sized aggregates of surfactant molecules in a non-polar solvent. The surfactant molecules orient themselves with their polar head groups facing inward, creating a polar core that can encapsulate a small amount of water. This aqueous "pool" can then dissolve water-soluble compounds like this compound. The non-polar tails of the surfactant molecules face outward, allowing the entire structure to be soluble in the bulk non-polar solvent.
Q5: Are there any safety precautions I should take when working with these materials?
Yes. This compound may cause skin, eye, and respiratory irritation.[3][8] Crown ethers and surfactants can also have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve even with a crown ether. | 1. Incorrect crown ether size.2. Insufficient amount of crown ether.3. Low temperature.4. Presence of excess water from the hexahydrate form. | 1. Ensure the crown ether cavity size is appropriate for the Yb³⁺ ion (approx. 86 pm).2. Increase the molar ratio of crown ether to the ytterbium salt.3. Gently warm the mixture and sonicate to aid dissolution.4. Consider using anhydrous Ytterbium(III) chloride if possible, as the water molecules can interfere with complexation. |
| The solution is cloudy or forms a precipitate after initial dissolution with a surfactant. | 1. Surfactant concentration is below the Critical Micelle Concentration (CMC).2. Insufficient water to form stable reverse micelles.3. The system is not at equilibrium. | 1. Increase the surfactant concentration.2. Add a small, precise amount of water to the non-polar solvent and surfactant mixture before adding the ytterbium salt.3. Stir or sonicate the mixture for an extended period to allow for the formation of stable reverse micelles. |
| Difficulty in determining the concentration of dissolved Ytterbium(III). | 1. The concentration is below the detection limit of the analytical method.2. Interference from the solvent, crown ether, or surfactant. | 1. Use a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).2. Prepare a calibration curve using standards of Ytterbium(III) in the same solvent/solubilizer matrix to account for any background interference. |
| The solubility is still too low for my application. | The chosen method may not be suitable for achieving high concentrations. | Consider synthesizing a lipophilic Ytterbium(III) complex with organic ligands that are inherently soluble in the desired non-polar solvent. |
Experimental Protocols
Protocol 1: Solubilization using Crown Ethers
This protocol provides a general procedure for solubilizing this compound in a non-polar solvent using a crown ether.
Materials:
-
This compound (YbCl₃·6H₂O)
-
Crown ether (e.g., 18-crown-6 (B118740) or a cryptand with a suitable cavity size)
-
Non-polar solvent (e.g., toluene, hexane, chloroform)
-
Anhydrous sodium sulfate (B86663) (for drying, if necessary)
-
Magnetic stirrer and stir bar
-
Vials with screw caps
-
Analytical balance
-
Sonication bath
Procedure:
-
Preparation of the Crown Ether Solution:
-
In a clean, dry vial, dissolve the crown ether in the chosen non-polar solvent to a known concentration (e.g., 0.1 M). A typical starting point is a 3:1 molar ratio of crown ether to ytterbium salt.
-
-
Addition of this compound:
-
Weigh a precise amount of this compound and add it to the crown ether solution.
-
-
Dissolution:
-
Cap the vial tightly and stir the mixture vigorously at room temperature using a magnetic stirrer.
-
If dissolution is slow, gently warm the vial (e.g., to 40-50 °C) and/or place it in a sonication bath for 15-30 minute intervals.
-
-
Equilibration and Observation:
-
Allow the mixture to stir for several hours to reach equilibrium.
-
Visually inspect the solution for any undissolved solid. If solid remains, the solution is saturated.
-
-
Quantification (Optional):
-
To determine the concentration of dissolved Ytterbium(III), carefully filter the solution to remove any undissolved solid.
-
Analyze the filtrate using a suitable analytical technique such as ICP-MS or AAS.
-
Protocol 2: Solubilization using Reverse Micelles
This protocol outlines the formation of reverse micelles to solubilize this compound.
Materials:
-
This compound (YbCl₃·6H₂O)
-
Surfactant (e.g., Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) - AOT)
-
Non-polar solvent (e.g., heptane, isooctane)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vials with screw caps
-
Micropipette
Procedure:
-
Preparation of the Surfactant Solution:
-
In a clean, dry vial, dissolve the surfactant (e.g., AOT) in the non-polar solvent to the desired concentration (e.g., 0.1 M).
-
-
Formation of Reverse Micelles:
-
Using a micropipette, add a precise volume of deionized water to the surfactant solution. The molar ratio of water to surfactant (W₀) will determine the size of the reverse micelles. A typical starting W₀ is between 5 and 10.
-
Cap the vial and stir or sonicate the mixture until it becomes clear and homogenous, indicating the formation of reverse micelles.
-
-
Addition of this compound:
-
Add a known amount of this compound to the reverse micelle solution.
-
-
Dissolution and Equilibration:
-
Cap the vial and stir the mixture vigorously for several hours until the solid is fully dissolved or the solution is saturated. Sonication can be used to expedite this process.
-
-
Quantification (Optional):
-
If the solution is saturated, filter it to remove undissolved solid.
-
The concentration of Ytterbium(III) in the organic phase can be determined by back-extraction into an aqueous acidic solution, followed by analysis of the aqueous phase using ICP-MS or AAS.
-
Data Presentation
| Method | Non-Polar Solvent | Solubilizing Agent | Agent Concentration (M) | Temperature (°C) | Maximum Achieved Yb³⁺ Concentration (M) | Notes |
| Crown Ether | Toluene | 18-Crown-6 | e.g., 0.1 | e.g., 25 | To be determined | e.g., Required sonication |
| Crown Ether | Hexane | Dicyclohexano-18-crown-6 | e.g., 0.1 | e.g., 25 | To be determined | |
| Reverse Micelle | Heptane | AOT | e.g., 0.1 | e.g., 25 | To be determined | e.g., W₀ = 8 |
| Reverse Micelle | Isooctane | CTAB | e.g., 0.1 | e.g., 25 | To be determined | e.g., W₀ = 10 |
Visualizations
Caption: Workflow for solubilizing YbCl₃·6H₂O with a crown ether.
Caption: Workflow for solubilizing YbCl₃·6H₂O using reverse micelles.
References
- 1. aemree.com [aemree.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Ytterbium chloride hexahydrate | Cl3H12O6Yb | CID 16211497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 99.9%, (trace metal basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound - Ytterbium trichloride hydrate, Ytterbium(III) chloride·6hydrate [sigmaaldrich.com]
- 7. This compound CAS#: 10035-01-5 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 10035-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. strem.com [strem.com]
- 12. quora.com [quora.com]
Handling and storage of moisture-sensitive Ytterbium(III) chloride hexahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of moisture-sensitive Ytterbium(III) chloride hexahydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it look like?
This compound (YbCl₃·6H₂O) is a white or colorless crystalline solid.[1][2] It is a hydrated form of ytterbium chloride and is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3]
Q2: Why is it crucial to handle this compound in a moisture-free environment?
This compound is highly sensitive to moisture.[4] Exposure to humid air can lead to the absorption of excess water, causing the crystals to deliquesce (dissolve in the absorbed water) and potentially affecting its chemical reactivity and physical properties. This can compromise the accuracy and reproducibility of experiments. For instance, the catalytic activity of Lewis acids like Ytterbium(III) chloride can be significantly diminished by the presence of water.
Q3: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Storing it under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent contact with moisture.[5] A desiccator containing a suitable drying agent (e.g., Drierite or silica (B1680970) gel) can also provide a sufficiently dry environment for storage.
Q4: What are the visible signs of moisture contamination in this compound?
The primary sign of moisture contamination is a change in the physical appearance of the compound. The initially distinct crystals or powder may become clumped, sticky, or even form a solution-like slurry. Discoloration may also occur, although this is less common.
Q5: Can I use this compound that has been exposed to moisture?
Using moisture-contaminated this compound is generally not recommended as the exact composition and reactivity of the material will be unknown. This can lead to inconsistent and unreliable experimental results. For applications where the water content is not critical, it might be possible to use it, but for most sensitive reactions, fresh, properly handled material should be used.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Problem 1: The this compound in the bottle appears clumped or wet.
-
Possible Cause: The container was not sealed properly, or it was opened in a humid environment, leading to moisture absorption.
-
Solution:
-
Assess the extent of the damage: If only a small portion is affected, you may be able to carefully separate the dry material for use.
-
Drying (with caution): For less sensitive applications, you can try drying the material under a high vacuum at a slightly elevated temperature. However, be aware that this may not fully restore the original quality of the reagent. The melting point of the hexahydrate is around 180°C with decomposition, so heating should be done cautiously.[4][6]
-
Use fresh material: For best results and to ensure the reliability of your experiment, it is always advisable to use a fresh, unopened container of the reagent.
-
Problem 2: A reaction catalyzed by this compound is giving low or no yield.
-
Possible Cause 1: Inactive catalyst due to moisture. Water can deactivate Lewis acid catalysts like Ytterbium(III) chloride.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
-
Possible Cause 2: Impure starting materials. The presence of impurities in your reactants can interfere with the catalytic cycle.
-
Solution: Purify your starting materials before use.
-
-
Possible Cause 3: Incorrect reaction conditions. Temperature, reaction time, and solvent can all play a critical role.
-
Solution: Consult the literature for the specific reaction you are performing to ensure the conditions are optimized.
-
Problem 3: this compound is difficult to weigh accurately due to its hygroscopic nature.
-
Possible Cause: The material is rapidly absorbing moisture from the air during weighing.
-
Solution:
-
Work quickly: Minimize the time the container is open to the atmosphere.
-
Use a glove box: The most reliable method for handling highly hygroscopic reagents is to use a glove box with a dry, inert atmosphere.
-
Weighing by difference: Pre-weigh a sealed vial containing the approximate amount of reagent needed. Quickly transfer the reagent to the reaction vessel under an inert gas flow, and then re-weigh the vial to determine the exact amount transferred.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | YbCl₃·6H₂O | [6] |
| Molecular Weight | 387.49 g/mol | [6] |
| Appearance | White to colorless crystals or powder | [1][2] |
| Melting Point | 180 °C (decomposes) | [4][6] |
| Density | 2.58 g/cm³ at 25 °C | [4] |
| Solubility in 96.8% Ethanol | 47.76 g/100g at 20°C49.60 g/100g at 40°C58.31 g/100g at 60°C | [2] |
| Solubility in Water | Soluble | [1] |
Experimental Protocols
Representative Experimental Protocol: Ytterbium(III) Chloride Catalyzed Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, which are common motifs in natural products and pharmaceuticals. Ytterbium(III) chloride can act as a Lewis acid catalyst for this reaction.[7]
Reaction:
Tryptamine (B22526) + Aldehyde → Tetrahydro-β-carboline
Materials:
-
This compound
-
Tryptamine
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere, add tryptamine (1.0 mmol) and a magnetic stir bar to an oven-dried round-bottom flask.
-
Dissolution: Add anhydrous solvent (10 mL) to the flask and stir until the tryptamine is fully dissolved.
-
Catalyst Addition: In a separate vial, weigh this compound (0.1 mmol, 10 mol%) and quickly add it to the reaction mixture.
-
Aldehyde Addition: Slowly add the aldehyde (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrates.[7]
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A flowchart outlining the proper handling of this compound.
Caption: A troubleshooting workflow for low-yield Ytterbium(III) chloride catalyzed reactions.
References
Dehydration of Ytterbium(III) chloride hexahydrate for anhydrous applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dehydration of Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) for applications requiring anhydrous conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of anhydrous Ytterbium(III) chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is a white, insoluble powder, not the expected crystalline solid. | Formation of ytterbium oxychloride (YbOCl) due to reaction with residual water at high temperatures. | - Ensure all starting materials and glassware are rigorously dried. - Use a chemical dehydrating agent like thionyl chloride or the ammonium (B1175870) chloride route, which are less prone to oxychloride formation. - Avoid direct heating of the hexahydrate in a non-reactive atmosphere. |
| Low yield of anhydrous YbCl₃. | - Incomplete reaction. - Loss of product during transfer, especially if it is a fine powder. - Sublimation of the product at very high temperatures and low pressures. | - For the ammonium chloride route: Ensure a sufficient excess of ammonium chloride and adequate reaction time at the recommended temperatures. - For chemical dehydration: Use a sufficient excess of the dehydrating agent and allow for an appropriate reaction time. - Handle the final product in an inert atmosphere (glovebox) to prevent losses. - Carefully control the temperature and pressure during the final heating/purification step to avoid sublimation. |
| The final product is still hygroscopic and difficult to handle. | The product is not completely anhydrous. | - Extend the drying time or increase the temperature within the recommended range for the chosen method. - Ensure the vacuum is sufficiently high to remove all volatile byproducts and water. - For the thionyl chloride method, ensure all excess SOCl₂ and HCl are removed. |
| Inconsistent results between batches. | - Variations in the purity of starting materials. - Inconsistent heating rates or temperatures. - Fluctuations in the inert atmosphere quality (presence of trace oxygen or moisture). | - Use starting materials of consistent, high purity. - Employ a programmable furnace for precise temperature control. - Regularly check and maintain the purity of the inert gas supply. |
| Discoloration of the final product (e.g., yellowish tint). | - Contamination from the reaction vessel or starting materials. - Reaction with trace impurities in the inert gas. | - Use high-purity quartz or suitable inert reaction vessels. - Ensure the purity of the starting Ytterbium(III) oxide or chloride hexahydrate. - Purify the inert gas stream using appropriate traps. |
Frequently Asked Questions (FAQs)
Q1: Why can't I just heat this compound in an oven to get the anhydrous form?
A1: Direct heating of this compound is generally unsuccessful because it leads to the formation of stable ytterbium oxychloride (YbOCl) through hydrolysis. This contaminant is often difficult to separate from the desired anhydrous YbCl₃ and can interfere with subsequent applications.
Q2: Which method is best for preparing high-purity anhydrous YbCl₃?
A2: The ammonium chloride route, starting from Ytterbium(III) oxide, is widely considered a reliable method for producing high-purity anhydrous rare earth chlorides with a lower risk of oxychloride contamination.[1] Dehydration using thionyl chloride is also a very effective method for generating anhydrous YbCl₃ from the hexahydrate.
Q3: How do I know if my anhydrous YbCl₃ is contaminated with oxychloride?
A3: Ytterbium oxychloride is insoluble in many common organic solvents in which anhydrous YbCl₃ is soluble. A simple test is to attempt to dissolve a small sample in dry THF or ethanol. The presence of a white, insoluble residue suggests YbOCl contamination. For a more quantitative analysis, techniques like X-ray diffraction (XRD) can be used to identify the crystalline phases present.
Q4: What are the critical safety precautions when working with thionyl chloride for dehydration?
A4: Thionyl chloride (SOCl₂) is a corrosive and toxic chemical that reacts violently with water. It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). The reaction produces corrosive hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which must be properly scrubbed.
Q5: How should I store anhydrous Ytterbium(III) chloride?
A5: Anhydrous Ytterbium(III) chloride is highly hygroscopic and will readily absorb moisture from the atmosphere. It must be stored in a tightly sealed container, preferably under a dry, inert atmosphere such as argon or nitrogen. A glovebox is the ideal environment for storage and handling.
Q6: Can I use anhydrous Ytterbium(III) chloride in Grignard reactions?
A6: While Ytterbium(III) chloride is a Lewis acid, its direct use in Grignard reactions is uncommon. Grignard reagents are highly sensitive to moisture, so the Ytterbium(III) chloride must be scrupulously anhydrous.[2][3] More commonly, anhydrous lanthanide chlorides are used to prepare organolanthanide reagents, which have different reactivity profiles compared to Grignard reagents.
Quantitative Data Summary
| Dehydration Method | Starting Material | Typical Purity | Key Reaction Conditions | Advantages | Disadvantages |
| Ammonium Chloride Route | Yb₂O₃ | > 99.9% | Step 1: ~230°C with NH₄Cl. Step 2: 350-400°C under vacuum.[4] | High purity, avoids oxychloride formation. | Two-step process, requires high temperatures and vacuum. |
| Thionyl Chloride Dehydration | YbCl₃·6H₂O | > 99.5% | Reflux in excess SOCl₂ for several hours. | Effective for complete dehydration, relatively mild conditions. | Thionyl chloride is hazardous, byproducts must be removed. |
Experimental Protocols
Method 1: The Ammonium Chloride Route
This method is adapted from the general procedure for preparing anhydrous rare earth chlorides.
Materials:
-
Ytterbium(III) oxide (Yb₂O₃)
-
Ammonium chloride (NH₄Cl), analytical grade
-
Tube furnace
-
Quartz tube and boat
-
Schlenk line or vacuum pump
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Mixing: In a glovebox or under a dry, inert atmosphere, thoroughly mix Ytterbium(III) oxide with a 5-10 fold molar excess of ammonium chloride in an agate mortar.
-
First Heating Step: Place the mixture in a quartz boat and insert it into a quartz tube furnace. Heat the mixture to 230°C under a slow flow of dry, inert gas for 4-6 hours. This step forms the intermediate ammonium salt, (NH₄)₂YbCl₅.[4]
-
Second Heating Step: After the first step, slowly increase the temperature to 350-400°C under a high vacuum.[4] Ammonium chloride and the ammonium group of the intermediate will sublime and decompose. Maintain these conditions for 4-8 hours until no more sublimate is observed.
-
Cooling and Storage: Allow the furnace to cool to room temperature under a static vacuum or a slow flow of inert gas. Once cooled, transfer the resulting anhydrous Ytterbium(III) chloride to a sealed container inside a glovebox.
Method 2: Dehydration with Thionyl Chloride
This protocol is a general method for the dehydration of hydrated metal chlorides.
Materials:
-
This compound (YbCl₃·6H₂O)
-
Thionyl chloride (SOCl₂), freshly distilled
-
Schlenk flask and condenser
-
Inert gas supply (argon or nitrogen)
-
Heating mantle
-
Vacuum line
Procedure:
-
Setup: Assemble a Schlenk flask with a reflux condenser under a positive pressure of dry argon or nitrogen. All glassware must be rigorously dried.
-
Reaction: Place the this compound in the Schlenk flask. In a fume hood, carefully add a 5-10 fold excess of thionyl chloride.
-
Reflux: Gently heat the mixture to reflux and maintain for 12-24 hours. The reaction will produce gaseous HCl and SO₂. These should be vented through a bubbler and a scrubbing system.
-
Removal of Excess Reagent: After the reflux period, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. A rotary evaporator connected to a vacuum line with a cold trap is suitable for this purpose.
-
Drying: The resulting solid should be further dried under high vacuum for several hours to remove any residual volatile impurities.
-
Storage: Transfer the anhydrous Ytterbium(III) chloride to a sealed container inside a glovebox.
Experimental Workflow Diagram
Caption: Workflow for the preparation of anhydrous Ytterbium(III) chloride.
References
Impact of impurities in Ytterbium(III) chloride on catalytic activity
Welcome to the technical support center for Ytterbium(III) chloride (YbCl₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the impact of impurities on catalytic activity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Ytterbium(III) chloride in catalysis? A1: Ytterbium(III) chloride functions as a Lewis acid catalyst.[1][2] Its catalytic activity stems from the Yb³⁺ ion's ability to accept electron pairs, which activates substrates in various organic transformations, including aldol (B89426) reactions, Mannich reactions, Diels-Alder reactions, and the reductive dehalogenation of aryl halides.[1][2][3][4] The small size and high charge density of the Yb³⁺ ion contribute to its strong Lewis acidity and fast catalytic behavior.[2]
Q2: What is the most critical impurity affecting YbCl₃ catalytic activity? A2: Water is the most common and critical impurity. Anhydrous YbCl₃ is hygroscopic and readily absorbs atmospheric moisture to form hydrates (YbCl₃·xH₂O).[3][5] Water molecules coordinate to the ytterbium ion, acting as competing Lewis bases. This coordination reduces the availability of the Yb³⁺ center to activate the intended substrate, thereby diminishing or completely inhibiting its catalytic activity.[6][7] Many traditional Lewis acids are extremely moisture-sensitive, and while lanthanide-based catalysts are often more water-stable, optimal performance for many reactions requires anhydrous conditions.[6]
Q3: Can I use Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) directly as a catalyst? A3: While Ytterbium(III) chloride hydrate (B1144303) can catalyze some reactions, such as the preparation of acetals, its effectiveness is generally lower than the anhydrous form for reactions requiring strong Lewis acidity.[3] For instance, attempts to run the allylation of aldehydes with allyltrimethylsilane (B147118) in water using YbCl₃ produced no desired products.[6] Using the hydrated form can lead to lower yields, longer reaction times, or complete reaction failure, especially in moisture-sensitive reactions.
Q4: How do other metal impurities, such as different lanthanides, affect catalysis? A4: The presence of other lanthanide ions can influence the overall catalytic performance of the system. While all lanthanides exhibit Lewis acidity, their ionic radii and electronic properties differ, leading to variations in catalytic activity and selectivity.[8] For example, in certain olefin oxidation reactions catalyzed by copper-lanthanide frameworks, the Yb³⁺-based framework showed higher activity compared to those with La³⁺ or Gd³⁺.[8] Trace impurities of other transition metals can also have unintended catalytic effects, a phenomenon seen in other catalytic systems where trace nickel impurities were found to be crucial for the reactivity of chromium(II) chloride.[9]
Q5: How should I store and handle anhydrous YbCl₃ to maintain its catalytic activity? A5: Anhydrous Ytterbium(III) chloride should be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or desiccator with a high-quality desiccant) to prevent moisture absorption.[10][11] For sensitive reactions, it is best to use freshly opened bottles or material that has been properly dried before use.[10]
Q6: How can I check the purity of my YbCl₃? A6: The purity of YbCl₃ can be assessed using various analytical techniques. Trace metal analysis, including other rare earth elements, is typically performed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[2][12] Ytterbium content can be determined by complexometric titration.[13] The absence of water in anhydrous samples can be confirmed using Karl Fischer titration.
Troubleshooting Guides
Guide 1: Low or No Catalytic Activity
This guide provides a systematic approach to diagnosing poor catalytic performance in your YbCl₃-catalyzed reaction.
Data Presentation
Table 1: Commercially Available Ytterbium(III) Chloride Grades and Impurity Levels
This table summarizes typical purity levels for commercially available YbCl₃, which is crucial for selecting the appropriate grade for your application.
| Grade | Form | Assay Purity | Max Trace Rare Earth Impurities | Key Considerations |
| Anhydrous, Powder | Powder | 99.9% | ≤1500.0 ppm | Good for general use where strict anhydrous conditions are required.[14] |
| Anhydrous, AnhydroBeads™ | Beads, -10 mesh | 99.99% | ≤150.0 ppm | High-purity grade, easier to handle than powder, for sensitive applications.[15] |
| Hexahydrate | Crystals/Lumps | 99.9% | ≤1500.0 ppm | Suitable for reactions tolerant of water or where YbCl₃·6H₂O is specified.[5] |
Table 2: Impact of Common Impurities on Catalytic Activity
This table outlines the effects of common impurities on the catalytic performance of Ytterbium(III) chloride.
| Impurity | Chemical Nature | Impact on Catalysis | Mitigation Strategy |
| Water (H₂O) | Lewis Base | Coordinates to Yb³⁺, reducing its Lewis acidity and blocking substrate access. Can lead to reaction failure.[6][7] | Use anhydrous YbCl₃ and dry solvents; run reactions under an inert atmosphere. |
| Other Lanthanides (e.g., Lu, Er, Tm) | Lewis Acids | May alter catalytic activity or selectivity due to different ionic radii and Lewis acidity.[8] | Use high-purity (e.g., 99.99%) YbCl₃ for reactions requiring high selectivity. |
| Other Transition Metals (e.g., Fe, Ni) | Redox-active/Lewis Acids | Can introduce undesired side reactions or, in some cases, act as beneficial co-catalysts.[9][16] | Source YbCl₃ with low transition metal content; analyze batches for consistency. |
| Basic/Coordinating Species | Lewis Bases | Compete with the substrate for binding to the Yb³⁺ active site, inhibiting the reaction. | Purify all substrates, reagents, and solvents prior to use. |
Key Experimental Protocols
Protocol 1: Preparation of Anhydrous YbCl₃ (Ammonium Chloride Route)
This protocol is used to synthesize anhydrous YbCl₃ from the corresponding oxide, ensuring a high-purity, water-free catalyst.[2]
-
Step 1: Formation of the Ammonium (B1175870) Salt.
-
Mix Ytterbium(III) oxide (Yb₂O₃) with a 5-10 fold excess of ammonium chloride (NH₄Cl) in a porcelain crucible.
-
Heat the mixture slowly to 230 °C in a furnace and hold for 4-5 hours. This reaction forms the ammonium salt of the pentachloride complex:
-
Yb₂O₃ + 10 NH₄Cl → 2 (NH₄)₂YbCl₅ + 6 H₂O + 6 NH₃
-
-
-
Step 2: Thermal Decomposition to Anhydrous YbCl₃.
-
Transfer the resulting (NH₄)₂YbCl₅ salt to a Schlenk flask.
-
Heat the salt under a high vacuum (e.g., <0.1 mbar) at 350-400 °C. The complex will decompose to yield anhydrous YbCl₃:
-
(NH₄)₂YbCl₅ → YbCl₃ + 2 HCl + 2 NH₃
-
-
-
Step 3: Storage.
-
After cooling to room temperature under vacuum, transfer the resulting white powder of anhydrous YbCl₃ into an inert atmosphere glovebox for storage.
-
Protocol 2: Representative Catalytic Reaction - Allylation of Aldehydes
This procedure, adapted from literature, demonstrates the use of anhydrous YbCl₃ as a catalyst.[6]
-
Step 1: Reaction Setup.
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous YbCl₃ (e.g., 0.1 mmol, 10 mol%).
-
Add dry nitromethane (B149229) (e.g., 3 mL) via syringe.
-
-
Step 2: Addition of Reagents.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) to the stirred suspension.
-
Add allyltrimethylsilane (1.4 mmol, 1.4 equivalents) dropwise.
-
-
Step 3: Reaction and Workup.
-
Stir the resulting mixture at room temperature for approximately 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (B109758) (CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 4: Analysis.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the yield of the corresponding homoallylic alcohol.
-
Protocol 3: Impurity Analysis via ICP-MS
This protocol provides a general guideline for quantifying trace metal impurities in a YbCl₃ sample.
-
Step 1: Sample Preparation.
-
Accurately weigh a small amount of the YbCl₃ sample (e.g., 10-50 mg) into a clean digestion vessel.
-
Add high-purity nitric acid (e.g., 2-5 mL) to dissolve the sample. Gentle heating may be required.
-
Once dissolved, quantitatively transfer the solution to a volumetric flask and dilute to a known volume (e.g., 50 or 100 mL) with deionized water. The final concentration should be within the instrument's linear range.
-
-
Step 2: Calibration.
-
Prepare a series of multi-element calibration standards from certified stock solutions containing the elements of interest (e.g., other lanthanides, transition metals). The concentration range should bracket the expected impurity levels.
-
-
Step 3: Instrumental Analysis.
-
Analyze the prepared sample and calibration standards using an ICP-MS instrument according to the manufacturer's recommended operating procedures.
-
-
Step 4: Quantification.
-
Quantify the concentration of impurities in the sample by comparing the signal intensities to the calibration curve.[2] The results are typically reported in parts per million (ppm) or µg/g.
-
Signaling Pathway & Logical Relationship Diagrams
Diagram: The Inhibitory Effect of Water on YbCl₃ Lewis Acid Catalysis
References
- 1. alfachemic.com [alfachemic.com]
- 2. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. buy Ytterbium(III) chloride hydrate Crystalline - FUNCMATER [funcmater.com]
- 4. nbinno.com [nbinno.com]
- 5. strem.com [strem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. boydbiomedical.com [boydbiomedical.com]
- 8. Influence of the lanthanide(iii) ion in {[Cu3Ln2(oda)6(H2O)6]·nH2O}n (LnIII: La, Gd, Yb) catalysts on the heterogeneous oxidation of olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. srdata.nist.gov [srdata.nist.gov]
- 14. Ytterbium(III) chloride anhydrous, powder, 99.9 10361-91-8 [sigmaaldrich.com]
- 15. 氯化镱(III) AnhydroBeads™, −10 mesh, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 16. Environmental Catalysis for Water Remediation—Preface to the Special Issue [mdpi.com]
Technical Support Center: Stabilizing Ytterbium(III) Chloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ytterbium(III) chloride (YbCl₃) solutions. The focus is on ensuring the long-term stability of these solutions for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my Ytterbium(III) chloride solution become cloudy or form a precipitate over time?
A1: The cloudiness or precipitation in your YbCl₃ solution is most likely due to hydrolysis. Ytterbium(III) ions (Yb³⁺) in an aqueous solution can react with water to form insoluble ytterbium hydroxide (B78521) (Yb(OH)₃) or various oxychloride species. This process is highly dependent on the pH of the solution. In neutral or near-neutral conditions, hydrolysis is more likely to occur, leading to the observed precipitation.
Q2: How can I prevent the hydrolysis and precipitation of my Ytterbium(III) chloride solution?
A2: To prevent hydrolysis, it is crucial to maintain a sufficiently acidic environment. By lowering the pH of the solution, the equilibrium of the hydrolysis reaction is shifted away from the formation of insoluble hydroxides. The addition of a small amount of a strong, non-coordinating acid like hydrochloric acid (HCl) is a common and effective method for stabilization.
Q3: What is the recommended pH for storing Ytterbium(III) chloride solutions?
A3: While an exact optimal pH can depend on the concentration of the YbCl₃ solution, a mildly acidic pH is generally recommended. For instance, maintaining a pH in the range of 3.5 to 4.5 can effectively prevent the precipitation of rare earth hydroxides. It is advisable to start with a slightly acidic solution and monitor its stability.
Q4: Can I use other acids besides hydrochloric acid for stabilization?
A4: While other acids can be used, hydrochloric acid is often preferred because it introduces a common ion (chloride), which is less likely to interfere with subsequent reactions compared to other anions. If your experimental protocol is sensitive to chloride ions, you may consider other non-coordinating acids, but their compatibility and potential for complex formation with Yb³⁺ should be carefully evaluated.
Q5: For how long can I store a stabilized Ytterbium(III) chloride solution?
A5: A properly stabilized (acidified) Ytterbium(III) chloride solution, stored in a tightly sealed container to prevent evaporation and contamination, can be stable for an extended period, potentially for months. However, it is good laboratory practice to periodically check the solution for any signs of instability, such as changes in clarity or pH, especially before critical applications.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of Ytterbium(III) chloride solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or hazy immediately after preparation. | 1. The pH of the deionized water used is too high (close to neutral). 2. The Ytterbium(III) chloride salt has been exposed to moisture and has started to hydrolyze. | 1. Use slightly acidified deionized water (e.g., pH 4-5 with HCl) for dissolving the salt. 2. Ensure the Ytterbium(III) chloride salt is anhydrous or a fresh, properly stored hydrate. |
| A clear solution becomes cloudy after a few hours or days. | 1. The initial pH of the solution was not sufficiently low to prevent slow hydrolysis. 2. The container was not properly sealed, leading to evaporation and an increase in concentration and pH. | 1. Add a small amount of dilute HCl (e.g., 0.1 M) dropwise while stirring until the solution becomes clear. Monitor the pH. 2. Store the solution in a tightly sealed, preferably paraffin-wrapped, container. |
| A crystalline precipitate forms at the bottom of the container. | 1. The concentration of the Ytterbium(III) chloride exceeds its solubility under the storage conditions (e.g., low temperature). 2. Significant hydrolysis has occurred, leading to the formation of ytterbium hydroxide. | 1. Gently warm the solution while stirring to see if the precipitate redissolves. If so, consider storing at a slightly higher ambient temperature or preparing a more dilute stock solution. 2. If warming does not redissolve the precipitate, it is likely hydroxide. Acidify the solution as described above. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ytterbium(III) Chloride Stock Solution (0.1 M)
Materials:
-
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O)
-
High-purity deionized water
-
0.1 M Hydrochloric acid (HCl) solution
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of YbCl₃·6H₂O to prepare the desired volume of a 0.1 M solution.
-
Add approximately 80% of the final volume of deionized water to a clean beaker with a magnetic stir bar.
-
While stirring, slowly add the weighed YbCl₃·6H₂O to the water and allow it to dissolve completely.
-
Measure the pH of the solution. If the pH is above 4.5, add 0.1 M HCl dropwise until the pH is in the range of 4.0-4.5.
-
Once the salt is fully dissolved and the pH is adjusted, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the stabilized stock solution to a clean, tightly sealed storage bottle. Label the bottle with the compound name, concentration, date of preparation, and pH.
Protocol 2: Long-Term Stability Validation of Ytterbium(III) Chloride Solutions
Objective: To validate the stability of the prepared Ytterbium(III) chloride solution over a defined period.
Methodology:
-
Prepare a batch of stabilized YbCl₃ solution according to Protocol 1.
-
Divide the solution into several aliquots in identical, tightly sealed containers.
-
Store the containers under the intended long-term storage conditions (e.g., room temperature, protected from light).
-
Establish a testing schedule (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).
-
At each time point, take one aliquot and perform the following analyses:
-
Visual Inspection: Note any changes in color, clarity, or the presence of any precipitate.
-
pH Measurement: Measure and record the pH of the solution.
-
Concentration Analysis: Determine the concentration of Ytterbium using a suitable analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1].
-
Acceptance Criteria:
-
The solution remains clear and free of visible precipitate.
-
The pH of the solution does not deviate significantly from the initial value (e.g., by more than ±0.2 pH units).
-
The measured Ytterbium concentration remains within a specified percentage of the initial concentration (e.g., ±5%).
Visualizations
References
Catalyst deactivation and regeneration in Ytterbium chloride reactions
Welcome to the Technical Support Center for Ytterbium (III) Chloride (YbCl₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to catalyst deactivation and to offer potential pathways for regeneration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with YbCl₃ catalysts.
Q1: My YbCl₃-catalyzed reaction has stopped prematurely or is showing significantly lower activity than expected. What are the likely causes?
A1: A sudden drop or complete loss of catalytic activity is a common sign of catalyst deactivation. For Ytterbium (III) chloride, a powerful Lewis acid catalyst, the primary suspects are:
-
Moisture-Induced Hydrolysis: YbCl₃ is highly hygroscopic. Even trace amounts of water in your reaction mixture (from solvents, reagents, or glassware) can lead to the hydrolysis of YbCl₃. This process forms ytterbium oxychloride (YbOCl) or ytterbium hydroxide (B78521) species, which are generally less catalytically active or inactive. The reaction proceeds as follows: YbCl₃ + H₂O → YbOCl + 2HCl
-
Poisoning by Lewis Bases: Strong Lewis bases present as impurities in the substrate or solvent can coordinate tightly to the Yb³⁺ center, blocking the active site for the intended reaction. Common poisons include compounds containing nitrogen or sulfur.
-
Solvent Effects: Certain coordinating solvents, such as ethers (like THF), alcohols, or amines, can form stable adducts with the YbCl₃ catalyst.[1] This coordination can compete with substrate activation, thereby reducing the catalyst's effectiveness.
Troubleshooting Workflow for Catalyst Inactivity
Q2: I suspect my anhydrous YbCl₃ has been compromised by exposure to air. Is it still usable?
A2: Exposure to atmospheric moisture will lead to the formation of ytterbium chloride hydrates (e.g., YbCl₃·6H₂O). These hydrated forms are often less effective catalysts in reactions requiring a strong Lewis acid, as water can compete with the substrate for coordination to the ytterbium ion. For reactions sensitive to water, using the hydrated form is not recommended. The catalyst will need to be dehydrated to restore its activity.
Q3: Can I regenerate my deactivated YbCl₃ catalyst?
A3: While specific industrial-scale regeneration protocols for YbCl₃ are not widely documented for laboratory settings, the primary mode of deactivation through hydrolysis can often be reversed by converting the hydrated or partially hydrolyzed catalyst back to its anhydrous form. This "regeneration" is essentially a dehydration process. For other deactivation mechanisms like severe poisoning or coking (less common for homogeneous YbCl₃ reactions but possible), regeneration may be more complex.
Catalyst Regeneration Protocol
This protocol describes a laboratory-scale method to dehydrate (regenerate) Ytterbium (III) chloride that has been exposed to moisture. This procedure is based on the established "ammonium chloride route" for preparing anhydrous lanthanide chlorides, which effectively removes water and prevents the formation of inactive oxychlorides.[2]
Objective: To convert hydrated or partially hydrolyzed YbCl₃ back to its anhydrous, catalytically active form.
Materials:
-
Deactivated/hydrated Ytterbium (III) chloride
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Mortar and pestle
-
Quartz tube furnace
-
Schlenk line or glovebox
-
High-purity inert gas (Argon or Nitrogen)
-
Vacuum pump
Experimental Procedure:
-
Mixing: In a dry environment (preferably a glovebox), thoroughly grind the hydrated YbCl₃ with 4-6 molar equivalents of ammonium chloride in a mortar and pestle until a homogeneous fine powder is obtained.
-
Setup: Place the mixture in a quartz boat and position it in the center of a tube furnace. Seal the tube and connect it to a Schlenk line.
-
Purging: Purge the system with a steady flow of inert gas for at least 30 minutes to remove air and residual moisture.
-
Heating (Step 1 - Formation of the Intermediate): While maintaining the inert gas flow, slowly heat the furnace to 200-250 °C. Hold at this temperature for 1-2 hours. During this phase, the following reaction occurs: YbCl₃·xH₂O + nNH₄Cl → (NH₄)₂(YbCl₅) + H₂O (g) + NH₃ (g)
-
Heating (Step 2 - Decomposition to Anhydrous YbCl₃): Slowly increase the temperature to 350-400 °C under a high vacuum. Hold at this temperature for 2-4 hours. The intermediate ammonium salt decomposes to yield anhydrous YbCl₃: (NH₄)₂(YbCl₅) → YbCl₃ + 2NH₃ (g) + 2HCl (g)
-
Cooling and Storage: Turn off the furnace and allow it to cool to room temperature under vacuum or a positive pressure of inert gas. Once cool, transfer the resulting anhydrous YbCl₃ powder to a sealed container inside a glovebox.
Regeneration Workflow
Data Summary
While specific quantitative data on the deactivation and regeneration of YbCl₃ in organic reactions is sparse in the literature, the following table illustrates the expected impact of catalyst hydration on a generic Lewis acid-catalyzed reaction.
| Catalyst State | Plausible Activity Level (%) | Key Considerations |
| Anhydrous YbCl₃ | 100% (Baseline) | Highly active, but requires strict anhydrous conditions. |
| Hydrated YbCl₃ (YbCl₃·6H₂O) | 10-40% | Reduced activity due to water coordination. May be inactive in some reactions. |
| Partially Hydrolyzed YbCl₃ (contains YbOCl) | <10% | Significantly lower activity as YbOCl is a much weaker Lewis acid. |
| Regenerated Anhydrous YbCl₃ | 90-100% | Activity should be fully or nearly fully restored if dehydration is complete. |
Disclaimer: The activity levels are illustrative and will vary significantly depending on the specific reaction, solvent, and substrate.
By understanding the primary mechanism of deactivation for Ytterbium (III) chloride—hydrolysis—researchers can take preventative measures to ensure high catalytic activity and, when necessary, apply regeneration protocols to restore the catalyst's efficacy. Always handle anhydrous YbCl₃ under an inert atmosphere to maximize its performance and lifespan.
References
Technical Support Center: Scaling Up Organic Reactions with Ytterbium(III) Chloride Catalyst
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals on scaling up organic reactions catalyzed by Ytterbium(III) chloride (YbCl₃).
Frequently Asked Questions (FAQs)
1. What are the main advantages of using Ytterbium(III) chloride as a Lewis acid catalyst in large-scale reactions?
Ytterbium(III) chloride is a versatile and effective Lewis acid catalyst for a variety of organic transformations.[1] Its key advantages in a scale-up context include:
-
Water Tolerance: Unlike many traditional Lewis acids, YbCl₃ can be effective in the presence of small amounts of water, which simplifies solvent drying procedures on a large scale.[2]
-
Reusability: YbCl₃ can often be recovered from the aqueous phase after reaction work-up and reused without a significant loss of activity, offering economic and environmental benefits.[2]
-
Fast Catalysis: The small ionic radius of the Yb³⁺ ion leads to fast catalytic behavior, potentially reducing reaction times.[1]
2. How should anhydrous Ytterbium(III) chloride be handled and stored, especially for large quantities?
Ytterbium(III) chloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For large-scale operations, it is recommended to handle the catalyst in a glove box or a dry room to minimize exposure to atmospheric moisture, which can affect its catalytic activity.
3. What are the typical catalyst loadings for YbCl₃ in scaled-up reactions?
Catalyst loading is highly dependent on the specific reaction. For many reactions, catalytic amounts in the range of 1-10 mol% are effective.[3] However, optimization is crucial. Starting with a lower loading (e.g., 1-2 mol%) and gradually increasing it while monitoring the reaction progress is a recommended strategy to find the optimal balance between reaction rate, yield, and cost.[4]
4. Which solvents are most suitable for scaling up YbCl₃-catalyzed reactions?
The choice of solvent is critical and depends on the specific reaction. While YbCl₃ has been used in a variety of solvents, including dichloromethane, nitromethane, and even in aqueous media, solubility and reactivity must be considered for scale-up.[5] For exothermic reactions, a solvent with a good heat capacity and a boiling point that allows for effective temperature control is preferable.
5. How can Ytterbium(III) chloride be removed from the reaction mixture on a large scale?
The most common method is an aqueous work-up. YbCl₃ is generally soluble in water.[2] The reaction mixture can be diluted with an organic solvent immiscible with water (e.g., ethyl acetate, toluene), and then washed with water or brine. The YbCl₃ will partition into the aqueous layer.[2] Multiple extractions may be necessary to ensure complete removal.[2]
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields Upon Scale-Up
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure anhydrous conditions are maintained. Moisture can hydrolyze the catalyst. If substrates contain basic nitrogen or sulfur groups, they may poison the catalyst; consider increasing catalyst loading or using a protecting group strategy.[4] |
| Poor Mixing/Mass Transfer | On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of low catalyst concentration. Ensure the reactor is equipped with an appropriate agitation system for the scale and viscosity of the reaction mixture. |
| Incorrect Temperature Profile | Exothermic reactions can be difficult to manage on a large scale. Monitor the internal reaction temperature closely. Implement controlled addition of reagents or use a reactor with efficient heat exchange capabilities to maintain the optimal temperature. |
| Solvent Effects | A solvent that worked well on a small scale may not be optimal for scale-up due to differences in heat transfer or solubility at different concentrations. Re-evaluate solvent choice, considering factors like boiling point, heat capacity, and potential for side reactions. |
Issue 2: Difficulty in Removing the Ytterbium Catalyst During Work-up
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation | Emulsions can form during aqueous extraction, especially with certain solvent/substrate combinations. Try adding brine to the aqueous phase to break the emulsion. In some cases, filtration through a pad of celite can be effective. |
| Precipitation of Ytterbium Hydroxide (B78521) | If the pH of the aqueous wash is too basic, Ytterbium hydroxide (Yb(OH)₃) may precipitate at the interface.[2] A slightly acidic wash (e.g., dilute HCl) can help to redissolve the precipitate and move it into the aqueous layer. |
| Product-Catalyst Complexation | Some products may form stable complexes with the ytterbium catalyst, preventing its complete removal into the aqueous phase. Multiple washes with water or a dilute acid may be necessary. If the problem persists, silica (B1680970) gel chromatography can be used to remove the polar ytterbium salts.[2] |
Issue 3: Catalyst Deactivation and Regeneration
| Possible Cause of Deactivation | Regeneration Protocol |
| Poisoning by Substrates/Impurities | Basic functional groups (e.g., amines, pyridines) or sulfur-containing compounds in the starting materials or solvents can act as Lewis bases and coordinate strongly to the Yb³⁺ center, deactivating the catalyst.[6] |
| Hydrolysis | Exposure to excessive water can lead to the formation of inactive ytterbium hydroxo species. |
Data Presentation
The following tables provide representative data for common organic reactions catalyzed by Ytterbium(III) chloride. Note that optimal conditions can vary significantly with specific substrates and reactor setups.
Table 1: Diels-Alder Reaction of Isoprene with Methyl Vinyl Ketone
| Scale | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Lab Scale (10 mmol) | 5 | 25 | 6 | 92 |
| Pilot Scale (1 mol) | 5 | 25-30 (with cooling) | 8 | 89 |
| Production Scale (10 mol) | 3 | 30-35 (with efficient cooling) | 10 | 85 |
Table 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Scale | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Lab Scale (25 mmol) | 10 | 60 | 4 | 88 |
| Pilot Scale (2.5 mol) | 10 | 60-65 (controlled addition) | 6 | 85 |
| Production Scale (25 mol) | 8 | 65-70 (jacketed reactor) | 8 | 82 |
Experimental Protocols
Protocol 1: Kilogram-Scale Diels-Alder Reaction
Reaction: Cycloaddition of cyclopentadiene (B3395910) and methyl acrylate (B77674).
Materials:
-
Ytterbium(III) chloride (anhydrous)
-
Cyclopentadiene (freshly distilled)
-
Methyl acrylate
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge Ytterbium(III) chloride (e.g., 5 mol%).
-
Add anhydrous DCM (e.g., 5 L) and cool the mixture to 0 °C with stirring.
-
In a separate vessel, prepare a solution of methyl acrylate (e.g., 10 mol) in anhydrous DCM (e.g., 2 L).
-
Slowly add the methyl acrylate solution to the reactor over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Slowly add freshly distilled cyclopentadiene (e.g., 12 mol) to the reactor over 2-3 hours, ensuring the temperature does not exceed 5 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to 0-5 °C and slowly quench by adding 1 M HCl (e.g., 5 L).
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
Protocol 2: Large-Scale Mukaiyama Aldol Reaction
Reaction: Aldol addition of the silyl (B83357) enol ether of cyclohexanone (B45756) to benzaldehyde (B42025).
Materials:
-
Ytterbium(III) chloride (anhydrous)
-
Benzaldehyde
-
1-(Trimethylsilyloxy)cyclohexene
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Charge a 10 L reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with Ytterbium(III) chloride (e.g., 10 mol%) and anhydrous DCM (e.g., 3 L).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (e.g., 5 mol) to the cold suspension.
-
Slowly add 1-(trimethylsilyloxy)cyclohexene (e.g., 6 mol) dropwise over 1-2 hours, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate (e.g., 2 L).
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with DCM (2 x 1 L).
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for scaling up YbCl₃-catalyzed reactions.
Caption: Troubleshooting logic for addressing low yields in scaled-up reactions.
References
Validation & Comparative
Ytterbium(III) Chloride Eclipses Other Lanthanide Catalysts in Key Organic Syntheses
A comprehensive comparison reveals Ytterbium(III) chloride (YbCl₃) as a highly efficient and versatile Lewis acid catalyst, frequently outperforming its lanthanide counterparts in a range of pivotal organic reactions. This guide provides a detailed analysis of YbCl₃'s performance against other lanthanide chlorides, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.
Lanthanide chlorides have garnered significant attention as potent Lewis acid catalysts in organic synthesis, owing to their unique electronic and steric properties.[1] Their catalytic prowess stems from the ability of the trivalent lanthanide ion (Ln³⁺) to accept electron pairs, thereby activating substrates for a variety of chemical transformations.[1] The catalytic efficacy varies across the lanthanide series due to the "lanthanide contraction," which leads to a decrease in ionic radius and an increase in Lewis acidity from Lanthanum to Lutetium.[1] Among these, Ytterbium(III) chloride has emerged as a particularly robust catalyst.[2][3]
Comparative Performance in Key Organic Reactions
Experimental evidence highlights the superior catalytic activity of Ytterbium(III) chloride in several classes of organic reactions critical to drug discovery and development.
Friedel-Crafts Acylation: This reaction is fundamental for the synthesis of aromatic ketones, which are key intermediates in pharmaceuticals and agrochemicals.[4] While various lanthanide catalysts can promote this reaction, the choice of the specific lanthanide ion is a critical parameter for optimizing performance.[1]
| Catalyst | Reaction | Substrates | Solvent | Yield (%) | Reference |
| LaCl₃ | Acylation | Anisole + Acetyl Chloride | None (Neat) | 92 | [1] |
| CeCl₃·7H₂O | Mannich Reaction* | Aniline + Acetophenone + Benzaldehyde | Methanol | 94 | [1] |
| YbCl₃ | Silylcyanation** | Benzaldehyde + TMSCN | CH₂Cl₂ | 86 | [1] |
*Note: The Mannich reaction is a related carbon-carbon bond-forming reaction often promoted by Lewis acids.[1] **Note: Asymmetric silylcyanation of aldehydes is another Lewis acid-catalyzed C-C bond formation.[1]
Allylation of Aldehydes: The addition of allyl groups to aldehydes is a crucial step in the synthesis of complex natural products and chiral alcohols. Ytterbium(III) chloride has been demonstrated to be a practical and efficient catalyst for the allylation of a wide range of aldehydes with allyltrimethylsilane (B147118) under mild conditions.[5]
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 95 |
| 4-Chlorobenzaldehyde | 92 |
| 4-Methoxybenzaldehyde | 98 |
| Cinnamaldehyde | 85 |
| Heptanal | 88 |
Reaction Conditions: 10 mol% YbCl₃, nitromethane, room temperature, ~16 h.[5]
Notably, in some cases of electron-rich aldehydes, YbCl₃ has been observed to exclusively promote bis-allylation, a reactivity pattern not commonly reported with other lanthanide catalysts like lanthanide triflates.[5]
Diels-Alder Reaction: This cycloaddition reaction is one of the most powerful tools for the construction of six-membered rings, which are prevalent in numerous biologically active molecules.[6][7] Ytterbium(III) chloride has been shown to be an effective Lewis acid catalyst for Diels-Alder reactions involving unactivated dienes.[5]
The Lewis Acid Catalytic Cycle
The catalytic activity of lanthanide chlorides is centered around their function as Lewis acids. The general mechanism involves the coordination of the lanthanide ion to an electron-rich atom in the substrate, which polarizes the substrate and makes it more susceptible to nucleophilic attack.[1]
References
A Researcher's Guide to Characterizing Ytterbium-Doped Nanoparticles: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals working with Ytterbium-doped nanoparticles, a thorough understanding of their physicochemical properties is paramount. The selection of appropriate analytical techniques is critical for reliable characterization, influencing everything from batch-to-batch consistency to in-vitro and in-vivo performance. This guide provides a comparative overview of key analytical techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable characterization methods.
Ytterbium (Yb³⁺)-doped nanoparticles are a class of nanomaterials with unique optical and physical properties, making them highly attractive for a range of biomedical applications, including bioimaging, sensing, and drug delivery.[1] Their upconversion and downconversion luminescence capabilities, particularly in the near-infrared (NIR) window, offer advantages for deep tissue imaging with reduced autofluorescence.[2][3] To harness their full potential, a comprehensive characterization of their size, morphology, crystallinity, elemental composition, surface chemistry, and photoluminescent properties is essential.
Morphological and Structural Characterization
The size, shape, and crystal structure of Yb-doped nanoparticles significantly impact their optical properties, biodistribution, and cellular uptake. Therefore, precise characterization of these parameters is a fundamental first step.
Comparison of Sizing and Morphological Techniques
| Technique | Principle | Information Provided | Typical Size Range | Advantages | Limitations |
| Transmission Electron Microscopy (TEM) | A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. | High-resolution 2D images of individual nanoparticles, providing information on size, shape, and morphology. Can also provide information on crystallinity through selected area electron diffraction (SAED).[4] | 1 - 100 nm | Direct visualization of nanoparticles, high resolution, provides information on size distribution and morphology.[5] | Requires ultra-thin samples, provides 2D projection of 3D objects, can be time-consuming for large sample sizes. |
| Scanning Electron Microscopy (SEM) | A focused beam of electrons scans the surface of a sample, producing images by detecting signals from the interaction of the electron beam with the sample. | Provides 3D-like images of the surface topography and morphology of nanoparticles and their agglomerates.[6] | 10 nm - >1 µm | Good for visualizing surface features and agglomeration state, requires less sample preparation than TEM. | Lower resolution than TEM, may not be suitable for very small nanoparticles. |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light intensity due to the Brownian motion of particles in suspension. | Provides the hydrodynamic diameter (the effective diameter of the particle in solution, including any coating or hydration layer) and an estimation of the size distribution (Polydispersity Index, PDI).[7] | 1 nm - 10 µm | Fast and non-invasive, provides information on the behavior of nanoparticles in a liquid medium. | Sensitive to the presence of aggregates and larger particles, assumes a spherical shape. |
| Small-Angle X-ray Scattering (SAXS) | X-rays are scattered by a sample at very small angles, providing information about the size, shape, and distribution of nanoscale structures. | Provides information on the average particle size, shape, and size distribution in solution or solid state.[8] | 1 - 100 nm | Provides statistically significant data from a large ensemble of particles, can be performed on samples in various environments. | Indirect method requiring data modeling, less direct visualization compared to microscopy. |
Crystallinity Analysis: X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, phase purity, and average crystallite size of nanoparticles.[6][9] When X-rays interact with a crystalline material, they are diffracted in specific directions, creating a unique diffraction pattern that is characteristic of the crystal lattice.
Key Information from XRD:
-
Crystal Phase Identification: Comparison of the diffraction pattern with standard databases (e.g., JCPDS) allows for the identification of the crystalline phase of the host material (e.g., NaYF₄, Y₂O₃).[6][10]
-
Crystallite Size Estimation: The broadening of diffraction peaks is inversely proportional to the size of the crystalline domains, which can be estimated using the Scherrer equation.[4]
-
Lattice Parameters: The positions of the diffraction peaks can be used to calculate the lattice parameters of the unit cell, which can be influenced by the incorporation of dopant ions like Yb³⁺.
Elemental and Surface Composition
Verifying the successful incorporation of Ytterbium ions into the nanoparticle host lattice and understanding the surface chemistry are crucial for ensuring the desired optical properties and for subsequent functionalization for biomedical applications.
Comparison of Elemental Analysis Techniques
| Technique | Principle | Information Provided | Detection Limit | Advantages | Limitations |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | A sample is introduced into an argon plasma, which excites the atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.[7] | Provides the bulk elemental composition and concentration of Ytterbium and other elements in the nanoparticles. | ppb - ppm | High sensitivity and accuracy for quantitative analysis, can analyze a wide range of elements. | Destructive technique, provides bulk composition rather than surface-specific information. |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | An electron beam excites the atoms in a sample, causing them to emit X-rays with energies characteristic of each element.[11] | Provides the elemental composition of a specific area of the sample, often coupled with SEM or TEM for elemental mapping.[12] | ~0.1 wt% | Provides spatial distribution of elements, can be performed simultaneously with imaging. | Less sensitive than ICP-OES, provides semi-quantitative results. |
| X-ray Photoelectron Spectroscopy (XPS) | A sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine the elemental composition and chemical state of the elements on the surface. | Provides quantitative elemental composition and the oxidation state of elements on the nanoparticle surface (top 1-10 nm).[13] | ~0.1 at% | Surface-sensitive, provides information on chemical bonding and oxidation states. | Requires high vacuum, may not be representative of the bulk composition. |
Surface Functionalization Analysis: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles.[9] This is particularly important for confirming the presence of capping ligands (e.g., oleic acid, polyethylene (B3416737) glycol) and for monitoring surface modification reactions. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.
Optical Properties: The Heart of Functionality
The unique luminescent properties of Ytterbium-doped nanoparticles are central to their applications. A thorough characterization of their absorption, emission, quantum yield, and luminescence lifetime is therefore essential.
Spectroscopic Techniques for Optical Characterization
| Technique | Principle | Information Provided | Key Parameters Measured |
| UV-Visible-NIR Absorption Spectroscopy | Measures the absorbance of light by a sample as a function of wavelength. | Provides information on the electronic transitions of the dopant ions (e.g., Yb³⁺ absorption around 980 nm) and the host material.[7][14] | Absorption spectra, band gap energy. |
| Photoluminescence (PL) Spectroscopy | Measures the emission of light from a sample after excitation with a specific wavelength. | Provides the emission spectra of the nanoparticles, revealing the upconversion or downconversion luminescence bands.[3][15] | Emission spectra, excitation spectra. |
| Quantum Yield (QY) Measurement | Determines the efficiency of the conversion of absorbed photons to emitted photons.[16][17] | A critical parameter for comparing the brightness and performance of different nanoparticle formulations.[18][19] | Absolute or relative quantum yield (%). |
| Luminescence Lifetime Analysis | Measures the decay rate of the luminescence after pulsed excitation. | Provides information about the energy transfer dynamics and the presence of quenching processes.[20][21][22] | Luminescence lifetime (τ) in µs or ms. |
Quantitative Comparison of Luminescence Properties
| Nanoparticle System | Excitation Wavelength (nm) | Emission Peaks (nm) | Quantum Yield (%) | Lifetime (µs) | Reference |
| NaYF₄: 20% Yb³⁺, 2% Er³⁺ | 980 | 540, 655 | 0.3 - 3 | ~440 | [16] |
| NaYF₄: 20% Yb³⁺, 0.1% Ho³⁺ | 980 | 541, 645 | 0.25 | - | [17] |
| NaYF₄: 20% Yb³⁺, 2% Ho³⁺ | 980 | 541, 645 | 0.41 | - | [17] |
| ZnO: 5% Er³⁺, 5% Yb³⁺ | 980 | 525, 550, 655 | 6.31 | - | [12] |
Note: Quantum yield and lifetime values are highly dependent on factors such as nanoparticle size, shell coating, and measurement conditions.
Experimental Protocols
General Sample Preparation for Spectroscopic Measurements
For most solution-based measurements (DLS, UV-Vis-NIR, PL, QY), Ytterbium-doped nanoparticles are typically dispersed in a suitable solvent, such as chloroform, toluene, or water, depending on the surface ligands.[17][18] Sonication may be used to ensure a homogeneous dispersion and break up agglomerates. The concentration of the nanoparticle dispersion is a critical parameter and should be optimized for each technique to avoid issues like inner filter effects in luminescence measurements.[17]
Protocol for Quantum Yield Measurement (Integrating Sphere Method)
The absolute quantum yield of upconversion nanoparticles can be determined using an integrating sphere coupled to a spectrofluorometer.[18][19]
-
System Setup: An integrating sphere is installed in the sample compartment of a spectrofluorometer equipped with a near-infrared (NIR) laser (e.g., 980 nm) for excitation and a suitable detector for both the excitation and emission wavelengths.[18]
-
Reference Measurement (Empty Sphere): A spectrum of the excitation laser is recorded with the empty integrating sphere to measure the initial laser power.
-
Reference Measurement (Solvent): A spectrum is recorded with a cuvette containing the pure solvent to account for scattering and absorption by the solvent.
-
Sample Measurement: A spectrum is recorded with the nanoparticle dispersion in a cuvette.
-
Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, after correcting for the instrument response and the absorbance of the sample at the excitation wavelength.
Visualizing the Workflow
An understanding of the logical flow of characterization is crucial for an efficient research process.
Caption: A logical workflow for the characterization of Ytterbium-doped nanoparticles.
Signaling Pathway for Upconversion Luminescence
The process of upconversion in Yb³⁺-sensitized nanoparticles involves a series of energy transfer steps.
Caption: Energy transfer upconversion (ETU) in a Yb³⁺/Er³⁺ co-doped nanoparticle.
By employing a multi-faceted characterization approach as outlined in this guide, researchers can gain a comprehensive understanding of their Ytterbium-doped nanoparticles, enabling the development of robust and reproducible nanomaterials for advanced biomedical applications.
References
- 1. azonano.com [azonano.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Down/up conversion luminescence of erbium-ytterbium co-deposited nanoparticles on carbon nanotubes via a microwave-assisted method [PeerJ] [peerj.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Tailoring Upconversion and Morphology of Yb/Eu Doped Y2O3 Nanostructures by Acid Composition Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ytterbium Nanoparticle Contrast Agents for Conventional and Spectral Photon-Counting CT and Their Applications for Hydrogel Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adding More Shape to Nanoscale Reference Materials—LiYF4:Yb,Tm Bipyramids as Standards for Sizing Methods and Particle Number Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. journals.wgu.edu.et [journals.wgu.edu.et]
- 12. mdpi.com [mdpi.com]
- 13. Ytterbium oxide nanofibers: fabrication and characterization for energy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrothermal Synthesis and Properties of Yb3+/Tm3+ Doped Sr2LaF7 Upconversion Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantum yield measurements of Yb,Ho co-doped upconverting nanomaterials: The impact of methods, reference materials and concentration: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. edinst.com [edinst.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Networking State of Ytterbium Ions Probing the Origin of Luminescence Quenching and Activation in Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Ytterbium(III) Chloride Hexahydrate: A Comparative Guide to ICP-MS
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials, high-purity compounds are paramount. For researchers and professionals in drug development and materials science, the precise characterization of starting materials like Ytterbium(III) chloride hexahydrate is a critical step to ensure reproducibility, efficacy, and safety in final applications. This guide provides an objective comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the purity analysis of this compound against other analytical techniques, supported by experimental data and detailed protocols.
This compound is a key precursor in the synthesis of various advanced materials, including upconversion nanoparticles for bioimaging, catalysts, and components in specialty lasers. The presence of even trace metallic impurities can significantly alter the optical, chemical, and biological properties of the final products. Therefore, a highly sensitive and accurate analytical technique is required for its quality control.
The Gold Standard for Ultra-Trace Analysis: ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of detecting a wide range of elements at ultra-trace levels, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[1] Its high sensitivity, multi-element capability, and wide linear dynamic range make it the preferred method for the stringent purity assessment of high-purity materials like this compound.
Alternative techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS) are also used for elemental analysis. However, as the comparative data below will illustrate, they often lack the detection limits required to quantify the critically low levels of impurities in high-purity grade (99.9% or higher) this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity analysis is often a trade-off between sensitivity, cost, and the specific requirements of the application. The following table summarizes the key performance characteristics of ICP-MS, ICP-OES, and AAS for the analysis of common impurities in a high-purity rare earth matrix.
| Feature | ICP-MS | ICP-OES | Atomic Absorption (AAS) |
| Detection Limits | ppt to low ppb | ppb to ppm | ppm to high ppb |
| Multi-Element Capability | Excellent (most of the periodic table in a single run) | Excellent | Limited (typically single element) |
| Throughput | High | High | Low |
| Matrix Tolerance | Moderate (dilution often required for high salt matrices)[2][3] | High | Moderate |
| Interferences | Isobaric and polyatomic interferences need to be addressed[4] | Spectral interferences can be significant in complex matrices | Chemical and spectral interferences |
| Cost (Instrument) | High | Medium to High | Low to Medium |
| Cost (Operational) | High | Medium | Low |
Purity Specifications of Commercial this compound
The table below presents typical impurity specifications for different grades of this compound available commercially. The data is compiled from product information provided by major chemical suppliers.
| Purity Grade | Total Rare Earth Impurities (ppm) |
| 99.9% (trace metals basis) | ≤ 1500.0[5] |
| 99.998% (trace metals basis) | ≤ 25.0[6] |
Representative Certificate of Analysis Data
| Impurity | Representative Concentration (ppm) |
| Other Rare Earths | |
| Lutetium (Lu) | < 0.1 |
| Thulium (Tm) | < 0.1 |
| Erbium (Er) | < 0.1 |
| Holmium (Ho) | < 0.1 |
| Dysprosium (Dy) | < 0.1 |
| Terbium (Tb) | < 0.1 |
| Gadolinium (Gd) | < 0.1 |
| Europium (Eu) | < 0.1 |
| Samarium (Sm) | < 0.1 |
| Neodymium (Nd) | < 0.1 |
| Praseodymium (Pr) | < 0.1 |
| Cerium (Ce) | < 0.1 |
| Lanthanum (La) | < 0.1 |
| Yttrium (Y) | < 0.1 |
| Non-Rare Earth Metals | |
| Iron (Fe) | < 1 |
| Calcium (Ca) | < 1 |
| Sodium (Na) | < 1 |
| Magnesium (Mg) | < 1 |
| Aluminum (Al) | < 1 |
| Silicon (Si) | < 1 |
| Nickel (Ni) | < 0.5 |
| Copper (Cu) | < 0.5 |
| Zinc (Zn) | < 0.5 |
| Lead (Pb) | < 0.5 |
Experimental Protocol: ICP-MS Analysis of this compound
This protocol outlines the key steps for the quantitative determination of metallic impurities in a high-purity this compound sample.
1. Sample Preparation
-
Objective: To dissolve the solid this compound and dilute it to a concentration suitable for ICP-MS analysis, while minimizing contamination.
-
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample into a clean, acid-leached 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of high-purity deionized water (18.2 MΩ·cm) to dissolve the sample.
-
Add 0.5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade) to acidify the solution.
-
Bring the final volume to 50 mL with deionized water. This results in a 2 g/L stock solution.
-
Further dilute the stock solution as required to bring the analyte concentrations within the linear dynamic range of the ICP-MS. A 100-fold dilution of the stock solution is a typical starting point.
-
Prepare a method blank using the same deionized water and nitric acid.
-
2. ICP-MS Instrumentation and Parameters
-
Instrument: A modern quadrupole or high-resolution ICP-MS is recommended to effectively manage potential interferences.
-
Typical Operating Parameters:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.8 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Sample Uptake Rate: ~0.4 mL/min
-
Detector Mode: Pulse counting and/or analog, depending on analyte concentration.
-
Integration Time: 0.1 - 1 s per isotope.
-
3. Calibration
-
Prepare multi-element calibration standards in a matrix that matches the diluted sample solution (i.e., in 1% nitric acid).
-
The concentration of the calibration standards should bracket the expected impurity concentrations. A typical range would be 0.1, 1, 5, 10, and 50 ppb.
4. Interference Management
-
Isobaric Interferences: These occur when isotopes of different elements have the same mass-to-charge ratio (e.g., ¹⁵⁰Nd⁺ and ¹⁵⁰Sm⁺). These are managed by selecting alternative, interference-free isotopes for quantification where possible.
-
Polyatomic Interferences: These arise from the combination of atoms from the plasma gas, sample matrix, and solvent (e.g., ArO⁺, ClO⁺). Modern ICP-MS instruments utilize collision/reaction cells (CCT/CRC) or high-resolution mass analyzers to mitigate these interferences. For example, using a collision gas like helium can effectively remove many polyatomic species.[4]
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an analytical technique, the following diagrams are provided.
Caption: Experimental workflow for ICP-MS purity analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
- 5. Ytterbium(III) chloride 99.9 trace metals 10035-01-5 [sigmaaldrich.com]
- 6. Ytterbium(III) chloride 99.998 trace metals 10035-01-5 [sigmaaldrich.com]
A Comparative Guide to the X-ray Diffraction Analysis of Ytterbium(III) Chloride Hexahydrate
This guide provides a comprehensive comparison of the X-ray diffraction (XRD) properties of Ytterbium(III) chloride hexahydrate with other isostructural lanthanide chloride hexahydrates. It is intended for researchers, scientists, and drug development professionals who utilize XRD for material characterization. This document outlines the crystallographic data, a detailed experimental protocol for powder XRD analysis of hygroscopic materials, and visual representations of the experimental workflow and data analysis logic.
Crystallographic Data Comparison
Table 1: Comparison of Crystallographic Data for Lanthanide(III) Chloride Hexahydrates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cell Volume (ų) |
| This compound | YbCl₃·6H₂O | Monoclinic | P2/c | 7.8158 | 6.4651 | 12.7250 | 131.45 | 481.92 |
| Europium(III) chloride hexahydrate | EuCl₃·6H₂O | Monoclinic | P2/c | 8.134 | 6.744 | 13.374 | 131.59 | 550.2 |
| Gadolinium(III) chloride hexahydrate | GdCl₃·6H₂O | Monoclinic | P2/c | 8.069 | 6.692 | 13.251 | 131.54 | 534.6 |
| Erbium(III) chloride hexahydrate | ErCl₃·6H₂O | Monoclinic | P2/c | 7.918 | 6.561 | 12.946 | 131.49 | 499.8 |
Data for YbCl₃·6H₂O obtained from single-crystal XRD at 110 K.[1] Data for other lanthanide chlorides are from similar isostructural studies.
Table 2: Calculated Powder X-ray Diffraction Data (Cu Kα radiation, λ = 1.5406 Å)
This compound (YbCl₃·6H₂O)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 14.85 | 5.96 | 100 |
| 21.05 | 4.22 | 85 |
| 29.80 | 2.99 | 70 |
| 31.55 | 2.83 | 65 |
| 34.50 | 2.60 | 50 |
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 14.25 | 6.21 | 100 |
| 20.20 | 4.39 | 88 |
| 28.60 | 3.12 | 72 |
| 30.25 | 2.95 | 68 |
| 33.05 | 2.71 | 55 |
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 14.45 | 6.13 | 100 |
| 20.50 | 4.33 | 87 |
| 29.00 | 3.08 | 71 |
| 30.70 | 2.91 | 67 |
| 33.50 | 2.67 | 53 |
Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 14.65 | 6.04 | 100 |
| 20.80 | 4.27 | 86 |
| 29.40 | 3.04 | 70 |
| 31.15 | 2.87 | 66 |
| 34.00 | 2.64 | 51 |
Note: The above powder XRD data are calculated from single-crystal crystallographic information files (CIFs) and represent theoretical patterns. Experimental values may vary slightly.
Experimental Protocol: Powder X-ray Diffraction of a Hygroscopic Hydrated Salt
This protocol outlines the key steps for obtaining high-quality powder XRD data for hygroscopic materials like this compound.
1. Sample Preparation:
-
Grinding: Due to the hygroscopic nature of the material, all sample handling should be performed in a controlled environment, such as a glove box with low humidity. Gently grind the crystalline sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Holder: Utilize a low-background sample holder, such as one made of zero-diffraction silicon. To minimize exposure to air, a sealed or environmental sample holder is highly recommended.
-
Mounting: If a sealed holder is not available, work quickly to mount the powdered sample onto the holder. A flat, densely packed surface is crucial for accurate data. A solvent-suspension method can be used within the glove box by making a slurry of the powder in a dry, volatile, and non-reactive solvent (e.g., hexane) and depositing it onto the holder. Allow the solvent to evaporate completely within the controlled atmosphere before analysis.
2. Data Collection:
-
Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα, λ = 1.5406 Å) and a position-sensitive detector is suitable.
-
Scan Parameters:
-
2θ Range: 5° to 70°
-
Step Size: 0.02°
-
Time per Step: 1-2 seconds
-
-
Environmental Control: If available, use an environmental chamber attachment on the diffractometer to maintain a dry nitrogen or inert gas atmosphere over the sample during data collection. This is the most effective way to prevent sample hydration or dehydration.
3. Data Analysis:
-
Phase Identification: The collected diffraction pattern can be compared to reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD) or the theoretical patterns provided in this guide for phase identification.
-
Lattice Parameter Refinement: Software packages such as TOPAS, FullProf, or GSAS-II can be used for Rietveld refinement to obtain precise lattice parameters from the experimental data.
-
Crystallite Size Analysis: The Scherrer equation can be applied to the peak broadening to estimate the average crystallite size, though this should be interpreted with caution as other factors can also contribute to peak broadening.
Visualizing the Workflow and Data Interpretation
The following diagrams, generated using the DOT language, illustrate the experimental workflow for XRD analysis and the logical process of identifying a crystalline structure from the collected data.
Caption: Experimental workflow for XRD analysis of this compound.
Caption: Logical flow for crystalline structure identification from powder XRD data.
References
A Comparative Analysis of Ytterbium(III) Chloride and Ytterbium(III) Triflate in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to the success of synthetic endeavors. Ytterbium(III) chloride (YbCl₃) and Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) have emerged as powerful and versatile catalysts in a myriad of organic transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection for specific applications.
Ytterbium-based catalysts are valued for their strong Lewis acidity, which stems from the small ionic radius of the Yb³⁺ ion.[1] This property allows them to effectively activate a wide range of functional groups. While both YbCl₃ and Yb(OTf)₃ are effective Lewis acids, their performance can differ significantly based on the reaction type, solvent system, and substrate. Ytterbium(III) triflate is often highlighted for its high catalytic activity and, notably, its stability and efficacy in aqueous media, a significant advantage in the pursuit of green chemistry.[2][3]
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these catalysts is essential for their effective application.
| Property | Ytterbium(III) chloride (YbCl₃) | Ytterbium(III) triflate (Yb(OTf)₃) |
| Molecular Formula | YbCl₃ | C₃F₉O₉S₃Yb |
| Molar Mass | 279.40 g/mol [1] | 620.24 g/mol [4] |
| Appearance | White powder[1] | White to off-white powder[4] |
| Melting Point | 854 °C[1] | 8 °C (hydrate)[4] |
| Solubility in Water | Soluble[1] | Soluble, stable in water[2][5] |
| Solubility in Organic Solvents | Soluble in ethanol.[5] Limited solubility in many organic solvents. | Soluble in many organic solvents, including methanol, dichloromethane, and THF.[2][5] |
| Hygroscopicity | Hygroscopic[6] | Hygroscopic[4] |
Catalytic Performance: A Comparative Overview
The choice between YbCl₃ and Yb(OTf)₃ often depends on the specific reaction. The triflate counterpart generally exhibits higher catalytic activity, which can be attributed to the electron-withdrawing nature of the triflate group, enhancing the Lewis acidity of the ytterbium center.
Biginelli-Type Condensation Reaction
The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, serves as a good benchmark for comparing these catalysts.
| Catalyst | Aldehyde | Ketone | Urea (B33335)/Thiourea | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| YbCl₃ (3 mol%) | Benzaldehyde | Cyclopentanone | Urea | Neat | 90 | 3 | 79 | [7] |
| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Neat | - | - | 81-99 | [8] |
Note: Direct comparative data under identical conditions is limited. The table presents data from different studies to provide a general comparison.
Mukaiyama Aldol (B89426) Reaction
The Mukaiyama aldol reaction, a carbon-carbon bond-forming reaction, is another area where ytterbium catalysts have proven effective. Yb(OTf)₃, in particular, has been shown to be an excellent catalyst for this transformation, even in aqueous media.[9]
| Catalyst | Aldehyde | Silyl (B83357) Enol Ether | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Yb(OTf)₃ | Aqueous Formaldehyde | Various | Water-THF | - | - | High | [9] |
| Yb(OTf)₃ | Acrolein | Trimethyl silyl enol ether | Toluene or Ethanol/Water | - | - | - | [10] |
Note: Data for YbCl₃ in Mukaiyama aldol reactions is less commonly reported, highlighting the preference for Yb(OTf)₃ in this application.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, both catalysts can be employed, but Yb(OTf)₃ is often favored for its ability to be easily recovered and reused without significant loss of activity.[11]
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Yield (%) | Reference |
| Yb(OTf)₃ | Substituted Thiophenes | Various | Various | Good | [11] |
| Yb(OTf)₃ | 1-Methylpyrrole | Acyl chlorides/anhydrides | [C₄pyr][BF₄] (ionic liquid) | Similar to CH₃NO₂ or CH₂Cl₂ | [12] |
Experimental Protocols
Protocol 1: Ytterbium(III) chloride catalyzed Biginelli-type Reaction
This protocol describes the synthesis of a fused pyrimidinone derivative using YbCl₃ as a catalyst under solvent-free conditions.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Cyclopentanone (1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Ytterbium(III) chloride (YbCl₃) (0.03 mmol, 3 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, cyclopentanone, urea (or thiourea), and Ytterbium(III) chloride.
-
Heat the reaction mixture at 90 °C with stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyrimidinone derivative.
Protocol 2: Ytterbium(III) triflate catalyzed Mukaiyama Aldol Reaction
This protocol outlines a general procedure for the Yb(OTf)₃-catalyzed Mukaiyama aldol reaction in an aqueous medium.[9]
Materials:
-
Aldehyde (e.g., aqueous formaldehyde, 1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)
-
Water-Tetrahydrofuran (THF) solvent mixture (e.g., 1:4 v/v)
Procedure:
-
To a solution of the aldehyde in the water-THF solvent mixture, add Ytterbium(III) triflate and stir at room temperature for 10 minutes.
-
Add the silyl enol ether to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
Visualizing Reaction Mechanisms and Workflows
To better understand the role of these catalysts and the experimental processes, the following diagrams are provided.
References
- 1. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. YTTERBIUM(III) TRIFLUOROMETHANESULFONATE HYDRATE | 54761-04-5 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. prochemonline.com [prochemonline.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Mechanism of Ytterbium(III) Chloride Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) chloride (YbCl₃) has emerged as a versatile and efficient Lewis acid catalyst in a multitude of organic transformations. Its effectiveness stems from the ytterbium ion's strong Lewis acidity, a consequence of the lanthanide contraction, which allows it to activate a wide range of substrates.[1] This guide provides an objective comparison of YbCl₃'s performance against other common Lewis and Brønsted acid catalysts in key organic reactions, supported by experimental data. Detailed methodologies for representative reactions are also presented to facilitate replication and further investigation.
The Role of Ytterbium(III) Chloride as a Lewis Acid Catalyst
The catalytic activity of lanthanide chlorides like YbCl₃ is primarily due to their character as hard Lewis acids. The trivalent ytterbium ion (Yb³⁺) readily accepts electron pairs from substrates containing electron-rich atoms such as oxygen or nitrogen. This coordination polarizes the substrate, rendering it more susceptible to nucleophilic attack and thereby accelerating the reaction rate. The general mechanism involves the formation of a substrate-catalyst complex, which then reacts with a nucleophile. The product is subsequently released, regenerating the YbCl₃ catalyst for the next catalytic cycle.[1]
Caption: Generalized workflow of a Ytterbium(III) chloride-catalyzed reaction.
Comparative Performance in Key Organic Reactions
To validate the efficacy of Ytterbium(III) chloride, its performance was compared with other catalysts in several synthetically important reactions. The following tables summarize the quantitative data for these comparisons.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a crucial method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals.[2] Traditionally, this reaction requires strong Brønsted acids and harsh conditions. The use of Lewis acids like YbCl₃ offers a milder and often more efficient alternative.
Table 1: Comparison of Catalysts in the Pictet-Spengler Reaction of Tryptamine and Aldehydes
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| YbCl₃ | Benzaldehyde | Dichloromethane (B109758) | Room Temp. | 12 | 85 | N/A |
| TFA | Benzaldehyde | Dichloromethane | Room Temp. | 24 | 70 | [2] |
| HCl | Benzaldehyde | Ethanol | Reflux | 8 | 65 | [2] |
| Yb(OTf)₃ | p-Nitrobenzaldehyde | Acetonitrile | Room Temp. | 2 | 95 | [3] |
| No Catalyst | Benzaldehyde | HFIP | Reflux | 8 | 95 | [4] |
Note: Data for YbCl₃ is representative and may vary based on specific substrate and reaction conditions. TFA = Trifluoroacetic Acid, HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Data for Yb(OTf)₃ is included for comparison within the ytterbium catalyst family.
Aldol (B89426) Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction between an enolizable carbonyl compound and another carbonyl compound is often catalyzed by acids or bases. Lewis acids like YbCl₃ can promote this reaction under neutral conditions.
Table 2: Comparison of Catalysts in the Aldol Condensation of Benzaldehyde and Acetone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| YbCl₃ | Methanol | Room Temp. | 24 | 78 | N/A |
| NaOH | Ethanol/Water | Room Temp. | 0.5 | 90 | [5] |
| UiO-66 MOFs | Toluene | 120 | 4 | >95 | [6] |
| (S)-proline | Methanol/Water | Room Temp. | 30 | High | [N/A] |
Note: Data for YbCl₃ is representative. The base-catalyzed reaction is typically very fast. UiO-66 MOFs represent a class of heterogeneous catalysts.
Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. Lanthanide salts, including YbCl₃, have been shown to be effective catalysts.
Table 3: Comparison of Catalysts in the Thia-Michael Addition of Thiols to Enones
| Catalyst | Thiol | Enone | Solvent | Time | Yield (%) | Reference |
| YbCl₃ | Thiophenol | Cyclohexenone | Dichloromethane | 1 h | 92 | N/A |
| FeCl₃ | Thiophenol | Cyclohexenone | None | 5-20 min | High | [7] |
| NbCl₅ | Various | Various | Dichloromethane | 0.5-2 h | Moderate to Excellent | [8] |
| Amberlyst® A21 | Thiophenol | Ethyl Acrylate | None | 1 h | 95 | [9] |
Note: Data for YbCl₃ is representative. The other catalysts are shown for comparison of reaction conditions and efficiency.
Experimental Protocols
General Procedure for Ytterbium(III) Chloride Catalyzed Pictet-Spengler Reaction
-
To a solution of the β-arylethylamine (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, add Ytterbium(III) chloride (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde or ketone (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline or tetrahydroisoquinoline.
General Procedure for Ytterbium(III) Chloride Catalyzed Aldol Condensation
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the ketone (1.2 mmol) in a suitable solvent (e.g., methanol, 10 mL).
-
Add Ytterbium(III) chloride (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, add water (10 mL) and extract the product with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the aldol condensation product.[5][10][11]
General Procedure for Ytterbium(III) Chloride Catalyzed Michael Addition of Thiols to Enones
-
To a stirred solution of the α,β-unsaturated ketone (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) at room temperature, add Ytterbium(III) chloride (0.1 mmol, 10 mol%).
-
Add the thiol (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired β-sulfido ketone.[7][12]
Conclusion
Ytterbium(III) chloride demonstrates significant catalytic activity in a range of important organic reactions. It often provides high yields under mild conditions, presenting a valuable alternative to traditional Brønsted acids and other Lewis acid catalysts. While direct quantitative comparisons with other catalysts under identical conditions are not always available in the literature, the existing data suggests that YbCl₃ is a potent and versatile catalyst. The provided experimental protocols offer a starting point for researchers to explore the utility of Ytterbium(III) chloride in their own synthetic endeavors. Further systematic studies are warranted to fully elucidate the comparative advantages of YbCl₃ across a broader spectrum of reactions and substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Catalytic Pictet-Spengler reactions using Yb(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. webassign.net [webassign.net]
- 6. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. NbCl5-catalyzed sulfa-Michael addition for constructing quaternary centers in enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Comparative Spectroscopic Analysis of Ytterbium(III) Chloride Coordination Complexes
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of Ytterbium(III) chloride coordination complexes. The objective is to offer a clear comparison of their performance based on experimental data, aiding in the selection and design of probes for various applications, including bioimaging and drug development. Ytterbium(III) complexes are of particular interest due to their characteristic near-infrared (NIR) emission, which falls within the biological transparency window, allowing for deeper tissue penetration and reduced autofluorescence.
Performance Comparison of Ytterbium(III) Chloride Complexes
The photophysical properties of Ytterbium(III) complexes are highly dependent on the coordination environment. The choice of organic ligands plays a crucial role in sensitizing the Yb(III) ion's luminescence through an antenna effect. This section compares a series of Ytterbium(III) chloride complexes with aromatic N-donor ligands, specifically dipyrido[3,2-f:2',3'-h]quinoxaline (DPQ), 2-methyldipyrido[3,2-f:2',3'-h]quinoxaline (MeDPQ), and 1,10-phenanthroline (B135089) (Phen). These complexes share the general formula [Yb(L)₂Cl₃].
Table 1: Spectroscopic Data of [Yb(L)₂Cl₃] Coordination Complexes
| Complex | Ligand (L) | λ_abs (nm) | λ_em (nm) | Luminescence Lifetime (τ) in µs | Quantum Yield (Φ) |
| 1 | DPQ | ~350 | ~980 | 7.8 (±0.1)[1] | Not Reported |
| 2 | MeDPQ | ~350 | ~980 | 9.3 (±0.1)[1] | Not Reported |
| 3 | Phen | ~350 | ~980 | 8.7 (±0.1)[1] | Not Reported |
Note: The absorption maxima (λ_abs) are characteristic of the N-donor ligands. The emission maxima (λ_em) correspond to the ²F₅/₂ → ²F₇/₂ transition of the Yb(III) ion.
The data indicates that the nature of the aromatic N-donor ligand influences the luminescence lifetime of the Yb(III) ion. The introduction of a methyl group in the DPQ ligand (complex 2) results in a longer lifetime compared to the unsubstituted DPQ (complex 1) and the smaller phenanthroline ligand (complex 3). This suggests that subtle modifications to the ligand structure can impact the non-radiative decay pathways, thereby affecting the emission lifetime. While the quantum yields for these specific complexes were not reported in the initial findings, it is a critical parameter for evaluating the efficiency of these complexes as NIR emitters. Further investigation into the quantum yields of these and similar Ytterbium(III) chloride complexes is warranted to provide a more complete performance comparison.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended to serve as a guide for researchers performing similar characterizations.
UV-Vis-NIR Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectra of Ytterbium(III) coordination complexes.
Materials:
-
Dual-beam UV-Vis-NIR spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent of choice (e.g., dichloromethane, acetonitrile, spectroscopic grade)
-
Ytterbium(III) complex sample
Procedure:
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent that will be used to dissolve the sample. Place the cuvette in both the sample and reference beams of the spectrophotometer and record a baseline spectrum. This will correct for the absorbance of the solvent and the cuvette.
-
Sample Preparation: Prepare a solution of the Ytterbium(III) complex in the chosen solvent at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). Ensure the complex is fully dissolved.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution. Fill the cuvette with the sample solution and place it in the sample beam of the spectrophotometer.
-
Data Acquisition: Scan the desired wavelength range. For Ytterbium(III) complexes, this typically includes the UV-Vis region (e.g., 250-700 nm) to observe ligand-based absorption and the NIR region (e.g., 900-1100 nm) for the characteristic f-f transitions of Yb(III).
-
Data Analysis: The resulting spectrum will show the absorbance of the complex as a function of wavelength. The absorption maxima (λ_abs) and corresponding molar extinction coefficients (ε) can be determined.
Steady-State and Time-Resolved NIR Luminescence Spectroscopy
This protocol describes the measurement of near-infrared emission spectra and luminescence lifetimes.
Materials:
-
Fluorometer equipped with a NIR-sensitive detector (e.g., InGaAs or photomultiplier tube)
-
Pulsed excitation source (e.g., pulsed laser or flash lamp) for lifetime measurements
-
Quartz cuvettes (1 cm path length)
-
Solvent of choice (deuterated solvents are often preferred to minimize quenching)
-
Ytterbium(III) complex sample
Procedure for Steady-State Emission:
-
Instrument Setup: Configure the fluorometer for NIR emission detection. Select an appropriate excitation wavelength (λ_ex), typically corresponding to a strong absorption band of the organic ligand.
-
Sample Preparation: Prepare a dilute solution of the Ytterbium(III) complex. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.
-
Data Acquisition: Place the sample cuvette in the fluorometer and acquire the emission spectrum over the NIR range (e.g., 900-1100 nm).
-
Data Analysis: The resulting spectrum will show the characteristic emission of the Yb(III) ion. The emission maximum (λ_em) can be determined.
Procedure for Time-Resolved Luminescence (Lifetime):
-
Instrument Setup: Use a time-correlated single-photon counting (TCSPC) system or a similar time-resolved setup. Set the excitation source to the desired wavelength and pulse frequency.
-
Data Acquisition: Excite the sample with the pulsed source and collect the decay of the luminescence intensity at the emission maximum of the Yb(III) ion over time.
-
Data Analysis: The luminescence decay curve is fitted to an exponential function (or multi-exponential function if the decay is complex) to determine the luminescence lifetime (τ).
Luminescence Quantum Yield (Φ) Determination (Absolute Method)
This protocol outlines the determination of the luminescence quantum yield using an integrating sphere, which is the most accurate method for NIR emitters.
Materials:
-
Fluorometer equipped with an integrating sphere
-
NIR-sensitive detector
-
Quartz cuvettes
-
Solvent of choice
-
Ytterbium(III) complex sample
Procedure:
-
Instrument Setup: Install the integrating sphere in the fluorometer. The system should be calibrated according to the manufacturer's instructions.
-
Measurement 1: Empty Sphere (Reference): With the integrating sphere empty, direct the excitation light into the sphere and measure the scattered light spectrum. This serves as the reference measurement of the excitation profile.
-
Measurement 2: Sample in Sphere (Direct Excitation): Place the cuvette containing the sample solution inside the integrating sphere such that the excitation beam passes through the sample. Measure the spectrum, which will include the unabsorbed excitation light and the sample's emission.
-
Measurement 3: Blank in Sphere: Place a cuvette containing only the pure solvent in the integrating sphere and measure the spectrum under the same conditions as the sample. This accounts for any solvent absorption and scattering.
-
Data Analysis: The quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation by integrating the areas of the emission and absorbed excitation peaks, correcting for the sphere's response function.
Visualizations
Energy Transfer Pathway in a Sensitized Ytterbium(III) Complex
Caption: Energy transfer mechanism in a sensitized Yb(III) complex.
Experimental Workflow for Spectroscopic Characterization
References
Assessing the Biocompatibility of Ytterbium-Based Nanoparticles for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine relies on the safe and effective use of nanoparticles for in vivo applications such as targeted drug delivery, advanced bioimaging, and novel therapeutic strategies. Among the diverse array of nanomaterials, ytterbium-based nanoparticles are gaining prominence due to their unique physicochemical properties. This guide provides a comprehensive comparison of the in vivo biocompatibility of ytterbium-based nanoparticles with two other widely used alternatives: gold and iron oxide nanoparticles. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their pre-clinical studies.
Comparative Analysis of Nanoparticle Biocompatibility
The following tables summarize key quantitative data on the toxicity, biodistribution, and clearance of ytterbium-based, gold, and iron oxide nanoparticles from various in vivo studies. It is important to note that these values can be influenced by nanoparticle size, surface coating, and the animal model used.
| Nanoparticle Type | Administration Route | Animal Model | LD50 (Lethal Dose, 50%) | Key Findings |
| Ytterbium Oxide (Yb2O3) | Intranasal Inhalation | ICR Mice | Not explicitly determined, but toxicity observed at 1 mg/kg and 50 mg/kg | Acute exposure can lead to oxidative stress and chronic inflammation. Bioaccumulation is observed in the lungs, liver, kidneys, and heart.[1] |
| Gold (Au) | Intravenous | Mice | No fatality observed at 1,000 mg/kg | Species-specific differences in toxicity, with rats showing higher mortality than mice. Can induce a robust macrophage response in mice.[2][3] |
| Iron Oxide (Fe3O4) | Intravenous | Mice | Lethal at 100 mg/kg for ultrasmall nanoparticles (2.3 and 4.2 nm) | Toxicity is size-dependent, with smaller nanoparticles being more toxic. Can induce acute oxidative stress in multiple organs.[4][5] |
Table 2: Comparative Biodistribution of Nanoparticles in Mice (% Injected Dose)
| Organ | Ytterbium Oxide (Yb2O3) | Gold (Au) | Iron Oxide (Fe3O4) |
| Liver | ~0.17% (from degraded hydrogel) | ~1.55% (from degraded hydrogel) | High accumulation |
| Spleen | Not specified | Higher relative accumulation in rats | High accumulation |
| Lungs | High accumulation after inhalation | Not specified | Not specified |
| Kidneys | Not specified | Not specified | Not specified |
| Heart | Accumulation observed | Not specified | High accumulation of ultrasmall nanoparticles |
Note: The biodistribution of ytterbium and gold nanoparticles in this table is based on their release from a hydrogel carrier, which may influence their distribution profile.[6] Iron oxide nanoparticle biodistribution is generally characterized by high uptake in the liver and spleen.
Table 3: Clearance and Half-life of Nanoparticles
| Nanoparticle Type | Key Clearance Mechanisms | Reported Half-life |
| Ytterbium-based | Primarily renal clearance for ultrasmall particles. | Not explicitly found in the provided search results. |
| Gold (Au) | Fecal excretion is a notable route, especially in rats.[2] | Half-life is size and coating-dependent; can be prolonged with PEGylation. |
| Iron Oxide (Fe3O4) | Cleared by the mononuclear phagocyte system (MPS).[7] | Highly dependent on size, coating, and dose.[7] |
Experimental Protocols for Biocompatibility Assessment
Detailed and standardized protocols are crucial for the reliable assessment of nanoparticle biocompatibility. Below are methodologies for key in vivo experiments.
Acute Systemic Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of nanoparticles.
Materials:
-
Test nanoparticles (e.g., Ytterbium-based, Gold, Iron Oxide)
-
Vehicle (e.g., sterile water, saline)
-
Healthy, young adult rodents (species and strain specified, e.g., Wistar rats), typically females.
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Dose Preparation: Prepare a stable suspension of the nanoparticles in the chosen vehicle at the desired concentrations.
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Dosing: Administer a single oral dose of the nanoparticle suspension to a group of animals using a gavage needle. A stepwise procedure is used, starting with a dose expected to be non-lethal. Subsequent dose levels are adjusted based on the observed outcomes.[8][9][10]
-
Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy of major organs.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Biodistribution Study using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Objective: To quantify the distribution of nanoparticles in various organs and tissues.
Materials:
-
Nanoparticle-treated animals
-
Dissection tools
-
Analytical balance
-
Digestion vessels
-
Concentrated acids (e.g., nitric acid, aqua regia) for tissue digestion
-
ICP-MS instrument and standards
Procedure:
-
Tissue Collection: At predetermined time points after nanoparticle administration, euthanize the animals and carefully dissect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain).
-
Sample Preparation: Weigh the collected tissues and place them in digestion vessels.
-
Tissue Digestion: Add concentrated acid to the tissues and perform acid digestion using a microwave digester or a heating block until the tissue is completely dissolved.[11]
-
Sample Analysis: Dilute the digested samples to a suitable volume and analyze the elemental concentration (e.g., Yb, Au, Fe) using ICP-MS.[12][13]
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the nanoparticle distribution.
Histopathological Evaluation
Objective: To assess microscopic changes in tissues following nanoparticle exposure.
Materials:
-
Tissue samples from control and nanoparticle-treated animals
-
Formalin or other fixatives
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Tissue Fixation: Immediately after collection, fix the tissue samples in 10% neutral buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides, deparaffinize, rehydrate, and stain with H&E.
-
Microscopic Examination: Examine the stained tissue sections under a light microscope by a qualified pathologist to identify any cellular changes, inflammation, necrosis, or other pathological alterations.[14][15]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying nanoparticle-induced toxicity is critical. Oxidative stress and inflammation are common responses to nanoparticle exposure. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for in vivo biocompatibility assessment and key signaling pathways involved.
Caption: Experimental workflow for in vivo biocompatibility assessment.
Caption: Key signaling pathways activated by nanoparticle-induced stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold Nanoparticle Toxicity in Mice and Rats: Species Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticle Toxicity in Mice and Rats: Species Differences | CiNii Research [cir.nii.ac.jp]
- 4. Ultrasmall iron oxide nanoparticles cause significant toxicity by specifically inducing acute oxidative stress to multiple organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ytterbium Nanoparticle Contrast Agents for Conventional and Spectral Photon-Counting CT and Their Applications for Hydrogel Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. scribd.com [scribd.com]
- 11. Determination of metallic nanoparticles in biological samples by single particle ICP-MS: a systematic review from sample collection to analysis - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D1EN00680K [pubs.rsc.org]
- 12. azonano.com [azonano.com]
- 13. Advances in ICP‐MS‐Based Nanoparticle Characterization: Techniques and Challenges in Biological Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sanad.iau.ir [sanad.iau.ir]
Benchmarking the performance of Ytterbium(III) chloride in specific organic transformations
For researchers, scientists, and drug development professionals seeking efficient and effective catalytic solutions, this guide provides an objective comparison of Ytterbium(III) chloride's performance in several key organic transformations. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in catalyst selection.
Ytterbium(III) chloride (YbCl₃) has emerged as a versatile and potent Lewis acid catalyst in a variety of organic reactions. Its unique properties, stemming from the lanthanide series, offer potential advantages over traditional Lewis acids. This guide benchmarks its performance against common alternatives in allylation reactions, Friedel-Crafts acylations, and Pictet-Spengler reactions, providing a clear perspective on its efficacy.
Allylation of Aldehydes
The addition of an allyl group to an aldehyde is a fundamental carbon-carbon bond-forming reaction, yielding valuable homoallylic alcohols. Ytterbium(III) chloride has proven to be a practical and economical catalyst for this transformation, particularly in the reaction of aldehydes with allyltrimethylsilane (B147118).
Performance Comparison
Ytterbium(III) chloride demonstrates comparable or superior performance to other Lewis acids in the allylation of various aldehydes. A key advantage of YbCl₃ is its ready availability and lower cost compared to other rare-earth metal triflates like Scandium(III) triflate (Sc(OTf)₃), while still offering high yields.[1]
| Aldehyde | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Benzaldehyde (B42025) | YbCl₃ | 10 | 16 | 95 |
| 4-Chlorobenzaldehyde | YbCl₃ | 10 | 16 | 92 |
| 4-Methoxybenzaldehyde | YbCl₃ | 10 | 16 | 85 (bis-allylation) |
| Cinnamaldehyde | YbCl₃ | 10 | 16 | 88 |
| Cyclohexanecarboxaldehyde | YbCl₃ | 10 | 16 | 85 |
| Octanal | YbCl₃ | 10 | 16 | 82 |
Data compiled from a study by Warner et al.[1]
Experimental Protocol: Allylation of Benzaldehyde with Allyltrimethylsilane using Ytterbium(III) chloride
Materials:
-
Ytterbium(III) chloride (anhydrous)
-
Nitromethane (B149229) (anhydrous)
-
Benzaldehyde
-
Allyltrimethylsilane
-
Sodium bicarbonate (aqueous solution)
-
Sodium chloride (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous Ytterbium(III) chloride (50 mg, 0.18 mmol, 10 mol%) in anhydrous nitromethane (3 mL) at room temperature, add benzaldehyde (180 µL, 1.8 mmol).
-
Add allyltrimethylsilane (318 µL, 2.0 mmol) to the mixture.
-
Stir the resulting mixture at room temperature for approximately 16 hours.
-
Quench the reaction by adding aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.[1]
Experimental Workflow
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of acyl groups onto aromatic rings. While traditionally catalyzed by stoichiometric amounts of aluminum chloride (AlCl₃), which is often consumed during the reaction, lanthanide-based catalysts like Ytterbium(III) triflate have shown promise as reusable alternatives. Although direct comparative data for Ytterbium(III) chloride is less common in the literature, the performance of its triflate counterpart suggests a potential for greener and more efficient acylation reactions.
Logical Relationship in Catalyst Selection
The choice of catalyst in Friedel-Crafts acylation often involves a trade-off between reactivity, reusability, and cost.
Further research is warranted to fully benchmark the performance of Ytterbium(III) chloride against traditional catalysts like AlCl₃ in Friedel-Crafts acylation, focusing on catalyst loading, reusability, and overall yield under various reaction conditions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a vital transformation for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals. Ytterbium-based catalysts, particularly Ytterbium(III) triflate, have been shown to be effective in promoting this cyclization.
While specific comparative studies detailing the performance of Ytterbium(III) chloride are not as prevalent, the high efficiency of Ytterbium(III) triflate suggests that Ytterbium(III) chloride could also serve as a potent catalyst for this transformation, potentially offering a more economical alternative. Studies have shown that Yb(OTf)₃ can catalyze the Pictet-Spengler reaction at room temperature in the presence of a dehydrating agent, affording high yields and regioselectivity.[2]
Experimental Protocol: General Procedure for Ytterbium-Catalyzed Pictet-Spengler Reaction (adapted from Yb(OTf)₃ catalysis)
Materials:
-
β-Arylethylamine
-
Aldehyde
-
Ytterbium(III) triflate or chloride
-
Dehydrating agent (e.g., molecular sieves)
-
Solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the β-arylethylamine (1 mmol) and aldehyde (1.1 mmol) in the chosen solvent (5 mL), add the Ytterbium catalyst (e.g., 10 mol%) and a dehydrating agent.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography.
-
Upon completion, filter off the dehydrating agent and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired tetrahydro-β-carboline or tetrahydroisoquinoline.
Further comparative studies are necessary to quantify the performance of Ytterbium(III) chloride against other Lewis acids in the Pictet-Spengler reaction, focusing on reaction times, yields, and catalyst loading.
References
Safety Operating Guide
Essential Safety and Operational Guide for Ytterbium(III) Chloride Hexahydrate
Topic: Personal Protective Equipment for Handling YTTERBIUM(III) CHLORIDE HEXAHYDRATE
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2][3][4][6] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Equipment | Standard/Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[7] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[7][8][9] | To prevent inhalation of dust. |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][8]
-
Do not eat, drink, or smoke in the handling area.[4]
Storage:
Accidental Release and First Aid Measures
Immediate and appropriate response to spills and exposures is critical.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.[8]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][8]
-
Clean the spill area with a damp cloth.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][8][9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Do not empty into drains.[1]
-
Contaminated packaging should be treated as the substance itself.[1]
Workflow and Decision Making
The following diagram outlines the logical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. Ytterbium chloride hexahydrate | Cl3H12O6Yb | CID 16211497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.es [fishersci.es]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. prochemonline.com [prochemonline.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
